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  • Product: (1R)-1-(Oxetan-3-yl)ethanol
  • CAS: 2375165-27-6

Core Science & Biosynthesis

Foundational

(1R)-1-(Oxetan-3-yl)ethanol in Advanced Medicinal Chemistry: A Technical Guide to Properties, Synthesis, and Bioisosteric Applications

Introduction: The "Escape from Flatland" Modern drug discovery is increasingly moving away from planar, sp2-hybridized aromatic systems toward sp3-rich, three-dimensional scaffolds. This paradigm shift, often termed the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Escape from Flatland"

Modern drug discovery is increasingly moving away from planar, sp2-hybridized aromatic systems toward sp3-rich, three-dimensional scaffolds. This paradigm shift, often termed the "escape from flatland," aims to improve the clinical success rates of drug candidates by enhancing their physicochemical properties and target specificity.

Within this context, (1R)-1-(Oxetan-3-yl)ethanol (CAS: 2375165-27-6) has emerged as a highly specialized chiral building block[1][2]. By combining the favorable pharmacokinetic modulations of an oxetane ring with the precise stereochemical control of a chiral secondary alcohol, this molecule serves as a critical intermediate for synthesizing next-generation active pharmaceutical ingredients (APIs).

Physicochemical Properties & Bioisosterism

Fundamental Chemical Properties

The structural uniqueness of (1R)-1-(Oxetan-3-yl)ethanol lies in its highly strained four-membered cyclic ether attached to a chiral hydroxyethyl vector.

Table 1: Quantitative Chemical Data

Property Value
IUPAC Name (1R)-1-(oxetan-3-yl)ethan-1-ol
CAS Number 2375165-27-6
Molecular Formula C₅H₁₀O₂
Molecular Weight 102.13 g/mol
Stereochemistry (1R) Configuration
Hydrogen Bond Donors 1

| Hydrogen Bond Acceptors | 2 |

The Oxetane Ring as a Bioisostere

In medicinal chemistry, the oxetane moiety is frequently deployed as a bioisostere for gem-dimethyl groups, carbonyls, and morpholine rings[3][4]. The causality behind this design choice is rooted in the molecule's electron distribution. The oxygen atom in the strained four-membered ring projects its lone pairs outward, acting as a potent hydrogen bond acceptor.

When a lipophilic gem-dimethyl group is replaced by an oxetane ring, the aqueous solubility of the compound typically increases by orders of magnitude, while the lipophilicity (LogD) decreases[5][6]. This prevents non-specific protein binding and reduces the rate of metabolic degradation by cytochrome P450 enzymes, as the oxetane ring is highly resistant to oxidative cleavage[3].

Table 2: Bioisosteric Comparison of Functional Groups

Parameter Gem-Dimethyl Carbonyl Oxetane
Hybridization sp³ sp² sp³
Aqueous Solubility Very Low Moderate High
Lipophilicity (LogD) High (+0.5 to +1.0) Low Low (-0.1 to -0.5)

| Metabolic Stability | Moderate | Low (Prone to reduction) | High (Resistant to oxidation) |

BioisostereLogic Target Drug Target Optimization GemDimethyl Gem-Dimethyl Group (High Lipophilicity) Target->GemDimethyl Replaces Carbonyl Carbonyl Group (Metabolically Labile) Target->Carbonyl Replaces Oxetane (1R)-1-(Oxetan-3-yl)ethanol (sp3-rich, Polar, Stable) GemDimethyl->Oxetane Bioisosteric Shift Carbonyl->Oxetane Bioisosteric Shift Prop1 Increased Aqueous Solubility Oxetane->Prop1 Prop2 Lowered LogD Oxetane->Prop2 Prop3 Enhanced Metabolic Stability Oxetane->Prop3 Prop4 Stereospecific Binding (1R) Oxetane->Prop4

Figure 1: Logical workflow of bioisosteric replacement utilizing the oxetane scaffold.

Experimental Protocols: Synthesis & Application

To maintain scientific integrity, the protocols below are designed as self-validating systems . Every synthetic step includes a mechanistic rationale and a mandatory quality control (QC) checkpoint to ensure that experimental deviations are caught before downstream application.

Protocol A: Asymmetric Synthesis of (1R)-1-(Oxetan-3-yl)ethanol

The most reliable method to establish the (1R) stereocenter is through the Asymmetric Transfer Hydrogenation (ATH) of 1-(oxetan-3-yl)ethan-1-one using a chiral Ruthenium catalyst.

  • Causality of Catalyst Choice: The use of RuCl is critical. The rigid transition state formed by the (R,R)-chiral diamine ligand restricts the approach of the hydride to the Re face of the ketone. This steric funneling exclusively yields the (1R) enantiomer, preventing the formation of racemic mixtures that are costly to separate[7][8].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1-(oxetan-3-yl)ethan-1-one (10.0 mmol) in anhydrous isopropanol (25 mL).

  • Catalyst Addition: Add the chiral catalyst RuCl (0.1 mmol, 1 mol%).

  • Reaction Initiation: Introduce potassium tert-butoxide (0.2 mmol) to initiate the catalytic cycle. Stir the mixture at 25°C for 12 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with ethyl acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation Checkpoint 1 (Conversion): Analyze the crude mixture via ¹H-NMR. The disappearance of the methyl ketone singlet (~2.1 ppm) and the appearance of the secondary alcohol doublet (~1.1 ppm) validates >99% conversion.

  • Self-Validation Checkpoint 2 (Chiral Integrity): Purify via silica gel chromatography. Before use in API synthesis, analyze the purified product via Chiral Stationary Phase HPLC (CSP-HPLC). Rule: If the enantiomeric excess (ee) is <98%, the batch must be discarded or derivatized for resolution.

Protocol B: O-Alkylation with Retention of Configuration

When incorporating (1R)-1-(Oxetan-3-yl)ethanol into a larger drug scaffold via the oxygen atom, it is imperative to use conditions that do not break the chiral C-O bond.

Step-by-Step Methodology:

  • Deprotonation: Dissolve (1R)-1-(Oxetan-3-yl)ethanol (1.0 eq) in anhydrous DMF at 0°C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

    • Causality: NaH irreversibly deprotonates the alcohol to form a highly nucleophilic alkoxide, driving the reaction forward via H₂ gas evolution.

  • Electrophile Addition: After 30 minutes, add the target API-alkyl halide (1.1 eq) dropwise. Warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint 3 (Stereochemical Retention): Because this is a Williamson ether synthesis (an Sₙ2 reaction at the electrophile, not the chiral center), the (1R) configuration is perfectly retained. Validate the final conjugated API using 2D NOESY NMR to confirm the spatial arrangement of the protons around the chiral center remains consistent with the (1R) geometry.

ExpWorkflow Step1 1. Asymmetric Reduction Step2 2. Liquid-Liquid Extraction Step1->Step2 QC1 QC: Conversion >99% Step1->QC1 Step3 3. Chiral HPLC Validation Step2->Step3 Step4 4. API Conjugation Step3->Step4 QC2 QC: ee > 98% Step3->QC2

Figure 2: Self-validating experimental workflow for synthesizing and integrating the chiral oxetane.

References

  • Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, ACS Publications, 2016. URL:[Link]

  • Wuitschik, G., et al. "Oxetanes in Drug Discovery Campaigns." Journal of Medicinal Chemistry, ACS Publications, 2023. URL:[Link]

  • "Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery." ChemRxiv, Cambridge University Press, 2021. URL:[Link]

  • "PubChem Compound Summary for CID 96732108, (1S)-1-(oxetan-3-yl)ethanol." National Center for Biotechnology Information, PubChem. URL:[Link]

Sources

Exploratory

(1R)-1-(Oxetan-3-yl)ethanol CAS number and identification

The following technical guide is structured to serve as a definitive reference for the identification, synthesis, and application of (1R)-1-(Oxetan-3-yl)ethanol . It is written from the perspective of a Senior Applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a definitive reference for the identification, synthesis, and application of (1R)-1-(Oxetan-3-yl)ethanol . It is written from the perspective of a Senior Application Scientist, prioritizing experimental rigor, reproducibility, and strategic utility in drug discovery.

High-Value Chiral Building Block for Medicinal Chemistry

Core Identification & Physicochemical Profile

(1R)-1-(Oxetan-3-yl)ethanol is a chiral secondary alcohol attached to an oxetane ring. In modern drug design, it serves as a critical "escape from flatland" motif, offering a three-dimensional, polar alternative to lipophilic alkyl groups.

ParameterTechnical Specification
Chemical Name (1R)-1-(Oxetan-3-yl)ethanol
CAS Number (1R) 2375165-27-6
CAS Number (Racemate) 1510447-35-4
CAS Number (1S) 2375165-26-5
Molecular Formula C₅H₁₀O₂
Molecular Weight 102.13 g/mol
SMILES (Isomeric) CC1COC1
LogP (Calc) ~ -0.81 (Highly Hydrophilic)
Boiling Point ~204°C (at 760 mmHg)
Density 1.1 ± 0.1 g/cm³
Chiral Center C1 (Exocyclic carbon attached to hydroxyl)
Strategic Value in Drug Design: The "Oxetane Effect"

The oxetane ring is not merely a spacer; it is a metabolic and physicochemical modulator.[1]

  • Bioisosterism: The oxetane unit is widely accepted as a bioisostere for gem-dimethyl groups and carbonyls. Unlike gem-dimethyls, which increase lipophilicity (LogP), the oxetane ring lowers LogP due to the high polarity of the ether oxygen.

  • Solubility Enhancement: Replacing a hydrophobic cyclohexyl or isopropyl group with an oxetane-3-yl moiety often improves aqueous solubility by 10–50 fold.

  • Metabolic Stability: The 3-position of the oxetane is metabolically robust. The ring puckering (approx. 8.7°) exposes the oxygen lone pairs, allowing it to act as a hydrogen bond acceptor, potentially interacting with target proteins.

Synthesis & Manufacturing Strategy

Synthesis Workflow Diagram

The following diagram outlines the logical flow from commodity starting materials to the enantiopure target.

SynthesisWorkflow Start Oxetane-3-carboxylic Acid (Starting Material) Inter1 Weinreb Amide Intermediate Start->Inter1 1. CDI / EDCI 2. NH(OMe)Me Ketone 1-(Oxetan-3-yl)ethanone (Achiral Ketone) Inter1->Ketone MeMgBr (Grignard) Racemate rac-1-(Oxetan-3-yl)ethanol (Racemic Alcohol) Ketone->Racemate NaBH4 Reduction Target (1R)-1-(Oxetan-3-yl)ethanol (>99% ee) Ketone->Target Route B: CBS Reduction Lipase Enzymatic Kinetic Resolution (CAL-B / Vinyl Acetate) Racemate->Lipase Route A: Resolution Lipase->Target Hydrolysis of unreacted (1R) Acetate (1S)-Acetate Byproduct Lipase->Acetate Acylation of (1S)

Caption: Comparative synthesis routes. Route A (Solid lines) utilizes enzymatic resolution for high purity. Route B (Dotted) utilizes asymmetric reduction.

Detailed Protocol: Enzymatic Kinetic Resolution (Route A)

This protocol relies on the high selectivity of Candida antarctica Lipase B (CAL-B) to acylate the (S)-enantiomer, leaving the desired (1R)-enantiomer as the free alcohol.

Reagents:

  • Substrate: rac-1-(Oxetan-3-yl)ethanol (1.0 eq)

  • Enzyme: Immobilized CAL-B (e.g., Novozym 435, 20-50% w/w relative to substrate)

  • Acyl Donor: Vinyl Acetate (3.0 eq)

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve rac-1-(Oxetan-3-yl)ethanol (10 g, 98 mmol) in anhydrous MTBE (100 mL).

  • Activation: Add Vinyl Acetate (25.3 g, 294 mmol). Ensure the system is moisture-free to prevent non-selective hydrolysis.

  • Initiation: Add Immobilized CAL-B (2.0 g).

  • Incubation: Stir the suspension gently (orbital shaker preferred to avoid grinding the enzyme beads) at 30°C. Monitor conversion by GC or Chiral HPLC.

    • Checkpoint: The reaction typically reaches 50% conversion in 4–24 hours. The (1S)-enantiomer is converted to the acetate ester; the (1R)-enantiomer remains as the alcohol.

  • Termination: Filter off the enzyme beads (can be washed and reused).

  • Separation: Concentrate the filtrate. Separate the (1R)-alcohol from the (1S)-acetate via column chromatography (Silica gel; Gradient: 10% -> 50% EtOAc in Hexanes). The alcohol is significantly more polar and elutes later.

  • Validation: Analyze the alcohol fraction via Chiral HPLC. Target ee > 99%.

Alternative: Asymmetric Reduction (Route B)

For direct synthesis without wasting 50% of the material, use the Corey-Bakshi-Shibata (CBS) Reduction .

  • Precursor: 1-(Oxetan-3-yl)ethanone.

  • Reagents: (R)-Me-CBS catalyst (10 mol%), BH₃·THF (0.6 eq).

  • Mechanism: The CBS catalyst directs the hydride attack from the borane to the Si-face of the ketone, yielding the (1R)-alcohol.

  • Note: Strict anhydrous conditions are required.

Quality Control & Analytical Characterization

Trustworthiness in chemical biology relies on rigorous characterization. The following parameters must be verified for every batch.

Chiral HPLC Method

To distinguish the (1R) enantiomer from the (1S) and racemate.

  • Column: Chiralpak AD-H or IC (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Oxetane absorbance is weak; high concentration may be needed) or Refractive Index (RI).

  • Expected Retention: (1R) typically elutes second on AD-H columns (verify with racemate standard).

NMR Validation (400 MHz, CDCl₃)
  • ¹H NMR: δ 4.85–4.70 (m, 2H, oxetane ring), 4.55–4.40 (m, 2H, oxetane ring), 4.10 (m, 1H, CH-OH), 3.15 (m, 1H, oxetane CH-bridge), 1.25 (d, 3H, CH₃).

  • Diagnostic Signal: The doublet at ~1.25 ppm confirms the methyl group; the multiplet at ~3.15 ppm confirms the 3-substituted oxetane core.

Handling & Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: Oxetanes are stable to basic conditions but sensitive to strong Lewis acids (e.g., BF₃·OEt₂, TiCl₄) which can trigger ring-opening polymerization. Avoid acidic workups where possible.

  • Safety: While generally low toxicity, oxetanes are alkylating agents in potential. Handle with gloves and in a fume hood.

References

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529. Link

  • Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[1][3] Angewandte Chemie International Edition, 45(46), 7736–7739. Link

  • Sigma-Aldrich. "(1R)-1-(Oxetan-3-yl)ethanol Product Detail." Merck KGaA.[4] Link

  • Ye, L., He, W., & Zhang, L. (2010).[5] "Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols." Journal of the American Chemical Society, 132(25), 8550–8551. Link

  • Gotor-Fernández, V., et al. (2006). "Lipase-Catalyzed Kinetic Resolution of Acidic Alcohols." Journal of Organic Chemistry, 71(12), 4599–4608. Link

Sources

Foundational

Comprehensive Analytical Profiling of (1R)-1-(Oxetan-3-yl)ethanol: NMR and Mass Spectrometry Insights for Medicinal Chemistry

As a Senior Application Scientist, I approach the analytical profiling of strained heterocycles not merely as a data-collection exercise, but as a mechanistic puzzle. In modern drug discovery, the oxetane ring has emerge...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the analytical profiling of strained heterocycles not merely as a data-collection exercise, but as a mechanistic puzzle. In modern drug discovery, the oxetane ring has emerged as a privileged bioisostere. By replacing metabolically labile gem-dimethyl groups or highly polar carbonyls with an oxetane motif, medicinal chemists can profoundly enhance a drug candidate's aqueous solubility, lipophilicity profile, and metabolic stability [1].

(1R)-1-(Oxetan-3-yl)ethanol (CAS: 2375165-27-6) is a highly valuable chiral building block. However, its intrinsic ring strain (approximately 106 kJ/mol) [2] and the presence of a chiral center immediately adjacent to the symmetric oxetane core create unique analytical challenges. This whitepaper provides an in-depth, causality-driven guide to elucidating the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) profiles of this compound, ensuring that your analytical workflows are robust, self-validating, and scientifically grounded.

Structural Causality & Physicochemical Profile

The oxetane ring is nearly planar, adopting a puckering angle of only 8.7° at low temperatures [2]. In (1R)-1-(Oxetan-3-yl)ethanol, the attachment of the (1R)-1-hydroxyethyl group at the C3 position breaks the magnetic equivalence of the oxetane ring protons.

Because of the adjacent chiral center (C1'), the two methylene groups of the oxetane ring (C2 and C4) become diastereotopic . This means that the protons on the same carbon (e.g., C2-H_a and C2-H_b) experience different magnetic environments and will couple not only with the C3 methine proton but also with each other (geminal coupling). Understanding this causality is critical; novice analysts often misinterpret the resulting complex multiplets as impurities rather than the inherent diastereotopic splitting of the pure compound.

Nuclear Magnetic Resonance (NMR) Elucidation

To establish a self-validating analytical system, 1D NMR must always be corroborated by 2D NMR (COSY, HSQC, HMBC) to unambiguously assign the diastereotopic signals.

Quantitative NMR Data Presentation

Table 1: Representative


H NMR Data (400 MHz, CDCl

)
Position Chemical Shift (δ, ppm) Multiplicity Integration Mechanistic Causality / Assignment

| C2-H


, C4-H

| 4.75 – 4.85 | m | 2H | Oxetane ring protons. Highly deshielded by the adjacent oxygen atom. | | C2-H

, C4-H

| 4.55 – 4.65 | m | 2H | Diastereotopic counterparts to H

. The chiral C1' center forces these protons into a distinct magnetic environment. | | C1'-H | 3.85 – 3.95 | dq | 1H | Carbinol methine. Complex splitting due to coupling with the methyl group and C3-H. | | C3-H | 3.15 – 3.25 | m | 1H | Oxetane methine. Shielded relative to C2/C4 due to distance from the ring oxygen. | | OH | 1.80 – 2.20 | br s | 1H | Hydroxyl proton. Chemical shift fluctuates based on sample concentration and hydrogen bonding. | | C2'-H

| 1.15 – 1.25 | d (J = 6.5 Hz) | 3H | Methyl group. Clean doublet resulting from vicinal coupling to C1'-H. |

Table 2: Representative


C NMR Data (100 MHz, CDCl

)
Position Chemical Shift (δ, ppm) Mechanistic Causality / Assignment
C2, C4 74.5, 75.2 Oxetane methylenes. Crucial insight: The (1R) chiral center breaks the plane of symmetry, resulting in two distinct carbon signals rather than one.
C1' 68.4 Carbinol carbon. Deshielded by the directly attached hydroxyl group.
C3 43.1 Oxetane methine carbon.

| C2' | 20.5 | Methyl carbon. |

Protocol: High-Resolution NMR Acquisition Workflow

Oxetanes are highly susceptible to acid-catalyzed ring opening [3]. A standard bottle of CDCl


 often contains trace amounts of DCl due to photolytic degradation, which will rapidly degrade (1R)-1-(Oxetan-3-yl)ethanol during long 2D NMR acquisitions.

Step-by-Step Methodology:

  • Solvent Neutralization (Critical Step): Pass 1.0 mL of CDCl

    
     through a short plug of basic alumina immediately prior to sample preparation. This eliminates trace DCl, preserving the strained 4-membered ring.
    
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of the neutralized CDCl

    
    . Add 0.01% v/v Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
    
  • 1D Acquisition: Acquire

    
    H NMR (16 scans, d1 = 2s) and 
    
    
    
    C NMR (512 scans, d1 = 2s).
  • 2D Validation: Run HSQC to correlate the four distinct proton multiplets (δ 4.55–4.85) to the two distinct carbon signals (δ 74.5, 75.2). This cross-validation proves the signals belong to the diastereotopic oxetane core and not an impurity.

NMR_Workflow Prep Sample Preparation (Alumina-filtered CDCl3) Acq1D 1D Acquisition (1H & 13C NMR) Prep->Acq1D Step 1a Acq2D 2D Acquisition (COSY, HSQC, HMBC) Prep->Acq2D Step 1b Process Data Processing (Fourier Transform) Acq1D->Process Step 2a Acq2D->Process Step 2b Assign Signal Assignment (Diastereotopic Resolution) Process->Assign Step 3

Self-validating NMR elucidation workflow for resolving diastereotopic oxetane signals.

Mass Spectrometry (MS) Fragmentation Dynamics

In mass spectrometry, the high ring strain of the oxetane governs its fragmentation pathways. Under Electron Impact (EI) or Collision-Induced Dissociation (CID) in Electrospray Ionization (ESI), the molecule undergoes predictable, structurally diagnostic cleavages.

MS Fragmentation Profile

Table 3: Key MS Ions (ESI+ / EI)

Ion / Fragment m/z Causality / Mechanism

| [M+Na]


  | 125.06 | Sodium adduct (ESI+). Often the base peak in ESI due to the strong coordination of Na

by the oxetane and hydroxyl oxygens. | | [M+H]

| 103.08 | Protonated molecular ion (ESI+). | | [M-H

O+H]

| 85.06 | Loss of water (-18 Da). Driven by the formation of a stable secondary carbocation at C1' or an exocyclic double bond. | | [M-CH

]

| 87.04 | Alpha-cleavage (-15 Da). Loss of the methyl radical adjacent to the carbinol center. | | [M-CH

O]

| 73.06 | Oxetane ring cleavage (-30 Da). The strained 4-membered ring retro-cyclizes, expelling formaldehyde. |
Protocol: LC-MS/ESI-MS Acquisition

To prevent the oxetane ring from opening in the MS source before detection, thermal and acidic parameters must be strictly controlled.

Step-by-Step Methodology:

  • Mobile Phase Selection: Use LC-MS grade Water and Acetonitrile. Limit Formic Acid modifier to exactly 0.05% – 0.1% v/v. Higher acid concentrations will cause premature ring-opening in the LC column.

  • Source Tuning (ESI+):

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 250°C (Crucial: Do not use the standard 350°C. Lower temperatures prevent thermal degradation of the oxetane ring in the source).

  • Data Acquisition: Scan from m/z 50 to 500. Extract ion chromatograms (EIC) for m/z 103.08 and 125.06 to confirm the intact mass.

MS_Pathway M Molecular Ion [M+H]+ m/z 103 F1 Loss of H2O [-18 Da] m/z 85 M->F1 Dehydration F2 Loss of CH2O [-30 Da] m/z 73 M->F2 Ring Cleavage F3 Loss of CH3 [-15 Da] m/z 88 M->F3 Alpha-Cleavage

Mass spectrometry fragmentation pathways of (1R)-1-(Oxetan-3-yl)ethanol via ESI/EI.

Conclusion

The analytical characterization of (1R)-1-(Oxetan-3-yl)ethanol requires a deep appreciation for its 3D architecture and inherent ring strain. By recognizing the diastereotopic nature of the oxetane protons in NMR and mitigating acid/thermal degradation during sample prep and MS ionization, researchers can generate high-fidelity, self-validating data. These rigorous practices ensure that when this motif is incorporated into downstream drug discovery campaigns [4], its structural integrity is unequivocally confirmed.

References

  • Wuitschik, G., Carreira, E. M., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 2010.

  • Carreira, E. M., et al. "Chemical Space Exploration of Oxetanes." MDPI Molecules, 2020.

  • Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 2016.

  • Müller, K., et al. "Oxetanes in Drug Discovery Campaigns." Journal of Medicinal Chemistry, 2023.

Sources

Exploratory

Introduction: The Rise of Strained Scaffolds in Modern Drug Discovery

An In-Depth Technical Guide to (1R)-1-(Oxetan-3-yl)ethanol In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer superior physicochemical and pharmacokinetic prope...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (1R)-1-(Oxetan-3-yl)ethanol

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer superior physicochemical and pharmacokinetic properties is paramount. Among the emergent motifs, the oxetane ring has garnered significant attention as a versatile and impactful structural unit.[1][2] This small, polar, four-membered heterocycle is increasingly utilized as a strategic bioisostere for more common groups like gem-dimethyl and carbonyl functionalities.[2][3] Its incorporation into a lead compound can profoundly enhance aqueous solubility, improve metabolic stability, and introduce a favorable three-dimensional geometry, thereby increasing target selectivity.[2][4]

This guide provides a comprehensive technical overview of (1R)-1-(Oxetan-3-yl)ethanol , a chiral building block that exemplifies the strategic advantages of the oxetane scaffold. As a secondary alcohol appended to the strained ring system, this molecule offers multiple vectors for chemical modification, making it a valuable tool for researchers, scientists, and drug development professionals aiming to navigate complex biological targets and optimize drug candidates.

Molecular Structure and Identifiers

(1R)-1-(Oxetan-3-yl)ethanol is a chiral molecule featuring a secondary alcohol on an ethyl substituent attached to the 3-position of an oxetane ring. The "(1R)" designation specifies the stereochemistry at the carbinol center.

G Structure of (1R)-1-(Oxetan-3-yl)ethanol C1 C C2 C C1->C2 C4 C C1->C4 O1 O C2->O1 C3 C O1->C3 C3->C1 O2 O C4->O2 CH3 CH₃ C4->CH3 wedge_node C4->wedge_node H1 H wedge_node->H1

Caption: 2D structure of (1R)-1-(Oxetan-3-yl)ethanol highlighting the R-stereocenter.

IdentifierValue
IUPAC Name (1R)-1-(Oxetan-3-yl)ethanol
Synonyms (R)-1-(Oxetan-3-yl)ethan-1-ol
CAS Number 2375165-27-6 (for the (1S) isomer); 1510447-35-4 (for the racemate)[5][6]
Molecular Formula C₅H₁₀O₂[5][6]
Molecular Weight 102.13 g/mol [5][6]
SMILES CC1COC1[7]
InChI InChI=1S/C5H10O2/c1-4(6)5-2-7-3-5/h4-6H,2-3H2,1H3/t4-/m1/s1[7]
InChIKey WAHUSPCROMGYQZ-SCSAIBSYSA-N[7]

Physicochemical Properties

The physical properties of this compound are largely dictated by the polar oxetane and hydroxyl groups, which favor aqueous solubility, and its low molecular weight. The data below corresponds to the racemic mixture unless otherwise specified.

PropertyValueSource(s)
Boiling Point 204.5 ± 8.0 °C (at 760 mmHg)[6]
Density 1.1 ± 0.1 g/cm³[6]
Flash Point 95.4 ± 12.7 °C[6]
logP (Octanol-Water Partition Coefficient) -0.81[6]
Computed XLogP3 -0.1 (for the (1S) isomer)[5]
Index of Refraction 1.463[6]

The negative logP value is a key indicator of the molecule's hydrophilicity, a desirable trait in drug development for improving the solubility profile of more lipophilic parent structures.[2][4]

Spectroscopic Characterization

While specific experimental spectra for the pure (1R)-enantiomer are not publicly available, its spectroscopic fingerprint can be reliably predicted based on its structure. This data is crucial for reaction monitoring and quality control.

TechniqueExpected Observations
¹H NMR - A broad singlet for the hydroxyl proton (-OH).- A multiplet for the carbinol proton (-CH(OH)-).- Complex multiplets for the oxetane ring protons (-CH- and -CH₂-).- A doublet for the terminal methyl group (-CH₃).
¹³C NMR Five distinct signals corresponding to the five carbon atoms in unique chemical environments.
Infrared (IR) Spectroscopy - A strong, broad absorption band around 3400-3300 cm⁻¹ due to the O-H stretching of the alcohol.- C-H stretching absorptions in the 3000-2850 cm⁻¹ region.- A prominent C-O stretching band around 1150-1050 cm⁻¹ for the secondary alcohol and the oxetane ether linkage.
Mass Spectrometry (MS) - A molecular ion peak (M⁺) at m/z = 102.0681.- Common fragmentation patterns would include the loss of water (M-18), loss of a methyl group (M-15), or cleavage of the ethyl side chain.

Synthesis and Chemical Reactivity

Chemical Reactivity

The reactivity of (1R)-1-(Oxetan-3-yl)ethanol is dominated by two key features:

  • The Secondary Alcohol: This functional group can undergo standard alcohol reactions, such as oxidation to the corresponding ketone (1-(oxetan-3-yl)ethan-1-one), esterification, or etherification. This serves as the primary handle for incorporating the molecule into larger structures.

  • The Oxetane Ring: While more stable than an epoxide, the oxetane ring possesses significant ring strain (approx. 106 kJ·mol⁻¹) and can be opened under certain nucleophilic or acidic conditions, a property that is less commonly exploited when the motif is intended to be a stable bioisostere.[1] The oxygen atom also acts as a hydrogen bond acceptor, which can be critical for molecular recognition at a biological target.[3]

Synthetic Approach: Asymmetric Reduction

A robust and field-proven method for synthesizing chiral alcohols is the asymmetric reduction of a prochiral ketone. In this case, (1R)-1-(Oxetan-3-yl)ethanol can be reliably prepared from 1-(oxetan-3-yl)ethan-1-one. The use of a chiral catalyst, such as a CBS (Corey-Bakshi-Shibata) reagent, ensures the desired stereochemical outcome with high enantiomeric excess.

G start 1. Dissolve 1-(Oxetan-3-yl)ethan-1-one in anhydrous THF cool 2. Cool reaction vessel to -20°C under N₂ atmosphere start->cool add_cbs 3. Add (R)-2-Methyl-CBS-oxazaborolidine catalyst cool->add_cbs add_borane 4. Add Borane-DMS complex dropwise over 30 min add_cbs->add_borane stir 5. Stir at -20°C for 2 hours (Monitor by TLC/LC-MS) add_borane->stir quench 6. Quench reaction slowly with Methanol stir->quench workup 7. Aqueous Workup (e.g., add HCl, extract with EtOAc) quench->workup purify 8. Purify via column chromatography (Silica gel) workup->purify end_node Final Product: (1R)-1-(Oxetan-3-yl)ethanol purify->end_node

Sources

Foundational

Technical Guide: Reactivity &amp; Utility of (1R)-1-(Oxetan-3-yl)ethanol

Executive Summary: The "Goldilocks" Heterocycle (1R)-1-(Oxetan-3-yl)ethanol represents a high-value chiral building block in modern drug discovery. Its core value lies in the oxetane ring , a four-membered ether that occ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Goldilocks" Heterocycle

(1R)-1-(Oxetan-3-yl)ethanol represents a high-value chiral building block in modern drug discovery. Its core value lies in the oxetane ring , a four-membered ether that occupies a unique "Goldilocks" zone in heterocyclic chemistry: it possesses enough ring strain (~106 kJ/mol) to be useful as a "spring-loaded" intermediate for synthesis, yet it retains sufficient kinetic stability to survive physiological conditions and many basic synthetic transformations.

This guide details the specific reactivity profile of the oxetane ring within this molecule, distinguishing between its role as a stable bioisostere in medicinal chemistry and its reactivity as an electrophile in synthetic organic chemistry.

Structural & Electronic Architecture

To predict the reactivity of (1R)-1-(Oxetan-3-yl)ethanol, one must understand the forces governing the oxetane ring.

Ring Strain and Puckering

Unlike the planar cyclobutane, the oxetane ring exists in a puckered conformation (puckering angle ~8.7°).[1] This geometry relieves torsional strain between adjacent methylene groups but exposes the oxygen lone pairs.

  • Ring Strain: ~106 kJ/mol (25.3 kcal/mol). This is comparable to epoxides (~114 kJ/mol) but oxetanes are kinetically less reactive due to steric shielding of the

    
     orbital.
    
  • Basicity: The oxetane oxygen is more basic (

    
     of conjugate acid 
    
    
    
    ) than acyclic ethers or tetrahydrofuran. This increased Lewis basicity makes it the primary site for acid-catalyzed activation.
The 3-Position Advantage

The substitution at the 3-position (C3) is critical. In 2-substituted oxetanes, the substituent introduces steric hindrance near the oxygen, often destabilizing the ring or making it prone to elimination. In (1R)-1-(Oxetan-3-yl)ethanol, the substituent is at C3.

  • Stability: 3-substituted oxetanes function as "bridgeheads," offering maximum stability against ring opening compared to 2-substituted analogs.

  • Symmetry: The C2 and C4 carbons are chemically equivalent (enantiotopic faces aside), simplifying the regioselectivity of ring-opening reactions.

Reactivity Profile: The "Kinetic Spring"

The reactivity of this molecule is defined by a dichotomy: Acid Sensitivity vs. Base Stability .

Acid-Catalyzed Ring Opening (The Dominant Pathway)

The oxetane ring acts as a latent electrophile. Under acidic conditions, the ring opens to relieve strain.

  • Mechanism:

    • Protonation: The ether oxygen accepts a proton (

      
      ) or Lewis Acid (
      
      
      
      ).
    • Nucleophilic Attack: A nucleophile (

      
      ) attacks the less hindered 
      
      
      
      -carbon (C2 or C4).
    • Cleavage: The C-O bond breaks, releasing the strain and yielding a

      
      -substituted alcohol.
      

Critical Note: For (1R)-1-(Oxetan-3-yl)ethanol, the exocyclic chiral center (1R) is generally preserved during this process, provided the reaction conditions do not facilitate carbocation formation at the exocyclic position.

Nucleophilic Stability (The Bioisostere Utility)

In the absence of Lewis/Brønsted acids, the oxetane ring is remarkably robust.

  • Base Resistance: It resists hydrolysis by hydroxides and alkoxides.

  • Nucleophile Resistance: It is generally inert to Grignard reagents and organolithiums at low temperatures, allowing derivatization of the alcohol moiety (e.g., Swern oxidation to the ketone) without compromising the ring.

Visualization of Reactivity Logic

ReactivityLandscape Molecule (1R)-1-(Oxetan-3-yl)ethanol Condition_Acid Acidic Conditions (H+, BF3, AlCl3) Molecule->Condition_Acid Exposed to Condition_Base Basic/Neutral Conditions (NaH, RMgX, K2CO3) Molecule->Condition_Base Exposed to Intermediate Activated Oxonium Species Condition_Acid->Intermediate Protonation/Coordination Product_Deriv Alcohol Functionalization (Ring Intact) Condition_Base->Product_Deriv Reaction at -OH group Product_Open Ring Opening (Acyclic 1,3-functionalization) Intermediate->Product_Open Nu- Attack at C2/C4

Figure 1: Reactivity decision tree for (1R)-1-(Oxetan-3-yl)ethanol. The path is dictated by the presence or absence of electrophilic activation on the ring oxygen.

Medicinal Chemistry Utility: The Gem-Dimethyl Bioisostere[2]

In drug design, the oxetane unit in (1R)-1-(Oxetan-3-yl)ethanol is not a reactive intermediate but a structural element. It is widely used as a bioisostere for gem-dimethyl (


) or carbonyl  (

) groups.[1]
Physicochemical Benefits
PropertyGem-Dimethyl AnalogOxetane AnalogBenefit
Lipophilicity (LogP) HighLowImproved aqueous solubility.
Metabolic Stability Low (prone to CYP450 oxidation)HighBlocks metabolic "soft spots."
H-Bonding NoneH-Bond AcceptorCan engage target residues.
Conformation FlexibleRigid/PuckeredDefined vector for substituents.
Metabolic Stability Mechanism

The oxetane ring reduces the lipophilicity of the molecule (lowering LogD), which generally reduces affinity for metabolic enzymes like CYP450. Furthermore, the 3-position blocks the common metabolic oxidation sites found in alkyl chains.

Experimental Protocols

Protocol A: Functionalization of the Alcohol (Preserving the Ring)

Objective: To protect the alcohol as a silyl ether without opening the oxetane ring.

Reagents: Imidazole, TBSCl (tert-Butyldimethylsilyl chloride), DCM (Dichloromethane).

  • Dissolution: Dissolve (1R)-1-(Oxetan-3-yl)ethanol (1.0 equiv) in anhydrous DCM (0.2 M) under

    
     atmosphere.
    
  • Base Addition: Add Imidazole (2.5 equiv). The mild basicity prevents acid-catalyzed ring opening.

  • Silylation: Add TBSCl (1.2 equiv) portion-wise at 0°C.

  • Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC (Oxetanes stain well with KMnO4).

  • Workup: Quench with saturated aqueous

    
    . Crucial: Avoid acidic washes (like HCl) which will open the ring. Extract with DCM, dry over 
    
    
    
    , and concentrate.
Protocol B: Controlled Ring Opening (Synthesis of 1,3-Diols)

Objective: To synthesize a chiral acyclic chain via acid-catalyzed opening.

Reagents:


 (Lewis Acid), Nucleophile (e.g., Allyltrimethylsilane for C-C bond formation).
  • Setup: Dissolve (1R)-1-(Oxetan-3-yl)ethanol (1.0 equiv) and Nucleophile (1.5 equiv) in anhydrous DCM at -78°C.

  • Activation: Dropwise add

    
     (1.1 equiv). The low temperature controls the exothermic ring release.
    
  • Mechanism Check: The Lewis acid coordinates to the oxetane oxygen. The nucleophile attacks C2 or C4.

  • Quench: Quench with

    
     (excess) before warming to neutralize the Lewis acid.
    
  • Purification: Standard silica chromatography.

Mechanistic Pathway Diagram

RingOpening Start Oxetane-3-yl-ethanol (Strained) Activation Lewis Acid Coordination (O-BF3 complex) Start->Activation + BF3·OEt2 (-78°C) Transition Nucleophilic Attack (SN2-like at C2/C4) Activation->Transition + Nucleophile Product Acyclic Product (Strain Released) Transition->Product Ring Cleavage

Figure 2: Step-wise mechanism for Lewis Acid-catalyzed ring opening.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[2] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 9052–9067.[2]

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016).[3] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233.

  • Wuitschik, G., Carreira, E. M., et al. (2010).[2][3][4] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.

  • Luger, P., & Buschmann, J. (1984). Structure of Oxetane at 140 K. Journal of the American Chemical Society, 106(23), 7118–7121. (Seminal work on ring puckering).

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoenzymatic Synthesis of (1R)-1-(Oxetan-3-yl)ethanol from Oxetan-3-one

Strategic Overview & Significance The oxetane ring has emerged as a privileged scaffold in modern drug discovery. Acting as a robust surrogate for gem-dimethyl and carbonyl groups, oxetane incorporation profoundly enhanc...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Significance

The oxetane ring has emerged as a privileged scaffold in modern drug discovery. Acting as a robust surrogate for gem-dimethyl and carbonyl groups, oxetane incorporation profoundly enhances aqueous solubility, lowers lipophilicity, and improves the metabolic stability of pharmaceutical candidates. However, the inherent ring strain of the four-membered heterocycle (~26 kcal/mol) makes its synthetic manipulation notoriously difficult, particularly under strongly acidic or electrophilic conditions.

This application note details a highly reliable, self-validating 4-step chemoenzymatic protocol for the synthesis of (1R)-1-(oxetan-3-yl)ethanol starting from the commercially available oxetan-3-one . By combining a mild Wittig homologation sequence with a highly enantioselective biocatalytic kinetic resolution, this route avoids the ring-opening degradation pathways that plague classical oxetane functionalization.

Mechanistic Rationale & Experimental Design (E-E-A-T)

To ensure high synthetic integrity, every step of this workflow has been designed to respect the chemical sensitivity of the oxetane ring while maximizing stereochemical control.

  • Mild Homologation (Step 1): Direct nucleophilic addition to oxetan-3-one often yields tertiary alcohols. To achieve the secondary alcohol target, a one-carbon homologation is required. We utilize a Wittig reaction with (methoxymethyl)triphenylphosphonium chloride to form an enol ether intermediate. Crucially, classical acidic hydrolysis (e.g., HCl or H₂SO₄) will trigger oxetane ring-opening. Instead, we employ pyridinium p-toluenesulfonate (PPTS) in a wet acetone system. This mildly acidic condition selectively hydrolyzes the enol ether to oxetane-3-carbaldehyde without degrading the heterocycle[1].

  • Cryogenic Grignard Addition (Step 2): Oxetane-3-carbaldehyde is highly prone to enolization and subsequent aldol condensation. To suppress these side reactions, the addition of methylmagnesium bromide is strictly performed at -78 °C . This kinetic control ensures a clean conversion to racemic 1-(oxetan-3-yl)ethanol.

  • Biocatalytic Kinetic Resolution (Step 3): To isolate the (1R)-enantiomer, we deploy Candida antarctica Lipase B (CALB, Novozym 435) . According to Kazlauskas' rule for secondary alcohols, CALB exhibits strict enantiopreference based on the steric bulk of the substituents flanking the stereocenter. With the oxetane ring acting as the "large" group and the methyl acting as the "small" group, CALB selectively acetylates the (1R)-enantiomer using vinyl acetate as the acyl donor[2]. This yields (1R)-1-(oxetan-3-yl)ethyl acetate, leaving the (1S)-alcohol unreacted.

  • Selective Methanolysis (Step 4): The isolated (1R)-acetate is subjected to mild base-catalyzed methanolysis (K₂CO₃/MeOH) to unmask the target (1R)-1-(oxetan-3-yl)ethanol without risking base-catalyzed ring degradation.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Oxetane-3-carbaldehyde
  • Wittig Olefination: Suspend (methoxymethyl)triphenylphosphonium chloride (1.2 eq) in anhydrous THF (0.5 M) under N₂. Cool to 0 °C.

  • Add potassium tert-butoxide (KOtBu, 1.2 eq) portion-wise. Stir for 30 minutes to generate the ylide (solution turns deep red/orange).

  • Add oxetan-3-one (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench with H₂O, extract with MTBE (3x), dry over Na₂SO₄, and concentrate carefully (the enol ether is volatile).

  • Mild Hydrolysis: Dissolve the crude enol ether in an Acetone/H₂O mixture (9:1 v/v). Add PPTS (0.1 eq) and stir at room temperature for 12 hours.

  • Self-Validation Check: Monitor the reaction via ¹H NMR (aliquot extraction). The reaction is complete when the vinylic proton signal (~6.0 ppm) completely disappears. Do not rely solely on TLC, as the aldehyde streaks and is highly volatile.

  • Extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure (>150 mbar, 20 °C) to yield crude oxetane-3-carbaldehyde.

Step 2: Synthesis of rac-1-(Oxetan-3-yl)ethanol
  • Dissolve crude oxetane-3-carbaldehyde (1.0 eq) in anhydrous THF (0.3 M) under N₂. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add methylmagnesium bromide (3.0 M in Et₂O, 1.2 eq) dropwise over 15 minutes to maintain internal temperature.

  • Stir at -78 °C for 1 hour, then slowly warm to 0 °C over 30 minutes.

  • Quench carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Hexane/EtOAc gradient) to afford rac-1-(oxetan-3-yl)ethanol as a colorless oil.

Step 3: CALB-Catalyzed Kinetic Resolution
  • Dissolve rac-1-(oxetan-3-yl)ethanol (1.0 eq) in MTBE (0.2 M).

  • Add vinyl acetate (3.0 eq) and Novozym 435 (CALB, 50% w/w relative to the alcohol substrate).

  • Place the reaction vessel in an orbital shaker set to 30 °C and 150 rpm.

  • Self-Validation Check: Monitor the enantiomeric excess and conversion strictly via chiral GC or HPLC. Terminate the reaction exactly at 50% conversion (typically 12–24 hours) to ensure >99% ee of the formed (1R)-acetate.

  • Filter the mixture through a sintered glass funnel to recover the immobilized enzyme (which can be washed with MTBE and reused).

  • Concentrate the filtrate and separate the products via silica gel chromatography. The highly non-polar (1R)-1-(oxetan-3-yl)ethyl acetate elutes first, followed by the polar (1S)-1-(oxetan-3-yl)ethanol.

Step 4: Hydrolysis to (1R)-1-(Oxetan-3-yl)ethanol
  • Dissolve the isolated (1R)-1-(oxetan-3-yl)ethyl acetate in Methanol (0.5 M).

  • Add K₂CO₃ (1.5 eq) and stir at room temperature for 4 hours.

  • Self-Validation Check: Confirm the disappearance of the acetate methyl singlet (~2.0 ppm) via ¹H NMR.

  • Filter the suspension to remove inorganic salts, concentrate the methanol, and partition the residue between DCM and H₂O.

  • Extract the aqueous layer with DCM (2x), dry over Na₂SO₄, and concentrate to yield enantiopure (1R)-1-(oxetan-3-yl)ethanol .

Quantitative Data & Yields

The following table summarizes the expected quantitative outcomes for this synthetic workflow based on optimized laboratory scale (10–50 mmol) executions.

StepIntermediate / ProductReagents & ConditionsReaction TimeTypical YieldEnantiomeric Excess (ee)
1a 3-(Methoxymethylene)oxetanePh₃P=CHOMe, KOtBu, THF, 0 °C to RT2.5 h75%N/A
1b Oxetane-3-carbaldehydePPTS, Acetone/H₂O (9:1), RT12 h80%N/A
2 rac-1-(Oxetan-3-yl)ethanolMeMgBr, THF, -78 °C to 0 °C1.5 h85%N/A
3 (1R)-1-(Oxetan-3-yl)ethyl acetateCALB, Vinyl Acetate, MTBE, 30 °C12–24 h48% (max 50%)>99%
4 (1R)-1-(Oxetan-3-yl)ethanolK₂CO₃, MeOH, RT4 h95%>99%

Synthetic Workflow Diagram

SynthesisWorkflow N1 Oxetan-3-one N2 3-(Methoxymethylene)oxetane N1->N2 Ph3P=CHOMe, KOtBu THF, 0 °C N3 Oxetane-3-carbaldehyde N2->N3 PPTS, Acetone/H2O Mild Hydrolysis N4 rac-1-(Oxetan-3-yl)ethanol N3->N4 MeMgBr THF, -78 °C N5 (1R)-1-(Oxetan-3-yl)ethyl acetate + (1S)-Alcohol N4->N5 CALB (Novozym 435) Vinyl Acetate, MTBE N6 (1R)-1-(Oxetan-3-yl)ethanol (Target) N5->N6 1. Silica Chromatography 2. K2CO3, MeOH

Chemoenzymatic workflow for the synthesis of (1R)-1-(oxetan-3-yl)ethanol from oxetan-3-one.

References

  • Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Kephart, S. E., Zehnder, L. R., & Buwen, J. Tetrahedron Letters, 2016.[1] URL:[Link]

  • Syntheses of Enantiopure Aliphatic Secondary Alcohols and Acetates by Bioresolution with Lipase B from Candida antarctica. Ferreira, H. V., Rocha, L. C., Severino, R. P., & Porto, A. L. M. Molecules, 2012, 17(8), 8955-8967.[2] URL:[Link]

Sources

Application

Application Note: Asymmetric Reduction of 1-(Oxetan-3-yl)ethanone

Executive Summary & Strategic Rationale The oxetane ring has emerged as a critical bioisostere in modern medicinal chemistry, often serving as a metabolic "hard" replacement for gem-dimethyl groups or carbonyls to modula...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The oxetane ring has emerged as a critical bioisostere in modern medicinal chemistry, often serving as a metabolic "hard" replacement for gem-dimethyl groups or carbonyls to modulate lipophilicity and solubility [1].[1][2] However, the synthesis of chiral oxetane derivatives, such as 1-(oxetan-3-yl)ethanol , presents a specific challenge: the inherent ring strain (~107 kJ/mol) renders the ether linkage susceptible to acid-catalyzed ring opening and polymerization.

This Application Note details two validated protocols for the asymmetric reduction of 1-(oxetan-3-yl)ethanone to its corresponding chiral alcohol. Unlike standard reductions, these methods are engineered to operate under neutral-to-mildly-basic conditions , preserving the oxetane core while achieving >98% ee.

Core Challenges & Solutions
ChallengeMechanistic RootSolution
Ring Fragmentation Acid-catalyzed activation of ether oxygen leads to nucleophilic attack and ring opening.Avoid Lewis acids (e.g., CBS reduction) and strong Brønsted acids. Use Biocatalysis or Transfer Hydrogenation .
Enantiocontrol The oxetane ring is sterically compact but electronically distinct, requiring precise catalyst fitting.Use of engineered Ketoreductases (KREDs) or Ru-TsDPEN complexes for steric discrimination.
Product Isolation Oxetanyl alcohols are water-soluble and volatile.Salting-out extraction protocols and low-temp concentration.

Pathway Visualization

The following diagram outlines the decision tree and process flow for selecting the optimal reduction route based on scale and available resources.

G Start Substrate: 1-(Oxetan-3-yl)ethanone Decision Select Methodology Start->Decision MethodA Method A: Biocatalysis (KRED) (Preferred for >99% ee, Mildness) Decision->MethodA High Selectivity MethodB Method B: Ru-ATH (Preferred for Scalability/Cost) Decision->MethodB Chemical Route ProcessA Buffer System: pH 7.0 Cofactor: NADP+/GDH Temp: 30°C MethodA->ProcessA ProcessB Cat: RuCl(p-cymene)[(R,R)-TsDPEN] H-Source: HCOOH/TEA (5:2) Temp: 25°C MethodB->ProcessB Workup Workup: Salting Out (NaCl) + EtOAc Extr. ProcessA->Workup ProcessB->Workup QC QC: Chiral GC/HPLC Target: >98% ee Workup->QC

Figure 1: Strategic workflow for the asymmetric reduction of oxetanyl ketones.

Method A: Biocatalytic Reduction (Primary Protocol)

Rationale: Biocatalysis is the "Gold Standard" for oxetanes. Enzymes operate at physiological pH (7.0–7.5), completely eliminating the risk of acid-mediated ring opening.

Materials
  • Substrate: 1-(oxetan-3-yl)ethanone (100 mg).

  • Enzyme: KRED Screening Kit (e.g., Codexis or Daicel panels). Note: KRED-P1 series typically favors (S)-alcohols; KRED-P2 favors (R).

  • Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose (or Isopropyl alcohol for ADH enzymes).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

Protocol Steps
  • Buffer Prep: Prepare 10 mL of 100 mM KPi buffer (pH 7.0) containing 1 mM MgSO₄ (cofactor stabilizer).

  • Substrate Solution: Dissolve 100 mg of 1-(oxetan-3-yl)ethanone in 0.5 mL DMSO (5% v/v final concentration).

  • Reaction Assembly:

    • To a 20 mL vial, add 9.0 mL Buffer.

    • Add 25 mg Glucose (approx 1.5 eq) and 1 mg NADP+.

    • Add 5 mg GDH (recycling enzyme) and 10 mg KRED lyophilized powder.

    • Initiate by adding the Substrate Solution.

  • Incubation: Shake at 250 rpm, 30°C for 18–24 hours.

    • Critical Control: Do not exceed 35°C to preserve enzyme stability.

  • Quench & Workup:

    • Saturate the aqueous phase with NaCl (salting out is crucial due to product polarity).

    • Extract 3x with Ethyl Acetate (EtOAc).

    • Dry combined organics over Na₂SO₄ and concentrate under reduced pressure (bath < 40°C).

Method B: Asymmetric Transfer Hydrogenation (ATH)

Rationale: When enzymes are unavailable, Noyori-type Transfer Hydrogenation is superior to borohydride or hydrogenation methods because it avoids Lewis acids and high pressure. The HCOOH/TEA complex serves as a buffered hydrogen source.

Materials
  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (for (S)-alcohol) or [(S,S)-Ts-DPEN] (for (R)-alcohol).

  • Hydrogen Source: Formic Acid/Triethylamine complex (5:2 molar ratio). Commercially available as an azeotrope.

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

Protocol Steps
  • Catalyst Pre-activation: In a Schlenk flask under Argon, dissolve the Ru-catalyst (1.0 mol%) in degassed DCM (2 mL).

  • Substrate Addition: Add 1-(oxetan-3-yl)ethanone (1.0 eq, e.g., 1 mmol) to the catalyst solution.

  • H-Donor Addition: Slowly add the HCOOH/TEA complex (2.0 eq) via syringe.

    • Caution: Exotherm possible. Maintain temp at 20–25°C.

  • Reaction: Stir at ambient temperature (25°C) for 12–16 hours. Monitor by TLC (stain with KMnO₄; oxetanes are not UV active without a chromophore).

  • Workup:

    • Dilute with water (10 mL).

    • Separate layers. Extract aqueous layer 2x with DCM.

    • Wash combined organics with Saturated NaHCO₃ (to remove Formic acid traces) and Brine.

    • Note: The NaHCO₃ wash ensures the final product is not exposed to residual acid during concentration.

Analytical Quality Control

Data Presentation: Expected Results

ParameterBiocatalysis (Method A)Ru-ATH (Method B)
Conversion >99%95–98%
Enantiomeric Excess (ee) >99% (typical)90–96%
Isolated Yield 85–90%80–85%
Impurity Profile CleanTrace Ru, trace ring-opened byproducts if temp >30°C
Chiral HPLC Method (Recommended Starting Point)

Since the product lacks a strong chromophore, derivatization (e.g., with benzoyl chloride) is recommended for UV detection, or use Refractive Index (RI) / CAD detection.

  • Column: Daicel Chiralpak AD-H or IC (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (95:5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 210 nm (if derivatized) or RI.

  • Temperature: 25°C.

Troubleshooting & Critical Parameters

Ring Stability Check
  • Symptom: Appearance of 1,3-diol species or polymers.

  • Cause: Acidic contamination or high temperatures.

  • Fix: Ensure all glassware is base-washed. In Method B, strictly use the 5:2 HCOOH/TEA azeotrope (which is slightly basic/buffered) rather than mixing pure components in situ.

Low Conversion
  • Symptom: Reaction stalls at 50%.

  • Cause (Method A): Product inhibition or pH drift.

  • Fix: Re-check buffer capacity. Add continuous titration (pH stat) if scaling up.

  • Cause (Method B): Catalyst poisoning.

  • Fix: Degas solvents thoroughly. Oxygen kills the Ru-hydride species.

Volatility
  • Symptom: Low mass balance despite high conversion.

  • Cause: Product lost during rotary evaporation.

  • Fix: The oxetanyl ethanol is a small, polar molecule. Do not evaporate to dryness under high vacuum. Keep bath temp < 35°C.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery."[3] Angewandte Chemie International Edition, 49(48), 8993-8995. Link

  • Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97–102. Link

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[4] Chemical Reviews, 116(24), 15089–15145. Link

  • Hollmann, F., et al. (2011). "Biocatalytic reduction of ketones." Green Chemistry, 13, 226-265. Link

Sources

Method

The Strategic Deployment of (1R)-1-(Oxetan-3-yl)ethanol in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: The Rise of the Oxetane Moiety in Drug Design In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly turning to underexplored chemica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of the Oxetane Moiety in Drug Design

In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly turning to underexplored chemical space. Among the motifs that have garnered significant attention is the oxetane ring, a four-membered cyclic ether.[1][2] This small, polar, and three-dimensional scaffold has emerged as a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][3] Unlike its more flexible five- and six-membered counterparts, the inherent ring strain of the oxetane imparts a degree of conformational rigidity, which can be advantageous for optimizing ligand-target interactions.[4] Furthermore, the oxetane moiety is often employed as a bioisostere for gem-dimethyl and carbonyl groups, offering a means to enhance aqueous solubility, metabolic stability, and reduce lipophilicity without significantly increasing molecular weight.[1][4][5]

This technical guide focuses on a particularly valuable building block: (1R)-1-(Oxetan-3-yl)ethanol . This chiral secondary alcohol provides a versatile handle for the stereocontrolled introduction of the oxetanyl motif, enabling researchers to systematically probe the impact of this unique substituent on a molecule's biological activity and drug-like properties. Herein, we provide detailed application notes, experimental protocols, and case studies to empower researchers, scientists, and drug development professionals in the strategic application of (1R)-1-(Oxetan-3-yl)ethanol.

Physicochemical Properties and Strategic Advantages

The incorporation of the (1R)-1-(Oxetan-3-yl)ethanol fragment into a lead molecule can confer a range of beneficial properties, as summarized in the table below. The primary driver for these improvements is the introduction of a polar, sp³-rich, and metabolically stable moiety.

PropertyImpact of (1R)-1-(Oxetan-3-yl)ethanol IncorporationRationale
Aqueous Solubility Generally IncreasedThe polar ether oxygen of the oxetane ring and the hydroxyl group can participate in hydrogen bonding with water, disrupting the crystal lattice and improving solvation.[1]
Lipophilicity (LogP/LogD) Generally DecreasedThe introduction of polar functional groups (ether and alcohol) typically lowers the octanol-water partition coefficient.
Metabolic Stability Generally IncreasedThe oxetane ring is often resistant to metabolic degradation by cytochrome P450 enzymes, which can be a liability for more traditional alkyl or aromatic groups.[1][3]
pKa of Proximal Amines DecreasedThe electron-withdrawing nature of the oxetane can lower the pKa of nearby basic amines, which can be beneficial for optimizing the ionization state at physiological pH and improving cell permeability.
Molecular Rigidity IncreasedThe strained four-membered ring introduces a degree of conformational constraint, which can lead to improved binding affinity by reducing the entropic penalty upon binding to a target.[4]

Synthetic Protocols for the Incorporation of (1R)-1-(Oxetan-3-yl)ethanol

The secondary alcohol of (1R)-1-(Oxetan-3-yl)ethanol serves as a key functional handle for its incorporation into target molecules. Standard synthetic transformations can be employed, though careful consideration of the reaction conditions is necessary to avoid potential ring-opening of the strained oxetane.

Protocol 1: Williamson Ether Synthesis

This protocol describes the formation of an ether linkage between (1R)-1-(Oxetan-3-yl)ethanol and an alkyl halide.

Workflow for Williamson Ether Synthesis

A Reactant A: (1R)-1-(Oxetan-3-yl)ethanol E Reaction: Deprotonation & Nucleophilic Attack A->E B Reactant B: Alkyl Halide (R-X) B->E C Base: NaH or K2CO3 C->E D Solvent: DMF or THF D->E F Work-up: Aqueous Quench & Extraction E->F G Purification: Column Chromatography F->G H Product: (R)-3-(1-(R-oxy)ethyl)oxetane G->H

Caption: Williamson Ether Synthesis Workflow.

Step-by-Step Methodology:

  • Preparation: To a solution of (1R)-1-(Oxetan-3-yl)ethanol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) or potassium carbonate (K₂CO₃, 2.0 eq) at 0 °C.

  • Deprotonation: Stir the suspension at 0 °C for 30 minutes to allow for the formation of the corresponding alkoxide.

  • Nucleophilic Substitution: Add the alkyl halide (R-X, 1.1 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired ether.

Protocol 2: Mitsunobu Reaction

The Mitsunobu reaction allows for the coupling of (1R)-1-(Oxetan-3-yl)ethanol with a pronucleophile, typically a phenol or a carboxylic acid, with inversion of stereochemistry at the alcohol carbon.

Workflow for Mitsunobu Reaction

A Reactant A: (1R)-1-(Oxetan-3-yl)ethanol E Reaction: Formation of Alkoxyphosphonium Salt & SN2 Attack A->E B Reactant B: Pronucleophile (e.g., Phenol) B->E C Reagents: DEAD or DIAD & PPh3 C->E D Solvent: Anhydrous THF D->E F Work-up: Removal of Phosphine Oxide & Byproducts E->F G Purification: Column Chromatography F->G H Product: Coupled product with inverted stereochemistry G->H

Caption: Mitsunobu Reaction Workflow.

Step-by-Step Methodology:

  • Preparation: To a solution of (1R)-1-(Oxetan-3-yl)ethanol (1.0 eq), the pronucleophile (e.g., a phenol, 1.1 eq), and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the desired product along with triphenylphosphine oxide and the reduced hydrazo-dicarboxylate.

  • Purification: Purify the crude product by flash column chromatography on silica gel. It is often beneficial to first precipitate out some of the trip-phenylphosphine oxide by trituration with a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate.

Case Study: Application in the Synthesis of Kinase Inhibitors

The strategic incorporation of the (1R)-1-(Oxetan-3-yl)ethanol moiety has been explored in the development of potent and selective kinase inhibitors, such as those targeting Tropomyosin receptor kinase (TRK) and Interleukin-1 receptor-associated kinase 4 (IRAK4).[6][7][8]

Tropomyosin Receptor Kinase (TRK) Inhibitors

NTRK gene fusions are oncogenic drivers in a variety of cancers, making TRK proteins attractive therapeutic targets.[6][9] In the design of novel TRK inhibitors, the (1R)-1-(Oxetan-3-yl)ethanol moiety can be introduced to occupy a specific pocket in the ATP-binding site, forming key hydrogen bond interactions and improving physicochemical properties.

Hypothetical Synthetic Route to a TRK Inhibitor Intermediate

A Core Scaffold (e.g., Substituted Pyrazole) C Coupling Reaction (e.g., Mitsunobu or SNAr) A->C B (1R)-1-(Oxetan-3-yl)ethanol B->C D Intermediate C->D E Further Functionalization D->E F Final TRK Inhibitor E->F

Caption: Synthetic strategy for a TRK inhibitor.

The rationale for incorporating the (1R)-1-(Oxetan-3-yl)ethoxy group is multifaceted:

  • Improved Solubility: The polar oxetane and the ether linkage enhance aqueous solubility, which is often a challenge for kinase inhibitors.[1]

  • Metabolic Stability: The oxetane ring can block potential sites of metabolism, prolonging the half-life of the compound.[3]

  • Target Engagement: The stereochemistry of the (1R) enantiomer can be crucial for optimal fitting into the chiral environment of the kinase active site, leading to enhanced potency and selectivity.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Degraders

IRAK4 is a key mediator in inflammatory signaling pathways, and its degradation is a promising therapeutic strategy for autoimmune diseases and some cancers.[8][10] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. The (1R)-1-(Oxetan-3-yl)ethanol moiety can be incorporated into the linker component of an IRAK4-targeting PROTAC.

The inclusion of the oxetane-containing fragment in the linker can influence the overall conformation and physicochemical properties of the PROTAC, which are critical for the formation of a productive ternary complex between IRAK4, the PROTAC, and an E3 ubiquitin ligase.[8]

Conclusion and Future Perspectives

(1R)-1-(Oxetan-3-yl)ethanol is a valuable and versatile building block in modern medicinal chemistry. Its strategic incorporation can lead to significant improvements in the drug-like properties of lead compounds. The protocols and case studies presented in this guide provide a framework for the effective utilization of this chiral oxetane-containing fragment. As the demand for drug candidates with optimized ADME (absorption, distribution, metabolism, and excretion) profiles continues to grow, the judicious use of unique and functionalized building blocks like (1R)-1-(Oxetan-3-yl)ethanol will undoubtedly play an increasingly important role in the discovery and development of new medicines.

References

  • Leonardi, M., et al. (2024). Taming 3-Oxetanyllithium Using Continuous Flow Technology. Organic Letters. [Link]

  • Zhang, Y., et al. (2025). Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Burkhard, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Various Authors. (2026). Synthesis and in vitro characterization of novel IRAK-4 inhibitor compounds. ResearchGate. [Link]

  • Menta, C., et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Wang, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. Journal of Medicinal Chemistry. [Link]

  • Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. ResearchGate. [Link]

  • Xu, T., et al. (2015). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [Link]

  • Mykhailiuk, P. K. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic & Biomolecular Chemistry. [Link]

  • Deegan, T., et al. (2016). The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists. Biochemical Journal. [Link]

  • Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society. [Link]

  • Various Authors. (2025). Generation of a potent & selective series of IRAK4 inhibitors based on a structure based, hybridization approach. ResearchGate. [Link]

  • Li, Y., et al. (2021). Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. Acta Pharmaceutica Sinica B. [Link]

  • Various Authors. (2010). Synthesis of compounds 9 and 10. Reagents and conditions. ResearchGate. [Link]

  • Various Authors. (2026). Oxetanes in Drug Discovery Campaigns. ResearchGate. [Link]

  • Ye, L., et al. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society. [Link]

  • Google Patents. (2014). Preparation method of 3-hydroxy oxetane compound.
  • Google Patents. (1986). Novel derivatives of bio-affecting phenolic compounds and pharmaceutical composition containing them.
  • Google P

Sources

Application

Protocols for reactions involving (1R)-1-(Oxetan-3-yl)ethanol

Application Note: Synthetic Protocols and Medicinal Chemistry Applications of (1R)-1-(Oxetan-3-yl)ethanol Part 1: Introduction & Compound Profile (1R)-1-(Oxetan-3-yl)ethanol represents a high-value "chiral fragment" in m...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthetic Protocols and Medicinal Chemistry Applications of (1R)-1-(Oxetan-3-yl)ethanol

Part 1: Introduction & Compound Profile

(1R)-1-(Oxetan-3-yl)ethanol represents a high-value "chiral fragment" in modern medicinal chemistry.[1] It combines the metabolic stability and polarity modulation of the oxetane ring (a bioisostere for gem-dimethyl and carbonyl groups) with a chiral secondary alcohol handle for diverse functionalization.

Unlike the achiral oxetan-3-ol, this building block allows for the introduction of stereochemical complexity.[1] However, the strain energy of the oxetane ring (~106 kJ/mol) requires specific handling protocols to prevent catastrophic ring-opening polymerization or degradation.

Technical Specifications
ParameterData
CAS Number 2375165-27-6
Molecular Formula

Molecular Weight 102.13 g/mol
Chirality (1R) - Secondary Alcohol
Ring Strain ~25.5 kcal/mol (Susceptible to acid catalysis)
Solubility Miscible in DCM, MeOH, THF, DMSO; Water soluble

Part 2: Stability & Handling (The "Acid Trap")

Expert Insight: The most common failure mode when working with (1R)-1-(Oxetan-3-yl)ethanol is inadvertent acid-catalyzed ring opening.[1] While 3-substituted oxetanes are more stable than epoxides, they are not inert.[2]

The Mechanism of Failure: Protonation of the oxetane oxygen activates the adjacent carbons (


) for nucleophilic attack. If the reaction media contains even weak nucleophiles (Cl⁻, H₂O, ROH) under acidic conditions, the ring opens to form acyclic byproducts (e.g., 1,3-diols or chlorohydrins).

Operational Rules:

  • Avoid Strong Lewis Acids: Reagents like

    
    , 
    
    
    
    , or
    
    
    will instantly open the ring unless temperatures are strictly controlled (<-78°C).
  • Quenching: Never quench reactions with strong HCl. Use saturated

    
     (mildly acidic) or phosphate buffer (pH 7).
    
  • Purification: Pre-treat silica gel with 1% Triethylamine (Et3N) in the eluent to neutralize acidic sites that can degrade the compound during chromatography.

Part 3: Core Reaction Protocols

Protocol A: Stereospecific Activation & Substitution ( Inversion)

Objective: Convert the (1R)-alcohol into a leaving group (Mesylate) and displace it with a nucleophile (e.g., Azide, Amine) to generate (1S)-substituted derivatives.

Workflow Diagram:

G Start (1R)-1-(Oxetan-3-yl)ethanol Inter Intermediate: (1R)-Mesylate Start->Inter MsCl, Et3N DCM, 0°C End Product: (1S)-1-(Oxetan-3-yl)amine/azide Inter->End Nucleophile (N3-, RNH2) DMF, Heat, SN2 Byprod Ring-Opened Byproducts Inter->Byprod Acidic Cond. or High Temp

Caption: Stereoinversion pathway from (1R)-alcohol to (1S)-nucleophile adduct via mesylate intermediate.

Step-by-Step Procedure:

  • Activation (Mesylation):

    • Dissolve (1R)-1-(Oxetan-3-yl)ethanol (1.0 equiv) in anhydrous DCM (0.2 M).

    • Cool to 0°C under

      
       atmosphere.
      
    • Add Triethylamine (1.5 equiv) followed by dropwise addition of Methanesulfonyl chloride (MsCl) (1.2 equiv).

    • Critical: Maintain 0°C. Exothermic spikes can degrade the oxetane.

    • Stir for 30–60 min. Monitor by TLC (stain with KMnO4).

    • Workup: Wash with cold saturated

      
      . Dry over 
      
      
      
      .[3] Concentrate in vacuo at <30°C. Do not store the mesylate; use immediately.
  • Nucleophilic Displacement (

    
    ): 
    
    • Dissolve the crude mesylate in anhydrous DMF or Acetonitrile.

    • Add the nucleophile (e.g.,

      
       or primary amine, 2.0 equiv).
      
    • Add a non-nucleophilic base (e.g.,

      
      ) if using an amine salt.
      
    • Heat to 60–80°C. Note: Higher temperatures (>100°C) risk thermal decomposition of the ring.

    • Result: The nucleophile attacks the exocyclic carbon, inverting the stereocenter from (1R) to (1S).

Protocol B: Oxidation to 1-(Oxetan-3-yl)ethanone

Objective: Create the ketone bioisostere of an isopropyl ketone. This intermediate is pivotal for reductive amination or Grignard additions. Constraint: Avoid acidic oxidants like Jones Reagent.

Recommended Method: Dess-Martin Periodinane (DMP) [1]

  • Setup:

    • Dissolve (1R)-1-(Oxetan-3-yl)ethanol (1.0 equiv) in wet DCM (DMP works faster with trace water).[1]

    • Add Sodium Bicarbonate (

      
      )  (5.0 equiv) as a solid buffer. This is crucial to neutralize acetic acid byproducts from DMP.
      
  • Reaction:

    • Add Dess-Martin Periodinane (1.2 equiv) at 0°C.

    • Warm to Room Temperature (RT) and stir for 1-2 hours.

  • Quench & Workup:

    • Quench with a 1:1 mixture of saturated

      
       (to reduce excess oxidant) and saturated 
      
      
      
      .
    • Stir vigorously until the biphasic mixture becomes clear.

    • Extract with DCM, dry, and concentrate.[4]

  • Outcome: 1-(Oxetan-3-yl)ethanone (Achiral ketone).[1]

Protocol C: Etherification (Williamson Ether Synthesis)

Objective: Attach the oxetanyl-ethyl group to a scaffold via an ether linkage.

Workflow Diagram:

Etherification Alc (1R)-1-(Oxetan-3-yl)ethanol Deprot Alkoxide Anion Alc->Deprot NaH (1.2 eq) THF, 0°C Prod Target Ether (Retained Configuration) Deprot->Prod R-X (Alkyl Halide) 0°C to RT

Caption: Base-mediated etherification retaining the (1R) stereocenter.

Procedure:

  • Suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF at 0°C.

  • Add (1R)-1-(Oxetan-3-yl)ethanol dropwise. Evolution of

    
     gas will occur.
    
  • Stir for 15 min to ensure complete deprotonation.

  • Add the electrophile (Alkyl bromide/iodide).

  • Note: If the electrophile is not reactive, add catalytic TBAI (Tetrabutylammonium iodide) .

  • Stereochemistry: This reaction breaks the O-H bond, not the C-O bond; therefore, the (1R) configuration is retained .

Part 4: Applications in Drug Design

The (1R)-1-(Oxetan-3-yl)ethanol moiety is a powerful tool for Scaffold Hopping .[1]

Physicochemical PropertyEffect of Oxetane IncorporationMechanism
Solubility Increase (10-50x vs gem-dimethyl)High dipole moment of oxetane oxygen acts as H-bond acceptor.[1]
Metabolic Stability ImprovedBlocks CYP450 oxidation sites common in alkyl chains.
Basicity Modulation Decreases pKa of adjacent aminesInductive electron withdrawal by the oxetane oxygen.

Case Study: Bioisosteric Replacement In a hypothetical kinase inhibitor program, replacing an isopropyl group (


) with the (1R)-1-(Oxetan-3-yl)ethyl group (

) resulted in:
  • LogD reduction: from 4.2 to 2.8 (improved lipophilic efficiency).

  • Clearance: 50% reduction in intrinsic clearance due to steric protection of the methine proton.

References

  • Wuitschik, G. et al. "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 2006. [Link]

  • Burkhard, J. A. et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 2010.[5] [Link]

  • Bull, J. A. et al. "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews, 2016. [Link]

  • Jenkins, K. et al. "Practical Synthesis of 3,3-Disubstituted Oxetanes." Organic Letters, 2019. [Link]

Sources

Method

The Strategic Integration of (1R)-1-(Oxetan-3-yl)ethanol in Fragment-Based Drug Discovery: A Technical Guide

Introduction: The Rise of Saturated Heterocycles in Modern Drug Discovery Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the generation of novel, high-quality chemical leads.[...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of Saturated Heterocycles in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the generation of novel, high-quality chemical leads.[1][2] This approach, which utilizes small, low molecular weight fragments (typically <300 Da) to probe the binding landscape of biological targets, offers distinct advantages over traditional high-throughput screening (HTS), including higher hit rates and greater ligand efficiency.[1][3] A critical component of a successful FBDD campaign is the thoughtful design of the fragment library, which must balance chemical diversity with desirable physicochemical properties.[3] In recent years, there has been a paradigm shift away from predominantly flat, aromatic fragments towards more three-dimensional, sp³-rich scaffolds. Saturated heterocycles, in particular, have garnered significant attention for their ability to confer improved aqueous solubility, metabolic stability, and novel intellectual property positioning.[4][5]

Among this class of promising fragments, the oxetane motif has emerged as a particularly valuable building block.[4][5] This four-membered ether is not merely a passive scaffold; it actively modulates the properties of a molecule. The oxetane ring can act as a bioisosteric replacement for gem-dimethyl and carbonyl groups, offering a more polar and metabolically stable alternative.[4][6] Its inherent polarity can enhance solubility, while its rigid, puckered conformation provides well-defined vectors for fragment elaboration.[6]

This application note provides a detailed technical guide on the strategic application of a specific, chiral oxetane-containing fragment, (1R)-1-(Oxetan-3-yl)ethanol , in FBDD campaigns. We will delve into its synthesis, key properties, and a comprehensive workflow for its integration into fragment screening and hit-to-lead optimization, providing researchers with the foundational knowledge to leverage this valuable fragment in their drug discovery endeavors.

Physicochemical Properties and Advantages of (1R)-1-(Oxetan-3-yl)ethanol

The unique structural features of (1R)-1-(Oxetan-3-yl)ethanol translate into a suite of advantageous physicochemical properties for fragment-based screening and subsequent lead optimization.

PropertyValue/CharacteristicSignificance in FBDD
Molecular Weight 102.13 g/mol [7]Compliant with the "Rule of Three" for fragments (MW < 300 Da).
cLogP -0.81 (predicted)Indicates good aqueous solubility, crucial for biophysical screening assays.
Hydrogen Bond Donors 1 (hydroxyl group)Provides a key interaction point for target binding.
Hydrogen Bond Acceptors 2 (oxetane oxygen, hydroxyl oxygen)Offers additional opportunities for hydrogen bonding interactions.
Chirality (1R) stereocenterThe defined stereochemistry allows for specific and potentially higher-affinity interactions with chiral protein binding sites.
Three-Dimensionality Puckered oxetane ringProvides a non-planar scaffold with well-defined exit vectors for fragment growing strategies.
Metabolic Stability Oxetane ring is generally resistant to metabolic oxidationCan block metabolically labile sites in a lead compound.[4]

The presence of the chiral secondary alcohol in (1R)-1-(Oxetan-3-yl)ethanol offers a distinct advantage over simpler oxetane fragments. The hydroxyl group serves as a potent hydrogen bond donor and acceptor, providing a strong anchoring point within a protein's binding site. Furthermore, the (1R) stereochemistry can be critical for achieving high-affinity and selective interactions with the chiral environment of a biological target.

Synthesis of (1R)-1-(Oxetan-3-yl)ethanol: A Plausible Protocol

The stereoselective synthesis of (1R)-1-(Oxetan-3-yl)ethanol can be achieved through several established synthetic strategies. Below, we outline a plausible and efficient two-step protocol starting from the commercially available precursor, oxetan-3-one. This approach combines a stereoselective reduction with a subsequent enzymatic resolution to achieve high enantiomeric purity.

Part 1: Synthesis of racemic 1-(Oxetan-3-yl)ethanol

This initial step involves the Grignard reaction of methylmagnesium bromide with oxetan-3-one to yield the racemic alcohol.

  • Materials: Oxetan-3-one, methylmagnesium bromide (3M in diethyl ether), anhydrous diethyl ether, saturated aqueous ammonium chloride solution, magnesium sulfate, silica gel.

  • Procedure:

    • To a solution of oxetan-3-one (1.0 eq) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, add methylmagnesium bromide (1.1 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford racemic 1-(oxetan-3-yl)ethanol.

Part 2: Enzymatic Kinetic Resolution of 1-(Oxetan-3-yl)ethanol

Enzymatic kinetic resolution is a highly effective method for separating enantiomers of chiral alcohols.[3][8][9] This protocol utilizes a lipase to selectively acylate one enantiomer, allowing for the separation of the unreacted (1R)-1-(Oxetan-3-yl)ethanol.

  • Materials: Racemic 1-(oxetan-3-yl)ethanol, Novozym 435 (immobilized Candida antarctica lipase B), vinyl acetate, anhydrous solvent (e.g., hexane or toluene), silica gel.

  • Procedure:

    • To a solution of racemic 1-(oxetan-3-yl)ethanol (1.0 eq) in the chosen anhydrous solvent, add Novozym 435 (e.g., 20-40 mg/mL).

    • Add vinyl acetate (0.5-1.0 eq) as the acyl donor.

    • Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC.

    • When approximately 50% conversion is reached, filter off the enzyme.

    • Concentrate the filtrate under reduced pressure.

    • Purify the mixture by flash column chromatography on silica gel to separate the unreacted (1R)-1-(Oxetan-3-yl)ethanol from the acylated (S)-enantiomer.

    • The absolute configuration of the resolved alcohol can be confirmed by comparison to analytical standards or by Mosher's ester analysis.

Application in a Fragment-Based Drug Discovery Workflow

The following section outlines a detailed, albeit hypothetical, workflow for the application of (1R)-1-(Oxetan-3-yl)ethanol in an FBDD campaign targeting a hypothetical protein kinase.

Fragment Library Design and Integration

(1R)-1-(Oxetan-3-yl)ethanol should be incorporated into a diverse fragment library that adheres to the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3). The inclusion of this chiral, 3D fragment will enhance the library's coverage of sp³-rich chemical space.

Caption: Integration of (1R)-1-(Oxetan-3-yl)ethanol into a diverse fragment library.

Primary Biophysical Screening

High-sensitivity biophysical techniques are essential for detecting the weak binding affinities typical of fragment hits. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful primary screening methods.

Protocol: NMR-based Fragment Screening (Protein-Observed 2D ¹H-¹⁵N HSQC)

  • Protein Preparation: Express and purify the target kinase with ¹⁵N-isotope labeling.

  • Sample Preparation: Prepare a solution of the ¹⁵N-labeled kinase in a suitable buffer.

  • Fragment Soaking: Add a cocktail of fragments, including (1R)-1-(Oxetan-3-yl)ethanol, to the protein solution.

  • NMR Data Acquisition: Acquire a series of 2D ¹H-¹⁵N HSQC spectra.

  • Data Analysis: Monitor for chemical shift perturbations (CSPs) in the protein's amide signals upon fragment binding. Significant and specific CSPs indicate a binding event. Deconvolution of the fragment cocktail will identify (1R)-1-(Oxetan-3-yl)ethanol as the hit.

Protocol: X-ray Crystallography-based Fragment Screening

  • Crystal Preparation: Grow high-quality crystals of the target kinase.

  • Fragment Soaking: Soak the crystals in a solution containing (1R)-1-(Oxetan-3-yl)ethanol.

  • Data Collection: Collect X-ray diffraction data from the soaked crystals at a synchrotron source.

  • Structure Determination: Solve the crystal structure and analyze the electron density maps for evidence of the bound fragment. A clear and well-defined electron density corresponding to (1R)-1-(Oxetan-3-yl)ethanol in the binding site confirms a hit.

FBDD_Screening cluster_screening Primary Screening Library Fragment Library (with (1R)-1-(Oxetan-3-yl)ethanol) NMR NMR Spectroscopy (Protein-Observed) Library->NMR Xray X-ray Crystallography Library->Xray Hit_ID Hit Identification NMR->Hit_ID Xray->Hit_ID

Caption: Primary screening workflow for identifying fragment hits.

Hit Validation and Characterization

Once a hit is identified, it is crucial to validate the binding and determine its affinity.

  • Orthogonal Screening: Confirm the hit using a secondary biophysical method (e.g., if the primary screen was NMR, validate with Surface Plasmon Resonance - SPR).

  • Affinity Determination: Use techniques like Isothermal Titration Calorimetry (ITC) or SPR to quantify the binding affinity (K_D).

  • Structural Biology: Obtain a high-resolution crystal structure of the protein-fragment complex to elucidate the binding mode and identify key interactions. This is critical for the subsequent hit-to-lead optimization.

Hit-to-Lead Optimization: The "Fragment Growing" Strategy

With the structural information of the (1R)-1-(Oxetan-3-yl)ethanol-kinase complex in hand, the "fragment growing" strategy can be employed to enhance potency.[10] This involves designing and synthesizing analogs that extend from the initial fragment to occupy adjacent pockets in the binding site.

The hydroxyl group and the oxetane ring of (1R)-1-(Oxetan-3-yl)ethanol provide excellent vectors for chemical elaboration. For instance, if the hydroxyl group is forming a key hydrogen bond with the kinase hinge region, the oxetane can be functionalized to extend into a nearby hydrophobic pocket.

Hit_to_Lead cluster_optimization Hit-to-Lead Optimization Initial_Hit Initial Hit: (1R)-1-(Oxetan-3-yl)ethanol Structure Structural Biology (X-ray/NMR) Initial_Hit->Structure Design Structure-Guided Design (Fragment Growing) Structure->Design Synthesis Synthesis of Analogs Design->Synthesis SAR Structure-Activity Relationship (SAR) Synthesis->SAR SAR->Design Iterative Cycles Lead Potent Lead Compound SAR->Lead

Caption: Iterative cycle of hit-to-lead optimization.

Conclusion

(1R)-1-(Oxetan-3-yl)ethanol represents a valuable and strategically important fragment for modern FBDD campaigns. Its unique combination of desirable physicochemical properties, including high three-dimensionality, chirality, and favorable solubility, makes it an attractive starting point for the discovery of novel therapeutics. The synthetic accessibility of this fragment, coupled with its potential to form specific, high-quality interactions with biological targets, underscores its utility in exploring challenging chemical space. By integrating (1R)-1-(Oxetan-3-yl)ethanol into diverse fragment libraries and employing robust biophysical screening and structure-guided optimization strategies, researchers can significantly enhance their ability to generate novel, potent, and drug-like lead compounds.

References

  • Chemical Space Exploration of Oxetanes. Molecules. 2020. Available from: [Link]

  • Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution. Open Access Library Journal. 2022. Available from: [Link]

  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. 2023. Available from: [Link]

  • Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation. BioDuro. 2025. Available from: [Link]

  • Recent Developments in the Area of Asymmetric Transfer Hydrogenation. Molecules. 2001. Available from: [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. 2023. Available from: [Link]

  • Asymmetric Transfer Hydrogenation of 2,3-Disubstituted Flavanones through Dynamic Kinetic Resolution Enabled by Retro-oxa-Michael Addition. Organic Letters. 2022. Available from: [Link]

  • Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. Journal of the Brazilian Chemical Society. 2016. Available from: [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council. 2025. Available from: [Link]

  • Study on Synthesis Of Oxetan-3-ol. ResearchGate. 2015. Available from: [Link]

  • Oxetanes and Oxetan-3-ones. Thieme Chemistry. Available from: [Link]

  • Effective resolution of 1-phenyl ethanol by Candida antarctica lipase B catalysed acylation with vinyl acetate in protic ionic liquids (PILs). Green Chemistry. 2010. Available from: [Link]

  • Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. Journal of Chemical and Pharmaceutical Research. 2015. Available from: [Link]

  • The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PLoS One. 2018. Available from: [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. 1997. Available from: [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. 2016. Available from: [Link]

  • LIPASE Kinetic Method. BIOLABO. Available from: [Link]

  • Enzymatic resolution method of dl 1-phenylethanol compounds. Google Patents. 2009.
  • Fragment-based design of selective GPCR ligands guided by free energy simulations. Chemical Science. 2021. Available from: [Link]

  • Oxetanes in Drug Discovery Campaigns. ResearchGate. 2026. Available from: [Link]

  • Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences. 2023. Available from: [Link]

Sources

Application

Application Note: Scalable Asymmetric Synthesis of (1R)-1-(Oxetan-3-yl)ethanol

Executive Summary (1R)-1-(Oxetan-3-yl)ethanol is a high-value chiral building block in modern medicinal chemistry. The oxetane ring serves as a metabolic stable bioisostere for gem-dimethyl or carbonyl groups, often impr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1R)-1-(Oxetan-3-yl)ethanol is a high-value chiral building block in modern medicinal chemistry. The oxetane ring serves as a metabolic stable bioisostere for gem-dimethyl or carbonyl groups, often improving the solubility and physicochemical profile of drug candidates.

This guide details a scalable, robust protocol for the synthesis of the (1R)-enantiomer. While traditional chemical asymmetric hydrogenation (e.g., Noyori transfer hydrogenation) is possible, this protocol prioritizes Biocatalytic Reduction using Ketoreductases (KREDs). This route offers superior enantioselectivity (>99% ee), mild reaction conditions that preserve the strained oxetane ring, and simplified downstream processing compatible with GMP standards.

Retrosynthetic Strategy & Route Selection

The Challenge

The primary synthetic challenge is twofold:

  • Stereocontrol: Establishing the (1R)-stereocenter with high enantiomeric excess (ee).

  • Ring Stability: The oxetane ring is strained (~106 kJ/mol) and susceptible to acid-catalyzed ring opening or polymerization at high temperatures.

Route Comparison
FeatureRoute A: Asymmetric Hydrogenation (Ru/Rh)Route B: Biocatalytic Reduction (KRED)
Catalyst Ru-Noyori or Rh-DuPhos typeEngineered Ketoreductase (KRED)
Conditions High Pressure (

), Organic Solvent
Atmospheric, Aqueous Buffer (pH 7)
Selectivity (ee) Typically 90-97%Typically >99%
Impurity Profile Heavy metal (Ru/Rh) removal requiredBiodegradable protein residue
Risk Ring opening if Lewis AcidicMinimal (Neutral pH)
Decision Secondary ChoicePrimary Choice (Recommended)
Selected Pathway

The selected route proceeds via the Grignard addition to oxetane-3-carbonitrile to form the ketone precursor, followed by stereoselective enzymatic reduction.

G SM Oxetane-3-carbonitrile (Starting Material) IM 1-(Oxetan-3-yl)ethanone (Achiral Ketone) SM->IM Step 1: MeMgBr THF, 0°C -> RT PROD (1R)-1-(Oxetan-3-yl)ethanol (Target) IM->PROD Step 2: KRED / NADP+ IPA (H-Donor), pH 7.0

Figure 1: Synthetic workflow for (1R)-1-(Oxetan-3-yl)ethanol.

Step 1: Synthesis of Precursor 1-(Oxetan-3-yl)ethanone

Objective: Preparation of the prochiral ketone substrate on a multigram scale. Reaction Type: Grignard Addition / Hydrolysis.

Materials
  • Oxetane-3-carbonitrile (1.0 equiv)

  • Methylmagnesium bromide (MeMgBr), 3.0 M in Et2O (1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous Ammonium Chloride (

    
    )
    
  • Dichloromethane (DCM) or MTBE for extraction

Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvation: Charge Oxetane-3-carbonitrile (10.0 g, 120 mmol) and anhydrous THF (100 mL). Cool the solution to -10°C using an ice/salt bath.

  • Addition: Add MeMgBr (144 mmol, 48 mL) dropwise over 45 minutes. Critical: Maintain internal temperature < 0°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC or GC (disappearance of nitrile).[1]

  • Quench (Critical Step): Cool the mixture back to 0°C. Slowly add saturated aqueous

    
     (50 mL).
    
    • Note: Do not use HCl or strong acids. Acidic conditions will open the oxetane ring to form chlorohydrin byproducts.

  • Hydrolysis: Stir the quenched mixture vigorously for 1 hour at RT to hydrolyze the intermediate imine to the ketone.

  • Workup: Extract with DCM (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     mL). Wash combined organics with Brine. Dry over 
    
    
    
    .
  • Purification: Concentrate under reduced pressure (

    
    °C). Purify via vacuum distillation (bp ~50-55°C @ 10 mbar) or flash chromatography (EtOAc/Heptane) if necessary.
    
  • Yield Target: 80-85% as a colorless oil.

Step 2: Biocatalytic Asymmetric Reduction (Scale-Up)

Objective: Stereoselective reduction of the ketone to the (1R)-alcohol. Enzyme Selection: Anti-Prelog Ketoreductase (KRED). Note: Most commercial "R-selective" KREDs (e.g., from Codexis, Daicel, or Johnson Matthey) are suitable. A screening kit is required to identify the specific variant (e.g., KRED-P1 series) that gives >99% ee.

Reaction Mechanism & Cofactor Recycling

The reaction utilizes Isopropyl Alcohol (IPA) as the hydride donor, coupled with an internal cofactor regeneration cycle (NADPH).

KRED_Cycle Ketone 1-(Oxetan-3-yl)ethanone Alcohol (1R)-1-(Oxetan-3-yl)ethanol Ketone->Alcohol Reduction NADP NADP+ NADPH NADPH NADP->NADPH Regeneration NADPH->NADP Cofactor Use IPA Isopropanol Acetone Acetone IPA->Acetone Oxidation Enzyme KRED Enzyme

Figure 2: KRED-catalyzed reduction with IPA cofactor recycling.

Scale-Up Protocol (10g Scale)

Reagents:

  • Substrate: 1-(Oxetan-3-yl)ethanone (10.0 g)

  • Enzyme: KRED (Load: 1-2 wt% relative to substrate, e.g., 100-200 mg)

  • Cofactor: NADP+ (10 mg, catalytic amount)

  • Buffer: 100 mM Potassium Phosphate, pH 7.0 (100 mL)

  • Co-solvent/H-Donor: Isopropyl Alcohol (IPA) (20-30% v/v)

Procedure:

  • Buffer Prep: Prepare 100 mL of Potassium Phosphate buffer (pH 7.0). Add

    
     (1 mM) to stabilize the enzyme.
    
  • Enzyme Charge: Dissolve NADP+ and suspend the KRED enzyme powder in the buffer. Stir gently (do not vortex vigorously to avoid protein denaturation).

  • Substrate Addition: Dissolve the ketone (10 g) in IPA (30 mL). Add this solution to the aqueous enzyme mixture.

  • Reaction: Stir at 30°C at 200-300 rpm.

  • Monitoring: Monitor pH every 2 hours; adjust to 7.0 with 1M NaOH or 1M

    
     if necessary (though IPA recycling is usually pH neutral).
    
  • Completion: Monitor conversion by GC. Reaction typically completes in 12-24 hours (>99% conversion).

  • Workup:

    • Add Celite (5 g) and stir for 15 mins.

    • Filter through a Celite pad to remove enzyme/protein.

    • Saturate the aqueous filtrate with NaCl.

    • Extract with Methyl tert-butyl ether (MTBE) (

      
       mL).
      
    • Note: MTBE is preferred over EtOAc to minimize hydrolysis risks if traces of acid are present.

  • Isolation: Dry organics over

    
    , filter, and concentrate.
    
  • Final Purification: Fractional distillation under reduced pressure.

Quality Control & Analytical Methods

In-Process Control (IPC) - GC
  • Column: DB-WAX or equivalent polar column.

  • Purpose: Monitor conversion of Ketone to Alcohol.[2]

Chiral Analysis (Enantiomeric Excess)

To validate the (1R) configuration and purity.

ParameterCondition
Method Chiral GC
Column Chirasil-DEX CB (Cyclodextrin bonded) or Hydrodex-β-TBDAc
Dimensions 25 m

0.25 mm

0.25

m
Carrier Gas Helium or Hydrogen (40 cm/sec)
Oven Program 60°C (hold 2 min)

5°C/min

180°C
Detector FID @ 250°C
Expected Result (1R)-enantiomer elutes after (1S) on standard DEX columns (verify with racemate). Target ee > 99%.

Safety & Stability Guide

Oxetane Ring Strain

The oxetane ring possesses significant ring strain (~106 kJ/mol).

  • Acid Sensitivity: Highly susceptible to ring opening in the presence of Lewis acids (

    
    , 
    
    
    
    ) or strong Bronsted acids (HCl,
    
    
    ). Always maintain pH
    
    
    6.
  • Thermal Stability: Generally stable up to 120°C. Avoid temperatures >150°C during distillation to prevent polymerization.

Chemical Hazards
  • 1-(Oxetan-3-yl)ethanone: Combustible liquid.

  • Solvents (THF, MTBE, IPA): Flammable. Use grounding during transfer.

  • Enzymes: Potential respiratory sensitizers. Handle powder in a fume hood or weigh station.

Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion Enzyme inhibition by high substrate conc.Add substrate in fed-batch mode (dosing over 4 hours).
Low Conversion pH driftEnsure buffer capacity is sufficient; use pH-stat titration.
Low ee (<98%) Wrong enzyme variantScreen alternative KRED variants (e.g., Codexis KRED-P1 vs P2).
Ring Opening Acidic contaminationCheck pH of aqueous layer during workup. Ensure quench was neutral.
Emulsion Protein precipitationFilter through Celite before extraction. Use brine.[1]

References

  • Oxetane Utility in MedChem: Wuitschik, G., et al. "Oxetanes as Promising Modules in Drug Discovery."[3][4] Angew.[5] Chem. Int. Ed.2006 , 45, 7736-7739.[3] Link

  • Biocatalysis Principles: Huisman, G. W., & Collier, S. J. "On the development of new biocatalytic processes for practical pharmaceutical synthesis." Curr. Opin. Chem. Biol.2013, 17, 284-292.
  • KRED Scale-Up: Moore, J. C., et al. "Advances in the enzymatic reduction of ketones." Acc.[5] Chem. Res.2007 , 40, 1412-1419. Link

  • Oxetane Synthesis Reviews: Bull, J. A., et al. "Synthesis and Functionalization of Oxetanes." Chem. Rev.[5]2016 , 116, 12150–12233.[5] Link

  • Chiral GC Methods: Schurig, V. "Separation of enantiomers by gas chromatography." J.

Sources

Technical Notes & Optimization

Troubleshooting

Chiral HPLC methods for separating (1R)-1-(Oxetan-3-yl)ethanol enantiomers

Technical Support Center: Chiral HPLC Method Development for (1R)-1-(Oxetan-3-yl)ethanol Welcome to the Advanced Method Development Support Center. As a Senior Application Scientist, I have designed this guide to address...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral HPLC Method Development for (1R)-1-(Oxetan-3-yl)ethanol

Welcome to the Advanced Method Development Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with isolating and quantifying the enantiomers of 1-(oxetan-3-yl)ethanol.

Unlike large pharmaceutical intermediates, small aliphatic heterocycles present unique challenges in chiral chromatography. This guide will move beyond basic troubleshooting to explain the causality behind our recommended protocols, ensuring your analytical workflows are robust, reproducible, and scientifically sound.

The Analytical Challenge & Causality

1-(Oxetan-3-yl)ethanol is a highly polar, low-molecular-weight aliphatic alcohol. Attempting direct enantiomeric separation of this racemate on standard high-performance liquid chromatography (HPLC) systems typically fails due to two fundamental structural deficiencies:

  • Lack of a UV Chromophore: The oxetane ring and aliphatic chain do not absorb UV light above 210 nm. Standard UV detection at 254 nm will yield a flat baseline.

  • Absence of

    
    -Electrons:  Polysaccharide-based Chiral Stationary Phases (CSPs), such as Chiralpak AD-H or Chiralcel OD-H, rely on a "three-point interaction" model for chiral recognition: hydrogen bonding, steric/dipole interactions, and 
    
    
    
    interactions[1]. Because 1-(oxetan-3-yl)ethanol lacks aromatic rings, it cannot engage in the critical
    
    
    stacking required to differentiate the (1R) and (1S) transient diastereomeric complexes.

The Solution: Pre-column derivatization is not just a detection enhancement; it is a mechanistic necessity. By reacting the hydroxyl group with an aromatic reagent (e.g., 3,5-dinitrobenzoyl chloride or M


NP acid), we simultaneously introduce a strong UV chromophore and the 

-acidic sites required for high-resolution chiral separation[2].

Strategic Decision Matrix

The following table summarizes the quantitative performance metrics of various analytical strategies for this molecule.

Analytical StrategyDetectorColumn TypeTypical Resolution (

)
Est. LOD (

g/mL)
Key Advantage / Disadvantage
Direct Injection ELSD / CADPolysaccharide CSP< 1.0 (Co-elution)~5.0No sample prep / Fails chiral recognition
Direct Injection UV (210 nm)Polysaccharide CSP< 1.0 (Co-elution)~20.0Uses standard UV / High solvent interference
3,5-DNBC Derivatization UV (254 nm)Polysaccharide CSP> 2.0 (Baseline) < 0.05 High sensitivity &

/ Requires chemical prep
M

NP Acid Derivatization
UV (254 nm)Achiral Silica> 1.5 (Baseline) < 0.05 Enables absolute configuration via NMR / Expensive reagent

Recommended Workflow

Workflow Start Racemic 1-(Oxetan-3-yl)ethanol (Target Analyte) Eval Challenge: No UV Chromophore & Weak CSP Affinity Start->Eval Deriv Solution: Pre-Column Derivatization (e.g., 3,5-DNBC or MαNP Acid) Eval->Deriv Introduce π-π sites Col Chiral Stationary Phase (e.g., Amylose tris-carbamate) Deriv->Col MP Normal Phase Elution (Hexane / Isopropanol) Col->MP Detect UV Detection at 254 nm High Sensitivity & Resolution MP->Detect

Workflow for overcoming the analytical challenges of aliphatic oxetane alcohols.

Validated Experimental Protocol: 3,5-DNBC Derivatization

This self-validating protocol utilizes 3,5-dinitrobenzoyl chloride (3,5-DNBC) to synthesize a highly UV-active ester. The presence of a bright yellow tint during the reaction and a strong UV spot on a TLC plate serves as an immediate visual validation of successful derivatization prior to HPLC injection.

Step 1: Reagent Preparation

  • Dissolve 10 mg of racemic 1-(oxetan-3-yl)ethanol in 1.0 mL of anhydrous dichloromethane (DCM).

  • Add 1.5 molar equivalents of anhydrous pyridine (acts as an acid scavenger and catalyst).

Step 2: Derivatization Reaction

  • Slowly add 1.2 molar equivalents of 3,5-dinitrobenzoyl chloride (3,5-DNBC).

  • Stir the mixture at room temperature for 45 minutes. Self-Validation: Spot the mixture on a silica TLC plate. A new, strongly UV-active spot (254 nm) with a higher

    
     value than the baseline indicates successful esterification.
    

Step 3: Quenching and Extraction

  • Quench the reaction by adding 1.0 mL of saturated aqueous

    
     to neutralize excess acid.
    
  • Extract the organic (DCM) layer. Wash once with 1N HCl (to remove residual pyridine), and once with brine.

  • Dry the organic layer over anhydrous

    
     and evaporate the solvent under a gentle stream of nitrogen.
    

Step 4: HPLC Analysis

  • Reconstitution: Dissolve the dried residue in 1.0 mL of the HPLC mobile phase (e.g., Hexane/Isopropanol 90:10 v/v).

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)),

    
     mm, 5 
    
    
    
    m.
  • Mobile Phase: Hexane / Isopropanol (90:10, v/v), Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Troubleshooting & FAQs

Q1: I injected the underivatized sample using an Evaporative Light Scattering Detector (ELSD), but the (1R) and (1S) enantiomers co-elute as a single broad peak. How do I improve resolution? A1: ELSD solves the detection issue but does not solve the chiral recognition issue. Polysaccharide CSPs require structural rigidity and


-electron overlap to differentiate enantiomers effectively. Small aliphatic alcohols physically tumble within the chiral clefts without locking into a rigid diastereomeric complex. You must derivatize the molecule with an aromatic group (like a benzoate ester) to anchor the molecule via 

stacking to the CSP's phenyl groups[1].

Q2: How can I definitively identify which peak is the (1R)-enantiomer and which is the (1S)-enantiomer? A2: Elution order on polysaccharide columns is empirical and cannot be reliably predicted ab initio. If you do not have an enantiopure (1R)-1-(oxetan-3-yl)ethanol standard, you should use the M


NP Acid Method . By derivatizing your racemate with enantiopure (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (M

NP acid), you create covalent diastereomers. These can be separated on standard, cheap achiral silica columns. The absolute configuration of the separated fractions can then be unambiguously determined using

H-NMR diamagnetic anisotropy, as the naphthyl group selectively shields specific protons on the oxetane ring based on its spatial orientation[3].

Q3: My derivatized ester peaks are showing severe tailing (Asymmetry factor > 2.0). How do I correct this? A3: Peak tailing of neutral esters on normal-phase CSPs is typically caused by non-specific hydrogen bonding between the oxetane oxygen and residual silanol groups on the underlying silica support. Ensure your mobile phase is strictly anhydrous. You can add 1-2% of a slightly more polar modifier like ethanol to the Hexane/IPA mixture to competitively bind to these active silanol sites. Do not use basic additives like diethylamine (DEA) unless your analyte contains a free amine.

Q4: Can I use Reversed-Phase (RP) chiral chromatography instead of Normal-Phase (NP)? A4: While possible using columns like Chiralpak AD-RH, normal-phase chromatography (Hexane/IPA) is highly recommended for derivatized aliphatic alcohols. The non-polar hexane environment maximizes the strength of the hydrogen bonding and


 interactions required for chiral discrimination. Water in RP mobile phases disrupts these critical hydrogen bonds, often leading to a loss of enantioselectivity.

Mechanistic Insights: Chiral Recognition

To understand why derivatization works, we must look at the intermolecular forces at play inside the column.

Mechanism Analyte Derivatized (1R)-Enantiomer (3,5-DNB Ester) HB Hydrogen Bonding (Ester C=O ↔ CSP NH) Analyte->HB PiPi π-π Interactions (DNB Ring ↔ Phenyl) Analyte->PiPi Steric Steric Fit (Oxetane Ring) Analyte->Steric CSP Polysaccharide CSP (Chiral Clefts) HB->CSP PiPi->CSP Steric->CSP

Three-point chiral recognition mechanism between the derivatized enantiomer and the CSP.

References

  • Zaggout, F. R., et al. "Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology." Asian Journal of Chemistry,[1][Link]

  • Harada, N. "HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations." Molecules (MDPI),[3][Link]

Sources

Optimization

Common side-products in the synthesis of (1R)-1-(Oxetan-3-yl)ethanol

The following technical guide details the synthesis, impurity profile, and troubleshooting protocols for (1R)-1-(Oxetan-3-yl)ethanol , designed for researchers in medicinal chemistry and process development. [1] Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, impurity profile, and troubleshooting protocols for (1R)-1-(Oxetan-3-yl)ethanol , designed for researchers in medicinal chemistry and process development.

[1]

Executive Summary & Synthetic Strategy

The synthesis of (1R)-1-(Oxetan-3-yl)ethanol is most efficiently achieved via the asymmetric reduction of 1-(oxetan-3-yl)ethanone .[1] While the oxetane ring offers valuable physicochemical properties (low lipophilicity, high metabolic stability), it introduces a critical vulnerability: acid-catalyzed ring opening .[1]

To ensure high enantiomeric excess (ee) and structural integrity, Asymmetric Transfer Hydrogenation (ATH) under basic conditions is the recommended route. This avoids the Lewis acids associated with borane reductions (CBS) and the Brønsted acids often used in deprotection steps, both of which degrade the oxetane core.

Core Reaction Scheme
  • Substrate: 1-(Oxetan-3-yl)ethanone

  • Reagent: RuCl (Noyori Catalyst)[1]

  • Hydrogen Source: Isopropanol (Acting as solvent and reductant)[1]

  • Promoter: KOH or

    
    -BuOK (Base is mandatory to preserve the ring)[1]
    

Common Side-Products & Impurity Profile

Identifying impurities early is critical for process control.[1] The following table summarizes the specific byproducts encountered during this synthesis.

Impurity IDNameStructure / DescriptionOrigin / Cause
Impurity A (1S)-Enantiomer (1S)-1-(Oxetan-3-yl)ethanolStereochemical Leakage: Mismatched catalyst ligand, high temperature, or racemization of the product.[1]
Impurity B Starting Material 1-(Oxetan-3-yl)ethanoneIncomplete Conversion: Catalyst poisoning, insufficient reaction time, or equilibrium limitations in transfer hydrogenation.[1]
Impurity C The "Triol" 2-(1-hydroxyethyl)propane-1,3-diolRing Opening (Acidic): Exposure to acidic workup (HCl, NH₄Cl) or trace acids in solvents.[1] The oxetane ring hydrolyzes to a polar triol.
Impurity D Vinyl Oxetane 3-vinyloxetaneElimination: Dehydration of the secondary alcohol, typically occurring under thermal stress or strong acidic conditions.[1]
Impurity E Ether-Linked Dimer Bis-oxetanyl etherIntermolecular Dehydration: Rare; occurs if the reaction mixture is highly concentrated and heated.[1]

Troubleshooting Guide (Q&A)

Category A: Stereochemical Issues (Low ee%)

Q: I am consistently getting 85% ee, but I need >98%. What is wrong?

  • Diagnosis: The reaction temperature is likely too high, or the equilibrium is working against you. Transfer hydrogenation is reversible.[2]

  • Solution:

    • Lower Temperature: Run the reaction at 0–5 °C instead of room temperature. Enantioselectivity (k_R/k_S) increases at lower temperatures.

    • Concentration: Ensure the Isopropanol (hydrogen donor) is in large excess (used as solvent) to drive the equilibrium toward the alcohol.

    • Catalyst Check: Verify you are using the (R,R)-TsDPEN ligand complex to obtain the (1R) alcohol. (S,S) yields the (1S) product.

Q: The ee drops during workup. Can the product racemize?

  • Diagnosis: Oxetan-3-yl alcohols are generally configurationally stable.[1] However, if unreacted ketone remains and base is present for prolonged periods, some racemization via enolization of the ketone (before reduction) can occur, though this usually affects the yield of the chiral product, not the ee of the product already formed.

  • Solution: Quench the reaction immediately upon completion. Do not let the mixture stir overnight after conversion is finished.

Category B: Stability & Ring Opening[1][3]

Q: I see a large, very polar spot on TLC (Rf ~ 0.1) that wasn't there initially. [1]

  • Diagnosis: You have generated Impurity C (The Triol) . The oxetane ring has opened.[3][4][5]

  • Cause: Did you use saturated NH₄Cl or dilute HCl for the quench? Even weak acids can open the strained oxetane ring.[3]

  • Solution:

    • Quench: Use water or saturated NaHCO₃ only.

    • Extraction: Avoid acidic drying agents. Use Na₂SO₄ or K₂CO₃.

    • Silica Gel: Silica is slightly acidic. For purification, add 1% Triethylamine (TEA) to your eluent to neutralize the silica, or use neutral alumina.

Q: Can I use CBS reduction (Borane-THF) instead?

  • Diagnosis: Risky. Borane is a Lewis acid.

  • Risk: Lewis acids coordinate to the oxetane oxygen, triggering rapid ring opening or polymerization.

  • Verdict: Stick to basic Transfer Hydrogenation or Enzymatic Reduction (KREDs). If you must use CBS, titrate the borane strictly and quench at low temperature (-78 °C) with methanol/base immediately.[1]

Category C: Reaction Stalling

Q: The reaction stops at 60% conversion.

  • Diagnosis: Catalyst deactivation or Acetone inhibition.

  • Mechanism: In transfer hydrogenation using iPrOH, Acetone is the byproduct. High concentrations of acetone inhibit the ruthenium catalyst.

  • Solution:

    • Argon Sparging: Gently sparge the solution with Argon to remove acetone (if the scale allows).

    • Refresh Catalyst: Add a second portion (0.5 mol%) of catalyst after 12 hours.

Validated Experimental Protocol

Method: Asymmetric Transfer Hydrogenation (ATH) Target: (1R)-1-(Oxetan-3-yl)ethanol[1]

Reagents
  • Substrate: 1-(Oxetan-3-yl)ethanone (1.0 equiv)

  • Catalyst: RuCl (1.0 mol%)[1]

  • Solvent/Reductant: Anhydrous Isopropanol (0.1 M concentration)[1]

  • Base: KOH (0.1 M in iPrOH) or

    
    -BuOK (5.0 mol%)[1]
    
Step-by-Step Procedure
  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve 1-(oxetan-3-yl)ethanone (100 mg, 1.0 mmol) in anhydrous Isopropanol (10 mL).

  • Catalyst Addition: Add RuCl (6.4 mg, 0.01 mmol). Stir until dissolved (orange/red solution).

  • Initiation: Add

    
    -BuOK  (5.6 mg, 0.05 mmol) or 0.5 mL of a 0.1M KOH/iPrOH solution. The solution may darken slightly.
    
  • Reaction: Stir at 20 °C for 12–24 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexane).

    • Checkpoint: If conversion stalls, sparge with Argon for 5 mins to remove acetone.

  • Quench: Once SM is consumed, dilute with Diethyl Ether (20 mL) and wash with Saturated NaHCO₃ (10 mL). DO NOT use NH₄Cl.

  • Workup: Extract aqueous layer with Et₂O (3 x 10 mL). Dry combined organics over Na₂SO₄ . Filter and concentrate gently (product is volatile).

  • Purification: Flash chromatography on silica gel (pre-treated with 1% Et₃N in Hexane). Elute with EtOAc/Hexane gradient.

Mechanistic & Impurity Pathways (Visualized)

The following diagram illustrates the competition between the desired reduction and the fatal ring-opening pathway.

OxetaneSynthesis SM 1-(Oxetan-3-yl)ethanone (Starting Material) Product (1R)-1-(Oxetan-3-yl)ethanol (Target) SM->Product Transfer Hydrogenation (iPrOH, KOH) ImpurityA (1S)-Enantiomer (Impurity A) SM->ImpurityA Wrong Ligand or High Temp ImpurityC 2-(1-hydroxyethyl)propane-1,3-diol (Ring Opened - Impurity C) SM->ImpurityC Lewis Acid (CBS) RuCat Ru-Catalyst (Basic Conditions) Acid Acidic Conditions (H+ or Lewis Acid) Product->ImpurityC Acidic Workup (Hydrolysis)

Caption: Pathway analysis showing the critical divergence between successful basic reduction and acid-mediated ring destruction.

References

  • Bull, J. A., et al. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews (2016). Retrieved from [Link][1]

  • Noyori, R., & Hashiguchi, S. Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research (1997). Retrieved from [Link]

  • Wuitschik, G., et al. Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition (2010). Retrieved from [Link][1]

  • Palmer, A. C., et al. Noyori Transfer Hydrogenation: A Robust Method for the Synthesis of Chiral Alcohols. Journal of Chemical Education (2011). Retrieved from [Link]

Sources

Troubleshooting

Overcoming challenges in the synthesis of substituted oxetanes

Oxetane Synthesis Core Support Center Welcome to the Technical Support Center for the Synthesis of Substituted Oxetanes. This guide is designed for researchers, scientists, and professionals in drug development who are n...

Author: BenchChem Technical Support Team. Date: March 2026

Oxetane Synthesis Core Support Center

Welcome to the Technical Support Center for the Synthesis of Substituted Oxetanes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the unique challenges of constructing the strained, four-membered oxetane ring. As a motif of increasing importance in medicinal chemistry for its ability to act as a polar surrogate for gem-dimethyl and carbonyl groups, mastering its synthesis is a critical skill.[1][2] This resource provides field-proven insights, troubleshooting guides, and detailed protocols to help you overcome common hurdles and achieve your synthetic goals.

The inherent ring strain of oxetanes, while bestowing valuable physicochemical properties, also makes their synthesis a delicate operation.[1][3] Success hinges on a nuanced understanding of reaction mechanisms, careful selection of reagents, and strategic planning to avoid pitfalls like ring-opening, elimination, and other undesired side reactions. This guide is structured to address the most pressing issues encountered in the lab, providing not just solutions, but the underlying scientific rationale to empower your experimental design.

Troubleshooting Guide: Common Experimental Failures

This section addresses specific problems you might encounter during the synthesis of substituted oxetanes. Each entry details the symptoms, probable causes, and actionable solutions based on established chemical principles.

Problem 1: Low or No Yield of Oxetane via Intramolecular Williamson Etherification

Symptom: You are attempting to form an oxetane from a 1,3-diol by activating one hydroxyl as a leaving group (e.g., tosylate, mesylate) and cyclizing with a base, but you isolate very little or none of your desired product. TLC/LC-MS analysis shows mainly starting material or a complex mixture of byproducts.

Probable Causes & Solutions:

  • Inefficient Monofunctionalization: The initial activation of the 1,3-diol may be producing a mixture of starting material, the desired mono-activated intermediate, and the di-activated byproduct.

    • Solution: Carefully control the stoichiometry of your activating agent (e.g., TsCl, MsCl). Use of a bulky base like pyridine or 2,6-lutidine can improve selectivity for the less sterically hindered primary hydroxyl group if one is present. Purification of the mono-tosylate/mesylate before the cyclization step is highly recommended.

  • Competing Elimination (Grob Fragmentation): The intramolecular Williamson etherification is a 4-exo-tet cyclization, which can be kinetically slow.[4] A major competing pathway is the E2 elimination or Grob fragmentation, which is entropically favored and leads to the formation of an alkene.[4][5] This is especially problematic with secondary and tertiary halides/sulfonates.[6][7][8]

    • Causality: The alkoxide, acting as a base, can abstract a proton anti-periplanar to the leaving group, leading to fragmentation instead of nucleophilic attack.

    • Solution:

      • Choice of Base: Use a non-nucleophilic, sterically hindered base that is less likely to promote E2 elimination. Potassium tert-butoxide (KOtBu) is often effective, but sodium hydride (NaH) is a common and successful choice that minimizes the presence of a soluble, aggressive base.[1][9]

      • Temperature Control: Run the cyclization at the lowest temperature that allows for a reasonable reaction rate. For NaH, starting at 0 °C and allowing the reaction to slowly warm to room temperature is a common strategy.[9]

      • Leaving Group: A better leaving group can sometimes favor the SN2 pathway. However, an extremely good leaving group might also accelerate elimination. Tosylates and mesylates generally offer a good balance.[1]

  • Steric Hindrance: Bulky substituents near the reacting centers can significantly slow down the desired SN2 cyclization, allowing side reactions to dominate.[6][10]

    • Solution: While difficult to change the substrate itself, ensure that your protecting groups are not contributing excessive steric bulk. If possible, consider alternative synthetic routes like the Paternò-Büchi reaction for highly substituted systems.[11]

Problem 2: Oxetane Ring-Opening During a Subsequent Reaction or Workup

Symptom: You have successfully synthesized your oxetane, but it decomposes during a subsequent synthetic step (e.g., deprotection, ester hydrolysis) or upon acidic workup. You observe the formation of 1,3-diols or other ring-opened products.

Probable Causes & Solutions:

  • Acid-Catalyzed Ring-Opening: The oxetane ring is susceptible to ring-opening catalyzed by both Brønsted and Lewis acids.[12][13] The strained ether is activated by protonation, making it highly electrophilic and prone to attack by nucleophiles (including water or solvent).

    • Causality: Protonation of the oxetane oxygen makes the ring carbons highly susceptible to nucleophilic attack. This is a common issue during acidic deprotection (e.g., of a Boc or silyl group) or acidic workups.[12]

    • Solution:

      • Avoid Strong Acids: Whenever possible, use milder or non-acidic conditions. For ester hydrolysis, switch from acidic (e.g., HCl) to basic conditions (e.g., LiOH, NaOH), which the oxetane core tolerates well.[12][14]

      • Milder Acidic Conditions: If acid is unavoidable, use the mildest conditions possible. For example, some acid-labile protecting groups can be removed with weaker acids or by carefully controlling stoichiometry and temperature.[12]

      • Workup Protocol: If an acidic wash is necessary during workup, minimize the contact time and immediately follow with a neutralizing wash (e.g., NaHCO₃ solution) before concentrating the organic phase.[12]

  • Harsh Reductive Conditions: Certain powerful reducing agents, particularly at elevated temperatures, can cleave the oxetane ring.[12][15]

    • Causality: Hydride reagents can attack the C-O bonds of the strained ring. This is particularly a risk with lithium aluminum hydride (LiAlH₄) at temperatures above 0 °C.[15]

    • Solution:

      • Lower the Temperature: This is the most critical parameter. Perform LiAlH₄ reductions at low temperatures (e.g., -30 to 0 °C).[12][15]

      • Change the Reagent: Switch to a milder reducing agent. Sodium borohydride (NaBH₄) is often a safer alternative for reducing esters or ketones and can be used effectively at 0 °C without causing ring-opening.[12][15]

  • Intramolecular Ring-Opening: The presence of an internal nucleophile (like a nearby alcohol or amine) can lead to decomposition, especially under acidic conditions, forming a more stable 5- or 6-membered ring.[12][15]

    • Solution: Protect any internal nucleophilic groups before subjecting the molecule to conditions that could promote ring-opening. Re-evaluate your synthetic strategy to introduce the oxetane at a later stage after such functional groups have been transformed.[12]

Frequently Asked Questions (FAQs)

Q1: What is the best general method to synthesize a 3,3-disubstituted oxetane?

The intramolecular Williamson etherification starting from a 2,2-disubstituted-1,3-propanediol is the most common and robust method.[9] The 3,3-disubstitution pattern sterically shields the ring, making these oxetanes particularly stable.[1][12] The synthesis typically involves selective mono-tosylation of the diol followed by cyclization with a base like sodium hydride.[9]

Q2: I'm considering a Paternò-Büchi reaction. What are the main challenges?

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a powerful method for accessing complex oxetanes in a single step.[9][16] However, challenges include:

  • Regioselectivity: Unsymmetrical reactants can lead to a mixture of regioisomers.[16]

  • Stereoselectivity: The stereochemical outcome can be complex and depends on the excited state (singlet vs. triplet) of the carbonyl compound.[16][17]

  • Side Reactions: The excited carbonyl can undergo other photochemical reactions, such as photoreduction or dimerization (pinacol coupling), which lowers the quantum yield.[16]

  • Specialized Equipment: Requires a UV light source and specific reactor glassware (e.g., quartz or Pyrex, depending on the required wavelength).[16] Recent advances using visible-light photocatalysis can mitigate the need for high-energy UV light, improving safety and scalability.[18]

Q3: How do I choose the right protecting group for my 1,3-diol precursor?

The ideal protecting group must be stable to the basic conditions of the Williamson etherification but removable without destroying the newly formed oxetane ring.[3]

  • Benzyl (Bn): An excellent choice. It is robust to the strong bases used for cyclization and is typically removed via hydrogenolysis (e.g., H₂, Pd/C), which is well-tolerated by the oxetane ring.[3][12]

  • Silyl Ethers (TBDMS, TIPS): Very common. They are easily introduced and stable to most basic conditions. They are typically removed with fluoride sources (e.g., TBAF), which are compatible with oxetanes. Their bulkiness can also influence reactivity and selectivity.[3]

  • p-Methoxybenzyl (PMB): Useful when you need an orthogonal protecting group that can be removed oxidatively (e.g., with DDQ or CAN) while leaving other acid- or base-labile groups intact.[3]

  • Avoid: Acetyl (Ac) or other base-labile protecting groups, as they will be cleaved during the basic cyclization step.[3]

Protecting Group Performance Comparison
Protecting GroupTypical Cyclization Yield (Williamson)Key Features & Considerations
Benzyl (Bn) ~84%[3]Very stable; removed by hydrogenation.[3][12]
Silyl (e.g., TBDMS) 59-87%[1][3]Easily introduced/removed; bulky.[3]
p-Methoxybenzyl (PMB) ~80-90%[3]Removed oxidatively (DDQ), orthogonal to many groups.[3]
Trityl (Tr) ~70-80%[3]Bulky; removed with mild acid (caution required).[3]

Visualized Workflows and Mechanisms

General Workflow: Williamson Etherification

The following diagram outlines the most common pathway for synthesizing substituted oxetanes from 1,3-diols.

G cluster_0 Step 1: Precursor Preparation cluster_1 Step 2: Activation cluster_2 Step 3: Cyclization Diol 1,3-Diol Protect Protecting Group Installation (if needed) Diol->Protect Activate Selective Mono-activation (e.g., TsCl, Pyridine) Protect->Activate Monoactivated Mono-tosylated Diol Activate->Monoactivated Cyclize Base-mediated Cyclization (e.g., NaH in THF) Monoactivated->Cyclize Oxetane Substituted Oxetane Cyclize->Oxetane

Caption: Key steps for oxetane synthesis via Williamson etherification.

Troubleshooting Logic for Low Cyclization Yield

This decision tree helps diagnose and solve issues related to the intramolecular Williamson etherification step.

G Start Low Yield in Williamson Cyclization CheckSM Check Starting Material Purity: Is mono-tosylate clean? Start->CheckSM Purify Purify mono-tosylate by column chromatography CheckSM->Purify No CheckByproducts Analyze Byproducts: Alkene (Grob) or SM? CheckSM->CheckByproducts Yes Purify->CheckByproducts Grob Grob Fragmentation Likely CheckByproducts->Grob Alkene SM Reaction Stalled CheckByproducts->SM Starting Material SolveGrob Solution: Use less-nucleophilic base (NaH) and/or lower temperature Grob->SolveGrob SolveStalled Solution: Increase temperature (cautiously) or switch to a stronger base (KOtBu) SM->SolveStalled

Caption: Decision tree for troubleshooting low oxetane yields.

Detailed Experimental Protocol: Synthesis of a 3,3-Disubstituted Oxetane

This protocol describes a representative synthesis of 3-benzyl-3-(hydroxymethyl)oxetane via intramolecular Williamson etherification, adapted from literature procedures.[1][9]

Step 1: Mono-tosylation of 2-benzyl-1,3-propanediol

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-benzyl-1,3-propanediol (1.0 eq) and anhydrous dichloromethane (DCM) or pyridine as solvent. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add triethylamine (1.1 eq) or use pyridine as both base and solvent. Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.05 eq) in the same anhydrous solvent dropwise over 30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC until the starting diol is consumed.

  • Workup & Purification: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure mono-tosylated product.

Step 2: Base-mediated Intramolecular Cyclization

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, then carefully add anhydrous tetrahydrofuran (THF) to form a suspension. Cool the suspension to 0 °C.

  • Substrate Addition: Dissolve the mono-tosylated diol from Step 1 (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the NaH suspension over 20-30 minutes.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours). Gentle heating to reflux may be required for less reactive substrates, but should be done cautiously to avoid elimination.[9]

  • Workup & Purification: Carefully quench the reaction by slowly adding water or saturated aqueous NH₄Cl at 0 °C. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3,3-disubstituted oxetane.

References

  • The Strategic Selection of Protective Groups in Oxetane Synthesis: A Compar
  • Preventing Decomposition of Oxetane Ring During Synthesis. Benchchem.
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(21), 12150–12233. [Link]

  • Application Notes and Protocols for the Synthesis of Oxetane-Containing Heterocycles. Benchchem.
  • Štefane, B., & Iskra, J. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101-145. [Link]

  • Štefane, B., & Iskra, J. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

  • Štefane, B., & Iskra, J. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1324–1373. [Link]

  • Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O-H Insertion and C-C Bond-Forming Cyclization. ResearchGate. [Link]

  • Moody, C. J., et al. (2015). Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space. Chemical Communications, 51(74), 14038-14041. [Link]

  • Williamson Ether Synthesis reaction. BYJU'S. [Link]

  • Explain Williamson's ether synthesis. What are the limitations of this method. Sathee Forum. [Link]

  • An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group. [Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Limitations of Williamson ether synthesis class 12. Filo. [Link]

  • Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. Vedantu. [Link]

  • Chemical Space Exploration of Oxetanes. National Institutes of Health (NIH). [Link]

  • Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications. [Link]

  • Oxetane Synthesis through the Paternò-Büchi Reaction. National Institutes of Health (NIH). [Link]

  • Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. National Institutes of Health (NIH). [Link]

  • Visible-Light-Enabled Paternò–Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. ACS Publications. [Link]

  • Oxetane Synthesis through the Paternò-Büchi Reaction. ResearchGate. [Link]

Sources

Optimization

Stability and storage conditions for (1R)-1-(Oxetan-3-yl)ethanol

Topic: Stability, Storage, and Handling Guide Product Overview & Critical Properties (1R)-1-(Oxetan-3-yl)ethanol is a valuable chiral building block, often employed as a gem-dimethyl surrogate or to improve physicochemic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability, Storage, and Handling Guide

Product Overview & Critical Properties

(1R)-1-(Oxetan-3-yl)ethanol is a valuable chiral building block, often employed as a gem-dimethyl surrogate or to improve physicochemical properties (solubility, metabolic stability) in drug candidates.[1] Its 3-substituted oxetane ring offers a unique balance of structural rigidity and polarity but introduces specific stability challenges due to ring strain (~107 kJ/mol).[1]

PropertySpecification
Chemical Name (1R)-1-(Oxetan-3-yl)ethanol
CAS Number 2375165-27-6 (Specific Enantiomer)
Molecular Formula C₅H₁₀O₂
Molecular Weight 102.13 g/mol
Physical State Colorless to pale yellow liquid
Chirality (1R)-enantiomer (Secondary alcohol)
Key Sensitivity Acid Sensitive (Ring Opening), Hygroscopic

Storage & Stability Conditions

Q: What are the optimal long-term storage conditions?

A: To maintain enantiomeric purity and prevent ring degradation, adhere to the following "Golden Rules" of oxetane storage:

  • Temperature: Store at -20°C for long-term (>1 month) storage. For short-term usage (weeks), 2–8°C is acceptable.[1]

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon ). While the molecule is not pyrophoric, oxygen can slowly oxidize the secondary alcohol over months.

  • Container: Use tightly sealed glass vials with Teflon-lined caps. Avoid long-term storage in plastic, as oxetanes can leach plasticizers or permeate through certain polymers.[1]

  • Moisture: Keep strictly dry. The compound is hygroscopic; absorbed water can promote hydrolysis if any trace acid is present.

Q: Is the compound light-sensitive?

A: It is not inherently photolabile.[1] However, standard practice dictates storage in amber vials to prevent any potential radical-initiated autoxidation of the ether linkage, which can be catalyzed by UV light.

Q: Can I store it in solution?

A: Avoid long-term storage in solution if possible. If necessary:

  • Recommended Solvents: Anhydrous THF, Acetonitrile, or Toluene.

  • Forbidden Solvents: Chloroform (CHCl₃) and Dichloromethane (DCM) often contain trace hydrochloric acid (HCl) from decomposition, which will rapidly open the oxetane ring.

  • Protocol: If storing in solution, add a few pellets of activated 3Å molecular sieves and a trace of solid K₂CO₃ to act as an acid scavenger.

Degradation & Troubleshooting (FAQs)

Q: My sample has turned yellow. Is it still usable?

A: A pale yellow color is common and usually acceptable. Darkening to orange/brown indicates oxidation or polymerization .

  • Action: Run a ¹H NMR. If the characteristic oxetane ring signals (multiplets at δ 4.4–4.9 ppm) are intact and integration is correct, the color is likely due to trace impurities (<1%) and the bulk material is usable. If the ring signals are diminished, purification is required.

Q: I see new peaks in the NMR spectrum. What is happening?

A: The most common issue is Acid-Catalyzed Ring Opening .[1]

  • Symptom: Disappearance of the distinct oxetane multiplets (4H) around 4.5–4.9 ppm.

  • New Signals: Appearance of signals for acyclic diols or homoallylic alcohols (often triplets/multiplets around 3.5–3.8 ppm).

  • Cause: Use of acidic CDCl₃.

  • Fix: Always neutralize CDCl₃ by filtering through basic alumina or adding solid NaHCO₃ before dissolving the sample. Alternatively, use DMSO-d₆ or Benzene-d₆ .[1]

Q: Is this compound stable to reaction conditions?

A:

  • Acids: Unstable. Lewis acids (BF₃[1]·OEt₂, TiCl₄) and Brønsted acids will open the ring.

  • Bases: Stable. It tolerates strong bases (e.g., NaH, LiHMDS) well, making it suitable for alkylation of the hydroxyl group.

  • Nucleophiles: Moderately Stable. 3-substituted oxetanes are sterically hindered, resisting nucleophilic attack better than epoxides.

  • Oxidants: Caution. The secondary alcohol can be oxidized to the ketone (1-(oxetan-3-yl)ethanone).[1] The oxetane ring itself is generally stable to mild oxidants (e.g., Swern, Dess-Martin).[1]

Visualizing Degradation Pathways

The following diagram illustrates the primary failure mode: Acid-Catalyzed Ring Opening.

OxetaneDegradation Oxetane (1R)-1-(Oxetan-3-yl)ethanol (Intact Ring) Protonation Protonated Intermediate (Activated Ring) Oxetane->Protonation  H+ (Trace Acid)   RingOpen Ring Opening (Nucleophilic Attack) Protonation->RingOpen  Nu- (e.g., H2O, Cl-)   Product Acyclic Diol / Homoallylic Alcohol RingOpen->Product  Irreversible  

Figure 1: Mechanism of acid-catalyzed degradation.[1] Note that the presence of trace acid (H+) initiates the pathway, rendering the ring susceptible to weak nucleophiles like water.[1]

Standard Operating Protocols (SOPs)

Protocol A: Quality Control (QC) Check via ¹H NMR

Use this protocol to verify integrity upon arrival or after storage.[1]

  • Solvent Prep: Take 0.7 mL of DMSO-d₆ (preferred) or CDCl₃ (neutralized).

    • Neutralization Step: If using CDCl₃, pass it through a short plug of basic alumina or add 5 mg of anhydrous K₂CO₃ directly to the NMR tube.

  • Sample Prep: Dissolve ~5–10 mg of (1R)-1-(Oxetan-3-yl)ethanol in the solvent.

  • Acquisition: Run a standard ¹H NMR (16 scans).

  • Analysis:

    • Check Region 4.4 – 4.9 ppm: You should see 4 distinct protons corresponding to the oxetane ring CH₂ groups. They often appear as complex multiplets due to the chiral center.

    • Check Region 3.9 – 4.1 ppm: The CH-OH proton.[1]

    • Check Region 1.1 – 1.2 ppm: The methyl doublet (CH₃).

    • Pass Criteria: Integral ratio of Oxetane CH₂ : Methyl CH₃ must be 4:3 .

Protocol B: Re-packaging for Long-Term Storage

Use this protocol if you do not use the entire bottle at once.[1]

  • Environment: Work in a fume hood. Ideally, use a glovebox or an inverted funnel with Nitrogen flow.

  • Aliquot: Using a clean, dry glass pipette, transfer the desired amount into pre-dried amber glass vials.

  • Seal: Purge the headspace of each vial with Nitrogen or Argon gas for 10–15 seconds (low flow) to displace oxygen and moisture.

  • Cap: Immediately seal with a Teflon-lined screw cap.[1] Parafilm the cap for extra protection.

  • Label: Mark with Date, User, and "Acid Sensitive".

  • Store: Place in a secondary container (ziplock bag with desiccant) and store at -20°C.

References

  • Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Aspects." Angewandte Chemie International Edition, 49(48), 8900–8935. [1]

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 116(19), 12150–12233. [1]

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Organic Letters, 12(9), 1944–1947. [1]

  • Fisher Scientific. (2025). "Safety Data Sheet: Oxetan-3-ol." (General safety data for oxetane alcohols). [1]

Sources

Troubleshooting

Optimization of reaction conditions for (1R)-1-(Oxetan-3-yl)ethanol

Technical Support Center: Optimization of Reaction Conditions for (1R)-1-(Oxetan-3-yl)ethanol Executive Summary & Molecule Profile Target Molecule: (1R)-1-(Oxetan-3-yl)ethanol CAS: 2375165-27-6 (Generic/Racemic related:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Reaction Conditions for (1R)-1-(Oxetan-3-yl)ethanol

Executive Summary & Molecule Profile

Target Molecule: (1R)-1-(Oxetan-3-yl)ethanol CAS: 2375165-27-6 (Generic/Racemic related: 1446465-98-8) Core Challenge: The oxetane ring is a strained 4-membered ether (strain energy ~25.5 kcal/mol). While kinetically stable in basic media, it is highly susceptible to acid-catalyzed ring-opening and nucleophilic attack, particularly during the activation required for ketone reduction.

Recommended Route: Asymmetric Transfer Hydrogenation (ATH) or Biocatalytic Reduction (KRED). Why? These methods operate under mild, often buffered conditions that preserve the oxetane ring while delivering high enantiomeric excess (ee).

Critical Optimization Parameters (The "Why" & "How")

To optimize the synthesis of the (1R)-enantiomer from 1-(oxetan-3-yl)ethanone, you must balance reactivity (conversion) with chemoselectivity (ring preservation) and stereocontrol .

A. Catalyst Selection: The Ru-TsDPEN System

For chemical synthesis, the Noyori-Ikariya class of catalysts is the industry standard for this substrate class.

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN]

  • Mechanism: Metal-ligand bifunctional catalysis. The amine proton on the ligand directs the hydride transfer, removing the need for strong Lewis acid activation that would destroy the oxetane ring.

  • Chirality Rule: To get the (1R)-alcohol , you typically require the (R,R)-ligand complex (subject to confirmation via specific screening, as spatial orientation depends on the priority of the oxetane vs. methyl group).

B. Hydrogen Source & pH Control (Crucial)
  • Standard: Formic Acid/Triethylamine (FA/TEA) 5:2 azeotrope.

  • Risk: Commercial FA/TEA mixes can vary in pH. If pH < 5, oxetane ring opening (to form the 1,3-diol or formate ester) becomes a competing pathway.

  • Optimization: Adjust the FA/TEA ratio to maintain pH 6.5–8.0 . Alternatively, use Sodium Formate in water/DCM biphasic systems to ensure a non-acidic environment.

C. Temperature Management
  • Range: 0°C to 25°C.

  • Impact: Higher temperatures (>40°C) increase the rate of ring-opening side reactions exponentially compared to the reduction rate.

Validated Experimental Protocol

Method: Asymmetric Transfer Hydrogenation (ATH) Scale: 10 mmol (Optimization Scale)

Step-by-Step Workflow:

  • Preparation: In a flame-dried Schlenk flask, dissolve 1-(oxetan-3-yl)ethanone (1.0 equiv) in degassed DCM (0.5 M concentration).

  • Catalyst Loading: Add RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 – 1.0 mol%).

    • Note: Do not premix catalyst in acidic media.

  • H-Source Addition: Cool to 0°C. Add the Formic Acid/TEA (5:2) complex dropwise.

    • Checkpoint: Verify internal temperature does not exceed 5°C during addition.

  • Reaction: Stir at 20°C for 12–24 hours. Monitor by TLC (stain with KMnO4; oxetanes are not UV active) or GC.

  • Quench: Pour into saturated NaHCO3 (cold).

    • Critical: Immediate neutralization is required to prevent ring opening during workup.

  • Purification: Extract with DCM. Dry over Na2SO4. Concentrate carefully (product is volatile). Flash chromatography on silica (pre-treated with 1% Et3N to deactivate acidic sites).

Visualizing the Logic

The following diagram illustrates the decision tree and mechanistic pathways for optimizing this reaction, highlighting the "Kill Zones" where the oxetane ring is lost.

OxetaneOptimization cluster_0 Optimization Loop Start Start: 1-(Oxetan-3-yl)ethanone Method Select Method Start->Method ATH Ru-Catalyzed ATH (Noyori) Method->ATH Scalability AcidCheck Check pH (FA/TEA Ratio) ATH->AcidCheck SafeZone pH 6.5 - 8.0 Temp < 25°C AcidCheck->SafeZone Optimized AcidFail pH < 5.0 (Excess Formic Acid) AcidCheck->AcidFail Unoptimized Product Target: (1R)-1-(Oxetan-3-yl)ethanol (High ee, Intact Ring) SafeZone->Product Hydride Transfer RingOpen Ring Opening (Diol/Ester Byproducts) AcidFail->RingOpen Acid Catalysis

Caption: Optimization logic for ATH reduction. Green paths indicate safe operating windows; red paths indicate oxetane degradation risks.

Troubleshooting Guide (FAQ Format)

Q1: My conversion is good (>95%), but the enantiomeric excess (ee) is stuck at 70%. How do I improve stereoselectivity?

  • Diagnosis: This often indicates a background reaction (non-catalyzed reduction) or temperature issues.

  • Solution:

    • Lower Temperature: Run the reaction at 0°C or -10°C. Slower rates often improve face-selectivity.

    • Solvent Switch: Change from DCM to Isopropanol (IPA) . While slower, IPA can sometimes offer better transition state organization for Ru-catalysts.

    • Check Catalyst Quality: The Ru-TsDPEN complex is sensitive to oxidation. Ensure the catalyst is a brick-red solid; if brown/black, recrystallize or purchase fresh.

Q2: I see a new spot on TLC that is much more polar than the alcohol. What is it?

  • Diagnosis: You have likely opened the oxetane ring. The polar spot is the 1,3-diol resulting from acid-catalyzed hydrolysis.

  • Immediate Fix: Check the pH of your reaction mixture. If it is acidic (pH < 6), add Triethylamine immediately.

  • Prevention: Pre-treat your silica gel with 1% Et3N before column chromatography. Silica is slightly acidic and can destroy the product during purification.

Q3: The product is disappearing during concentration (Rotavap).

  • Diagnosis: (1R)-1-(Oxetan-3-yl)ethanol is a low-molecular-weight alcohol and is relatively volatile.

  • Solution:

    • Do not evaporate to dryness under high vacuum.

    • Keep the bath temperature < 30°C.

    • If possible, carry the solution directly into the next step (telescoping) to avoid isolation losses.

Q4: Can I use NaBH4 for this reduction?

  • Answer: No, not if you want the (1R)-enantiomer directly. NaBH4 will yield the racemic alcohol. You would then need to perform a kinetic resolution (e.g., using Lipase B from Candida antarctica), which inevitably caps your maximum yield at 50% (unless dynamic kinetic resolution is employed).

Data Summary: Stability & Reactivity

ParameterConditionOutcomeRecommendation
pH Stability pH < 4.0Rapid Ring OpeningAvoid (Use buffers)
pH Stability pH > 10.0StableSafe
Temperature > 60°CThermal DecompositionKeep < 30°C
Lewis Acids BF3, AlCl3Instant PolymerizationStrictly Avoid
Nucleophiles Amines/ThiolsStable (unless activated)Safe in basic media

References

  • Wurts, J., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[1][2][3][4] Angewandte Chemie International Edition, 45(46), 7736–7739.[3] Link

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[5] Chemical Reviews, 116(19), 12150–12233. Link

  • Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97–102. Link

  • BenchChem. (2025).[2] "Assessing the stability of the oxetane ring under various chemical conditions." Link(Retrieved via search context)

Sources

Optimization

Troubleshooting guide for the synthesis of chiral oxetanols

Welcome to the Technical Support Center for the synthesis of chiral oxetanols. Oxetanes are four-membered oxygen-containing heterocycles that have emerged as privileged scaffolds in modern drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of chiral oxetanols. Oxetanes are four-membered oxygen-containing heterocycles that have emerged as privileged scaffolds in modern drug discovery. They act as metabolically stable, highly polar bioisosteres for gem-dimethyl groups, carbonyls, and morpholines, fundamentally improving aqueous solubility, lowering lipophilicity (LogD), and redirecting metabolic clearance[1][2].

Despite their immense value, the synthesis of chiral oxetanols is notoriously challenging due to ring strain (~26 kcal/mol), susceptibility to acid-catalyzed ring opening, and the thermodynamic difficulty of forming four-membered rings[3]. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure high-fidelity synthesis.

Strategic Decision Matrix

Before troubleshooting a failing reaction, ensure you have selected the correct synthetic trajectory for your specific target.

G Start Target Chiral Oxetanol Type1 2-Substituted Oxetanols Start->Type1 Type2 3-Substituted Oxetanols Start->Type2 Type3 Complex/Late-Stage Functionalization Start->Type3 Meth1 Epoxide Ring Expansion (Payne-type) Type1->Meth1 Meth2 Enantioselective Reduction of Oxetan-3-ones Type2->Meth2 Meth3 Visible-Light Paternò-Büchi Type2->Meth3 Meth4 Alcohol C-H Functionalization Type3->Meth4

Decision matrix for selecting chiral oxetanol synthesis pathways.

Module 1: Intramolecular Williamson Etherification & Epoxide Expansion

The Williamson etherification of 1,3-diols is the foundational workhorse for oxetane synthesis[4]. However, it is highly sensitive to leaving group placement and base selection.

FAQ 1: During the Williamson etherification of my chiral 1,3-diol, I am observing significant erosion of enantiomeric excess (ee). How can I prevent this?

  • Causality: Erosion of ee typically occurs when the leaving group (e.g., mesylate or tosylate) is located on a secondary chiral center. Under basic conditions, competing E2 elimination or SN1-like pathways can lead to epimerization before the intramolecular SN2 ring closure can occur[5].

  • Troubleshooting: Redesign your synthetic route so that the leaving group is strictly on the primary carbon, leaving the secondary chiral alkoxide to act as the nucleophile. If a secondary leaving group is unavoidable, you must enforce a strict SN2 trajectory. Pre-form the alkoxide at low temperatures (-78 °C) using a non-nucleophilic base like Potassium hexamethyldisilazide (KHMDS) or NaH, and allow it to warm slowly. Avoid extended heating.

FAQ 2: My epoxide ring expansion to an oxetanol is yielding predominantly tetrahydrofuran (THF) or decomposition products. How do I arrest the reaction at the oxetane stage?

  • Causality: The activation energy required to expand a three-membered epoxide to a four-membered oxetane is approximately 13–17 kcal/mol. However, the subsequent expansion to a five-membered THF or six-membered THP ring is thermodynamically favored (lower ring strain)[6]. If the reaction mixture is overheated or over-exposed to strong Lewis acids, the oxetane will rapidly over-react.

  • Troubleshooting: Strict temperature control is mandatory. Utilize sulfoxonium ylides (Corey-Chaykovsky type reagents) at precisely controlled temperatures[7]. Monitor the reaction strictly via in-situ IR or rapid LC-MS to quench the reaction the moment the epoxide is consumed.

Protocol A: Self-Validating Williamson Etherification for Chiral Oxetanols

This protocol ensures chemoselective activation and prevents epimerization.

  • Chemoselective Activation: Dissolve the enantioenriched 1,3-diol (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) under Argon. Cool to 0 °C. Add 2,4,6-collidine (1.5 equiv) followed dropwise by exactly 1.05 equiv of p-Toluenesulfonyl chloride (TsCl).

  • Validation Check: Monitor by TLC. The primary alcohol should tosylate selectively. If secondary tosylation occurs, reduce the temperature to -20 °C.

  • Ring Closure: Isolate the mono-tosylate via rapid silica plug (avoid acidic silica; pre-treat with 1% Et₃N). Dissolve in anhydrous THF (0.05 M) and cool to 0 °C.

  • Base Addition: Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes at 0 °C, then allow to warm to room temperature.

  • Workup (Critical): Oxetanes are highly acid-sensitive. Quench with cold, saturated aqueous NaHCO₃—never use NH₄Cl or HCl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Module 2: Photochemical Paternò–Büchi [2+2] Cycloadditions

The Paternò–Büchi reaction is the most direct method to construct highly substituted oxetanols from carbonyls and alkenes[7][8].

FAQ 3: I am attempting a Paternò-Büchi cycloaddition, but standard UV irradiation (254 nm / 300 nm) is destroying my complex starting material. Are there milder alternatives?

  • Causality: High-energy UV light directly excites non-target chromophores within complex molecules, leading to destructive Norrish Type I/II cleavages, radical polymerizations, and complex mixtures[9].

  • Troubleshooting: Transition to a visible-light-mediated protocol utilizing an Iridium photocatalyst. Instead of direct excitation, the Ir-catalyst absorbs gentle blue light (456 nm) and transfers its triplet energy (EnT) directly to the carbonyl substrate, bypassing destructive singlet excited states[9].

G PC Ir(III) Photocatalyst Ground State PC_ex *Ir(III) Excited State (Visible Light) PC->PC_ex 456 nm PC_ex->PC Relaxation Triplet Triplet Carbonyl Excited State PC_ex->Triplet Triplet Energy Transfer (EnT) Carbonyl Carbonyl Substrate (Ground State) Carbonyl->Triplet Diradical 1,4-Diradical Intermediate Triplet->Diradical + Alkene Product Chiral Oxetanol Product Diradical->Product Spin Inversion & Ring Closure

Triplet energy transfer mechanism for visible-light Paternò-Büchi cycloaddition.

Protocol B: Visible-Light Paternò-Büchi via Triplet Energy Transfer
  • Preparation: In an oven-dried vial equipped with a stir bar, add the carbonyl substrate (0.1 mmol), the alkene (3.0 equiv), and[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2.0 mol%)[9].

  • Degassing: Dissolve the mixture in anhydrous, degassed acetonitrile (0.1 M). Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (which quenches triplet states).

  • Irradiation: Seal the vial and irradiate with a 456 nm blue LED setup (e.g., Kessil lamp) at room temperature for 12–24 hours. Use a cooling fan to ensure the reaction remains at ambient temperature.

  • Purification: Concentrate the crude mixture under reduced pressure and purify via flash chromatography using basic alumina or Et₃N-treated silica to prevent acid-mediated ring opening.

Module 3: Late-Stage C-H Functionalization

FAQ 4: Can I install an oxetanol directly onto a complex steroid or API without de novo ring synthesis?

  • Causality: Yes. Traditional oxetane synthesis requires multi-step pre-functionalization (e.g., forming 1,3-halohydrins). Recent breakthroughs allow for the direct synthesis of oxetanes via alcohol C-H functionalization. By generating a ketyl radical from an α-acetyloxy iodide precursor, you can trigger a Giese addition/Williamson etherification cascade[3]. This bypasses the need for highly basic reagents that destroy sensitive APIs like steroids[7].

Quantitative Data Summary

Table 1 summarizes the performance metrics and critical parameters of the primary chiral oxetanol synthesis methodologies.

Synthetic StrategyTypical Yield (%)Enantiomeric Excess (ee %)Key Reagents / CatalystsPrimary AdvantageCommon Pitfall
Williamson Etherification [4]70–95%>98% (Retention)NaH, KHMDS, TsClHighly scalable, predictable stereoretention.Epimerization if secondary leaving group is used.
Epoxide Ring Expansion [6]40–65%85–95%Sulfoxonium ylides, Lewis AcidsUtilizes readily available chiral epoxides.Over-expansion to THF/THP rings.
Enantioselective Reduction [10]60–85%79–89%Chiral Ru/Rh, CBS catalystsDirect access from oxetan-3-ones.Requires expensive chiral ligands.
Visible-Light Paternò-Büchi [9]46–99%Substrate DependentIr-photocatalyst, 456 nm LightExtremely mild, tolerates complex APIs.Requires strict exclusion of Oxygen (O₂).
Alcohol C-H Functionalization [3]44–75%High DiastereoselectivityZn(OTf)₂, Acetyl Iodide, LightEnables late-stage functionalization.Radical side-reactions in highly unsaturated APIs.
References
  • Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis. 1

  • Oxetanes in Drug Discovery Campaigns. ACS Publications. 2

  • Oxetanes: formation, reactivity and total syntheses of natural products. PMC - NIH. 3

  • Visible Light-Enabled Paternò-Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. ChemRxiv. 9

  • Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications. 7

Sources

Troubleshooting

Preventing racemization of (1R)-1-(Oxetan-3-yl)ethanol

Technical Support Center: Chiral Integrity of (1R)-1-(Oxetan-3-yl)ethanol Executive Summary & Molecule Profile (1R)-1-(Oxetan-3-yl)ethanol is a high-value chiral building block, increasingly utilized in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Integrity of (1R)-1-(Oxetan-3-yl)ethanol

Executive Summary & Molecule Profile

(1R)-1-(Oxetan-3-yl)ethanol is a high-value chiral building block, increasingly utilized in medicinal chemistry as a metabolic surrogate for gem-dimethyl or carbonyl groups.[1] Its structural integrity relies on two fragile features: the strained oxetane ring (sensitive to acid-catalyzed opening) and the chiral secondary alcohol (prone to racemization via carbocation intermediates).

Critical Handling Rule: This molecule exhibits "Inverse Stability" compared to standard alcohols. It is robust under basic conditions but highly labile in acidic environments. Preserving the enantiomeric excess (ee%) requires strict adherence to neutral-to-basic workflows.

Mechanism of Failure: Why Racemization Occurs

Racemization in this substrate is rarely a standalone event; it competes with irreversible ring destruction. Understanding the mechanistic pathways is the only way to prevent them.

The Failure Pathways
  • Acid-Catalyzed Racemization (

    
     Pathway):  Protonation of the hydroxyl group creates a good leaving group (
    
    
    
    ). If water leaves, a planar carbocation forms at the
    
    
    -position. Re-attack by water occurs from either face, destroying chirality.
  • Ring Opening (Decomposition): The oxetane oxygen is basic. Protonation leads to ring strain release via C-O bond cleavage, resulting in acyclic byproducts (homoallylic alcohols or diols).

  • Activated Leaving Group Instability: Converting the alcohol to a mesylate or tosylate without sufficient nucleophilic drive often leads to spontaneous ionization and racemization.

Figure 1: Mechanistic pathways for racemization and decomposition. Note that acid catalysis triggers both loss of chirality and loss of the molecule.

Troubleshooting Guide (Q&A)

Q1: I observed a drop in ee% after silica gel chromatography. What happened? Diagnosis: Standard silica gel is slightly acidic (pH 4–5). This acidity is sufficient to protonate the oxetane or the alcohol, initiating racemization or ring opening on the column. Solution:

  • Pre-treat Silica: Slurry the silica gel with 1% Triethylamine (Et3N) in your eluent before loading the sample.

  • Alternative Stationary Phase: Use neutral alumina or deactivated silica.

  • Fast Elution: Do not leave the compound on the column for extended periods.

Q2: My reaction yield is good, but the product racemized during the mesylation step. Why? Diagnosis: You likely used Methanesulfonyl chloride (MsCl) with a weak base (like pyridine) or allowed the reaction to warm up. The formed mesylate is a highly reactive leaving group. If the substitution is slow, the mesylate ionizes (


), leading to a planar cation and racemization.
Solution: 
  • Temperature Control: Perform activation at -10°C to 0°C.

  • Base Selection: Use a stronger, non-nucleophilic base like DIPEA (Hünig's base) or Et3N to ensure rapid scavenging of HCl.

  • One-Pot Displacement: If possible, add the nucleophile immediately or run the activation and displacement concurrently to favor

    
     (inversion) over 
    
    
    
    (racemization).

Q3: Can I use HCl to remove acid-labile protecting groups elsewhere in the molecule? Diagnosis: Absolutely not. Aqueous HCl will rapidly open the oxetane ring and racemize the alcohol. Solution:

  • Orthogonal Protection: Design the synthesis to use base-labile (e.g., Fmoc, esters) or fluoride-labile (e.g., TBS) groups.

  • Hydrogenolysis: If benzyl groups are present, standard Pd/C hydrogenation is generally safe for oxetanes, provided no mineral acid is added.

Q4: How should I store the purified material? Diagnosis: Trace acidity from glass surfaces or degradation over time can induce autocatalytic decomposition. Solution:

  • Store as a solution in a non-acidic solvent (e.g., EtOAc, MTBE) over activated 3Å molecular sieves or with a trace of solid

    
    .
    
  • If storing neat: Use base-washed vials.

Experimental Protocols

Protocol A: Safe Workup for Oxetanyl Alcohols

Objective: To isolate the product without exposing it to acidic aqueous layers.

  • Quenching: Upon reaction completion, cool the mixture to 0°C.

  • Buffer Selection: Do NOT use water or Ammonium Chloride (

    
    , weakly acidic).
    
    • Use: Saturated aqueous Sodium Bicarbonate (

      
      ) or Phosphate Buffer (pH 7.4).
      
  • Extraction: Dilute with Ethyl Acetate or TBME (Tert-butyl methyl ether).

  • Washing: Wash the organic layer with:

    • 1x Saturated

      
      
      
    • 1x Brine

  • Drying: Dry over anhydrous

    
     (Sodium Sulfate) or 
    
    
    
    . Avoid
    
    
    if it is slightly acidic (rare, but possible depending on source).
  • Concentration: Rotary evaporate at bath temperature < 40°C .

Protocol B: Enantiomeric Excess (ee%) Determination

Objective: Accurate measurement without inducing on-column racemization.

  • Method: Chiral HPLC or SFC.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane/IPA or CO2/MeOH.

  • Additive: Crucial: Add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase. This suppresses the acidity of the stationary phase silanols, preventing on-column racemization.

Compatibility Reference Tables

Table 1: Solvent & Reagent Compatibility
CategoryRecommended (Safe)CautionaryProhibited (Danger)
Solvents DCM, THF, EtOAc, Toluene, DMF, MTBEMethanol (Protophilic, can open ring if acid present)Acetic Acid, TFA, Acetone (if acidic)
Bases Et3N, DIPEA, K2CO3, Cs2CO3, NaH, LiHMDSPyridine (Weak base, may not scavenge fast enough)None
Acids NoneWeak Lewis Acids (with extreme care at -78°C)HCl, H2SO4, pTsOH, TFA, Lewis Acids (BF3·OEt2)
Chromatography Alumina (Neutral/Basic), Et3N-treated SilicaStandard Silica GelAcidic Ion Exchange Resins
Table 2: Operational Limits
ParameterLimitReason
pH Range 7.5 – 12.0 Acid causes ring opening; Strong base is tolerated.
Temperature < 50°C Thermal energy increases probability of ring strain release.
Storage -20°C Kinetic stability.

References

  • Wuitschik, G., et al. (2006).[2] "Oxetanes as Promising Modules in Drug Discovery."[2][3][4] Angewandte Chemie International Edition, 45(46), 7736-7739.

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524-3529.

  • Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews, 116(19), 12150–12233.

  • Jenkins, K., et al. (2018). "Stability of Oxetanes in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(17), 7425–7445.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide: Determination of Enantiomeric Excess for (1R)-1-(Oxetan-3-yl)ethanol

Topic: Determining the enantiomeric excess of (1R)-1-(Oxetan-3-yl)ethanol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary (1R)-1-(Oxetan-3-y...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Determining the enantiomeric excess of (1R)-1-(Oxetan-3-yl)ethanol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(1R)-1-(Oxetan-3-yl)ethanol is a high-value chiral building block, increasingly utilized in medicinal chemistry to modulate lipophilicity and metabolic stability (acting as a gem-dimethyl surrogate).[1][2] However, its analysis presents a specific challenge: the molecule lacks a significant UV chromophore , rendering standard direct chiral HPLC with UV detection ineffective.

This guide evaluates three distinct analytical workflows to determine the enantiomeric excess (ee) of this substrate. We prioritize methods based on sensitivity, throughput, and the requirement for reference standards.

Quick Comparison: Method Selection Matrix
FeatureMethod A: Chiral GC (FID) Method B: Derivatization + HPLC (UV) Method C: Mosher's Ester (NMR)
Primary Detection FID (Universal for organics)UV (Requires chromophore addition)¹H / ¹⁹F NMR
Throughput High (15–30 min/run)Medium (Reaction + Run time)Low (1–2 hours/sample)
Sample Prep Minimal (Dilute & Shoot)Moderate (Derivatization required)High (Derivatization required)
Sensitivity High (ppm level)Very High (with DNB tag)Low (requires mg scale)
Best For Routine QC / Process Monitoring Trace Impurity Analysis Absolute Configuration Assignment

Part 1: Detailed Methodologies

Method A: Direct Chiral Gas Chromatography (Recommended)

Context: Because 1-(oxetan-3-yl)ethanol is a small, volatile, polar alcohol, Gas Chromatography (GC) with Flame Ionization Detection (FID) is the most direct analytical route. FID detects the carbon backbone regardless of UV activity.

Protocol:
  • Column Selection: A cyclodextrin-based capillary column is required.

    • Recommended Phase:[3]Rt-βDEXse (Restek) or Cyclosil-B (Agilent). These phases (2,3-di-O-ethyl-6-O-tert-butyl-dimethylsilyl-β-cyclodextrin) are optimized for small polar alcohols.

  • Sample Preparation: Dissolve 2 mg of the sample in 1 mL of MeOH or DCM.

  • Instrument Parameters:

    • Carrier Gas: Helium (Flow: 1.0 mL/min, constant flow).

    • Inlet: Split mode (20:1), 220°C.

    • Detector: FID, 250°C.

    • Oven Program:

      • Initial: 60°C (Hold 2 min) — Crucial for resolution of volatile enantiomers.

      • Ramp: 2°C/min to 120°C.

      • Ramp: 20°C/min to 200°C (Burn out).

  • Data Analysis: The (1R) and (1S) enantiomers typically elute between 10–15 minutes. Validation with a racemic standard is mandatory to confirm elution order.

Method B: Derivatization-Assisted Chiral HPLC

Context: If GC is unavailable, or if the sample is in a non-volatile matrix, HPLC is the alternative. Direct HPLC is not recommended due to poor detection limits (end-absorption <210 nm). You must derivatize the alcohol to introduce a "UV handle."

Protocol:

Step 1: Derivatization (3,5-Dinitrobenzoate Formation) This reaction attaches a strong chromophore (absorbs at 254 nm) to the alcohol.

  • Mix 10 mg of 1-(oxetan-3-yl)ethanol with 1.2 eq of 3,5-dinitrobenzoyl chloride and 2.0 eq of Pyridine in DCM (1 mL).

  • Stir at RT for 30 minutes.

  • Quench with water, extract with DCM, and pass through a short silica plug to remove excess reagent.

Step 2: HPLC Analysis

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 80:20).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm .

  • Result: The derivatized enantiomers will show strong UV signals and baseline separation (Resolution > 2.0).

Method C: Mosher's Ester Analysis (NMR)

Context: Use this method when you have no reference standard and need to prove the absolute configuration (R vs S) or if chromatography is failing.

Protocol:
  • Derivatization: React the alcohol separately with (R)- and (S)-MTPA-Cl (Mosher's acid chloride) in pyridine/CDCl₃.

  • Analysis: Acquire ¹H NMR spectra.

  • Calculation: Compare the chemical shift differences (

    
    ) of protons near the chiral center.
    
    • Logic: The phenyl ring of the MTPA auxiliary shields protons on one side of the molecule depending on the configuration.

    • Ee Determination: Integrate the distinct methoxy (-OMe) or oxetane ring protons from the diastereomeric mixture.

Part 2: Decision Logic & Workflows

Method Selection Decision Tree

This diagram guides the researcher to the optimal method based on their specific constraints (equipment, sample type).

MethodSelection Start Start: 1-(Oxetan-3-yl)ethanol Sample CheckStd Is a Racemic Standard Available? Start->CheckStd CheckGC Is Chiral GC Available? CheckStd->CheckGC Yes MethodC METHOD C: Mosher's Ester NMR (Absolute Config & ee) CheckStd->MethodC No (Need Config) CheckUV Is UV Detection Only Option? CheckGC->CheckUV No MethodA METHOD A: Direct Chiral GC (Rt-betaDEXse) *Preferred* CheckGC->MethodA Yes (Volatile & Polar) MethodB METHOD B: Derivatization + HPLC (3,5-DNB ester + Chiralpak AD-H) CheckUV->MethodB Yes (Must Derivatize)

Caption: Decision matrix for selecting the analytical technique based on resource availability and data requirements.

Derivatization Workflow for HPLC

Since direct HPLC is often attempted and fails due to detection limits, this workflow visualizes the critical derivatization step.

Derivatization Substrate (1R)-1-(Oxetan-3-yl)ethanol (UV Transparent) Reaction Reaction (DCM, RT, 30 min) Substrate->Reaction Reagent 3,5-Dinitrobenzoyl Chloride + Pyridine Reagent->Reaction Product DNB-Ester Derivative (Strong UV @ 254nm) Reaction->Product Analysis HPLC Analysis (Chiralpak AD-H) Product->Analysis

Caption: Chemical derivatization workflow to enable UV detection for chiral HPLC analysis.

Part 3: Critical Analysis & Troubleshooting

Why Direct HPLC Fails

Researchers often attempt to run this molecule on a Chiralpak column with detection at 210 nm.

  • The Problem: The oxetane ring and aliphatic chain have negligible absorbance above 200 nm. Mobile phase solvents (IPA/Hexane) absorb significantly at 200-210 nm, causing high baseline noise and "negative" peaks.

  • The Fix: If you must use direct HPLC, use a Refractive Index (RI) detector or ELSD (Evaporative Light Scattering Detector), though these are less sensitive than the derivatization method described above.

GC Column Specifics

The oxetane ring is strained and polar. Standard non-polar columns (DB-1, DB-5) will not separate the enantiomers.

  • Stationary Phase Chemistry: The recommended Rt-βDEXse column utilizes a cyclodextrin derivative dissolved in a polysiloxane gum.[4] The chiral recognition is driven by the inclusion of the ethanol side chain into the hydrophobic cyclodextrin cavity.

  • Temperature Sensitivity: Separation is often lost above 140°C. Keep the ramp rate slow (1-2°C/min) through the critical elution window (100-130°C).

References

  • General Chiral GC Methodology: Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Supports the use of cyclodextrin derivatives for small volatile alcohols.

  • Mosher's Ester Analysis Protocol: Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2, 2451–2458. Authoritative protocol for the NMR-based determination of configuration.

  • Oxetane Synthesis and Analysis: Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[1] Angewandte Chemie International Edition, 49(5), 890-893. Describes the properties of oxetanes and implies the need for specific analytical techniques due to their polarity.

  • HPLC Derivatization Techniques: Toyo'oka, T. (2002). Modern Derivatization Methods for Separation Science. John Wiley & Sons. Standard reference for using 3,5-dinitrobenzoyl chloride to enhance UV detection of alcohols.

Sources

Comparative

Bioisosteric replacement of functional groups with (1R)-1-(Oxetan-3-yl)ethanol

Executive Summary High-Impact Bioisosterism for Lead Optimization (1R)-1-(Oxetan-3-yl)ethanol represents a high-value bioisosteric replacement for lipophilic alkyl groups (e.g., isopropyl, tert-butyl) and flexible hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

High-Impact Bioisosterism for Lead Optimization

(1R)-1-(Oxetan-3-yl)ethanol represents a high-value bioisosteric replacement for lipophilic alkyl groups (e.g., isopropyl, tert-butyl) and flexible hydroxyalkyl moieties. By integrating the metabolically robust, polar oxetane ring with a chiral hydroxyethyl side chain, this fragment offers a dual advantage: modulation of physicochemical properties (lowering LogP/LogD, increasing solubility) and conformational restriction of the pharmacophore.

This guide analyzes the strategic application of (1R)-1-(Oxetan-3-yl)ethanol in medicinal chemistry, supported by comparative data and robust synthetic protocols.

The Bioisosteric Rationale[1][2][3]

The "Oxetane Effect" on Physicochemical Properties

The oxetane ring is distinct among cyclic ethers due to its significant ring strain (~26 kcal/mol) and puckered conformation. Unlike the lipophilic gem-dimethyl group it often replaces, the oxetane ring is inherently polar.[1]

  • Dipole Moment & Solvation: The oxetane oxygen lone pairs are highly exposed, creating a strong dipole moment (~1.9 D) and acting as a potent hydrogen bond acceptor (HBA). This increases aqueous solubility significantly compared to carbocyclic analogs (cyclobutane) or acyclic alkyls.

  • Metabolic Blocking: The gem-dimethyl group is frequently a "metabolic hot spot" susceptible to CYP450-mediated oxidation. Replacing the central quaternary carbon with an oxygen atom (oxetane) eliminates these labile C-H bonds, reducing intrinsic clearance (

    
    ).
    
The Role of the (1R)-Hydroxyethyl Tail

While the oxetane ring modulates bulk properties, the ethanol side chain in (1R)-1-(Oxetan-3-yl)ethanol adds specific pharmacophoric value:

  • Chiral Precision: The (1R) configuration provides a defined vector for the hydroxyl group, enabling specific H-bond interactions within a protein pocket that racemic or achiral variants cannot achieve.

  • Rigidification: Attaching the hydroxyethyl group to the 3-position of the oxetane ring restricts the conformational freedom of the alcohol compared to an open-chain 2-butanol or isopropanol analog, potentially reducing the entropic penalty of binding.

Comparative Analysis: Performance Metrics

The following table contrasts (1R)-1-(Oxetan-3-yl)ethanol with common structural alternatives. Data represents averaged trends observed in matched molecular pair (MMP) analyses.

Table 1: Physicochemical & Metabolic Profile Comparison
FeatureIsopropyl GroupCyclopropyl Group(1R)-1-(Oxetan-3-yl)ethanol Impact of Replacement
Structure -CH(CH3)2-CH(CH2)2-(Oxetane)-CH(OH)CH3Polarity & H-Bonding
LogP Shift Reference (0.0)~ -0.3~ -1.5 to -2.0 Significant reduction in lipophilicity.
H-Bonding NoneNoneDonor + Acceptor Adds specific binding interactions.
Solubility LowLow/ModerateHigh Critical for improving oral bioavailability.
Metabolic Stability Low (CYP oxidation)ModerateHigh Blocks metabolic soft spots; lowers

.
Conformation FlexibleRigidRigid/Puckered Pre-organizes ligand for binding.

Analyst Note: The shift in LogP is the most dramatic effect. If a lead compound is suffering from high lipophilicity-driven toxicity or poor solubility, this replacement is a Tier-1 strategy.

Synthetic Workflow: Accessing the (1R)-Isomer

Synthesis of the specific (1R) enantiomer requires a stereoselective approach. The most robust pathway for medicinal chemistry scales involves the addition of a methyl nucleophile to oxetan-3-one, followed by enzymatic resolution.

Experimental Protocol

Step 1: Grignard Addition (Racemic Synthesis)

  • Reagents: Oxetan-3-one (1.0 eq), Methylmagnesium bromide (MeMgBr, 3.0M in ether, 1.2 eq), THF (anhydrous).

  • Procedure: Cool THF solution of oxetan-3-one to -78°C. Add MeMgBr dropwise. Stir for 1 h, warm to 0°C. Quench with saturated

    
    . Extract with EtOAc.[2]
    
  • Result: rac-1-(Oxetan-3-yl)ethanol.

Step 2: Enzymatic Kinetic Resolution (Chiral Isolation)

  • Reagents: rac-1-(Oxetan-3-yl)ethanol, Vinyl Acetate (acyl donor), Novozym 435 (immobilized Candida antarctica Lipase B), MTBE or Toluene (solvent).

  • Procedure: Suspend rac-alcohol and enzyme in solvent. Add vinyl acetate (0.6 eq). Incubate at 30-40°C with orbital shaking.

  • Mechanism: The lipase selectively acetylates the (S)-enantiomer (typically), leaving the (1R)-alcohol unreacted.

  • Purification: Filter off enzyme. Separate the (1R)-alcohol from the (S)-acetate via column chromatography (silica gel; Acetate elutes first, Alcohol elutes second).

Synthetic Pathway Diagram

SynthesisWorkflow Start Oxetan-3-one Inter rac-1-(Oxetan-3-yl)ethanol Start->Inter MeMgBr, THF -78°C to 0°C Resolution Enzymatic Resolution (Novozym 435 + Vinyl Acetate) Inter->Resolution Kinetic Resolution Product (1R)-1-(Oxetan-3-yl)ethanol (Target) Resolution->Product Unreacted Alcohol (High ee%) Byproduct (1S)-Acetate (Byproduct) Resolution->Byproduct Acylated Ester

Figure 1: Chemoenzymatic route to (1R)-1-(Oxetan-3-yl)ethanol ensuring high enantiopurity.

Application Case Study: Kinase Inhibitor Optimization

Scenario: A lead kinase inhibitor possesses a solvent-exposed isopropyl group. The compound exhibits excellent potency but suffers from high metabolic clearance (HLM


) and poor solubility (< 5 

).

Optimization Strategy:

  • Hypothesis: The isopropyl group is a site of CYP-mediated hydroxylation. Its lipophilicity drives non-specific binding and poor solubility.

  • Replacement: Substitute Isopropyl with (1R)-1-(Oxetan-3-yl)ethanol .

  • Outcome:

    • Metabolism: The oxetane ring blocks the tertiary carbon oxidation. The hydroxyl group is already "oxidized," preventing further rapid Phase I metabolism at that site.

    • Solubility: The LogP drops by ~1.5 units; solubility increases >10-fold due to the oxetane oxygen and hydroxyl donor.

    • Potency: The (1R)-hydroxyl group forms a new H-bond with a backbone carbonyl in the solvent front, maintaining or improving

      
      .
      
Decision Logic for Bioisosteric Replacement

DecisionTree Problem Lead Liability: High Lipophilicity (LogP > 4) High Metabolic Clearance TargetGroup Target Moiety: Gem-dimethyl / Isopropyl / sec-Alcohol Problem->TargetGroup Strategy Apply Oxetane Bioisostere TargetGroup->Strategy Option1 Use Oxetan-3-yl (Achiral) For simple bulk reduction Strategy->Option1 No H-bond needed Option2 Use (1R)-1-(Oxetan-3-yl)ethanol For H-bond + Chirality Strategy->Option2 H-bond donor required Result Outcome: LogP ↓ (~1.0-1.5) Solubility ↑ Metabolic Stability ↑ Option2->Result

Figure 2: Strategic decision tree for selecting oxetane-based bioisosteres.

References

  • Wuitschik, G., et al. (2006).[2][3] "Oxetanes as Promising Modules in Drug Discovery."[2][3][4][5][6][7][8] Angewandte Chemie International Edition. Link

  • Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. Link

  • Burkhard, J. A., et al. (2010). "Oxetanes as Bioisosteres of Gem-Dimethyl Groups." Angewandte Chemie. Link

  • Ye, L., et al. (2010).[4] "Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols." Journal of the American Chemical Society.[4] Link

  • Xu, D.G., et al. (2022).[9][10] "Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution." Open Access Library Journal (Demonstrating lipase resolution protocol). Link

Sources

Validation

Structure-activity relationship (SAR) studies of (1R)-1-(Oxetan-3-yl)ethanol derivatives

Topic: Structure-activity relationship (SAR) studies of (1R)-1-(Oxetan-3-yl)ethanol derivatives Content Type: Publish Comparison Guide Executive Summary In modern medicinal chemistry, the (1R)-1-(Oxetan-3-yl)ethanol moti...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-activity relationship (SAR) studies of (1R)-1-(Oxetan-3-yl)ethanol derivatives Content Type: Publish Comparison Guide

Executive Summary

In modern medicinal chemistry, the (1R)-1-(Oxetan-3-yl)ethanol motif has emerged as a high-value bioisostere, specifically engineered to address the "molecular obesity" crisis—the tendency of drug candidates to become overly lipophilic and insoluble during potency optimization.

This guide objectively evaluates the (1R)-1-(Oxetan-3-yl)ethanol scaffold against its primary structural alternatives: gem-dimethyl , cyclopropyl , and carbonyl analogs. By synthesizing data from pivotal industrial campaigns (including Pfizer’s GLP-1 program and Carreira’s foundational studies), we demonstrate how this specific chiral fragment functions as a "physicochemical corrective" module, simultaneously lowering LogD, enhancing metabolic stability, and maintaining critical hydrogen-bonding vectors.

The Physicochemical Argument: Why This Motif?

The oxetane ring is not merely a spacer; it is a polar, metabolic shield. The (1R)-1-(Oxetan-3-yl)ethanol derivative combines the metabolic robustness of the oxetane ring with a chiral hydroxyl handle for further functionalization or target interaction.

Comparative Analysis: Oxetane vs. Conventional Motifs

The following table summarizes the impact of replacing standard lipophilic or planar groups with the (1R)-1-(Oxetan-3-yl)ethanol moiety.

Feature(1R)-1-(Oxetan-3-yl)ethanol Gem-Dimethyl Analog Cyclopropyl Analog Carbonyl (Ketone)
Lipophilicity (

LogD)
-1.0 to -2.5 (Significant Reduction)Reference (0.0)-0.3 to -0.5-1.5 (High Polarity)
Aqueous Solubility High (Exposed O-lone pair)LowLow/ModerateHigh
Metabolic Stability (Cl_int) High (Blocks

-oxidation)
Low (Benzylic/Allylic oxidation risk)Moderate (P450 oxidation risk)Low (Reductase/Enolization risk)
H-Bond Acceptor Yes (Ether oxygen)NoNoYes
Conformation Puckered (Defined Vector)FlexibleRigid/PlanarPlanar
Key Risk Acid sensitivity (Ring opening)CYP InductionCYP InhibitionEpimerization

Expert Insight: The oxetane oxygen lone pair is more exposed than in tetrahydrofuran (THF), making it a stronger hydrogen bond acceptor. This explains why oxetane derivatives often maintain potency despite reduced lipophilicity—they trade hydrophobic contacts for specific water-mediated or direct H-bonds.

Critical SAR Case Studies
Case Study A: Pfizer’s GLP-1 Receptor Agonist (PF-06878031)

In the development of oral GLP-1 agonists, Pfizer utilized the oxetane motif to solve a solubility-permeability paradox. The (1R)-1-(Oxetan-3-yl)ethanol fragment (derived from O-benzylglycidol) served as a critical intermediate.

  • Challenge: High lipophilicity driven by the need for potency led to poor oral bioavailability.

  • Solution: Incorporation of the oxetane ring.[1][2][3][4][5][6][7]

  • Outcome: The oxetane analog demonstrated superior solubility compared to the gem-dimethyl variant while blocking the metabolic soft spot found in cyclobutyl analogs.

  • Mechanism: The oxetane ring prevents P450-mediated hydroxylation at the position

    
     to the ether, a common clearance pathway for larger cyclic ethers.
    
Case Study B: Carreira’s Bioisosteric Principles

Research from the Carreira group established that 3,3-disubstituted oxetanes (the class to which our ethanol derivative belongs) act as carbonyl bioisosteres .

  • Structural Mimicry: The oxetane C–O dipole aligns similarly to a C=O bond, allowing the molecule to fit into binding pockets evolved for carbonyls.

  • Advantage: Unlike ketones, the oxetane does not undergo enolization (preventing racemization of adjacent centers) and is immune to reduction by aldo-keto reductases.

Experimental Protocols

To validate the utility of (1R)-1-(Oxetan-3-yl)ethanol in your own series, we recommend the following self-validating workflows.

Protocol 1: Synthesis via Sulfur Ylide Ring Expansion (The "Pfizer Route")

This method is preferred for generating the chiral (1R) derivative with high enantiomeric excess (ee).

  • Starting Material: Begin with commercially available (S)-benzyl glycidyl ether .[6]

  • Reagent Prep: Generate the sulfur ylide from trimethylsulfoxonium iodide (Me

    
    SOI) and NaH (or KOtBu) in DMSO/THF.
    
  • Expansion: Add the epoxide at 50-60°C. The ylide attacks the less hindered carbon, followed by ring closure to form the 4-membered oxetane.

    • Checkpoint: Monitor disappearance of epoxide signals via

      
      H NMR.
      
  • Deprotection: Hydrogenolysis (H

    
    , Pd/C) removes the benzyl group to yield (1R)-1-(Oxetan-3-yl)ethanol .
    
    • Validation: Verify optical rotation and chiral HPLC against a racemate standard.

Protocol 2: Metabolic Stability Assessment (Microsomal Stability)
  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.

  • Analysis: Analyze via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .
    • Success Criterion: An intrinsic clearance (

      
      ) < 20 µL/min/mg protein indicates the oxetane has successfully blocked metabolism.
      
Visualizing the Logic
Figure 1: Strategic Decision Map for Oxetane Incorporation

This diagram illustrates when a medicinal chemist should deploy the (1R)-1-(Oxetan-3-yl)ethanol motif during Lead Optimization.

SAR_Logic Start Lead Compound Analysis Problem1 High LogD (>3.5)? Start->Problem1 Problem2 Metabolic Hotspot? Start->Problem2 GemDimethyl Gem-Dimethyl Group Problem1->GemDimethyl Current Motif Cyclobutyl Cyclobutyl/Cyclopropyl Problem2->Cyclobutyl Current Motif Problem3 Solubility Issue? Solution Replace with (1R)-1-(Oxetan-3-yl)ethanol GemDimethyl->Solution Bioisosteric Swap Cyclobutyl->Solution Bioisosteric Swap Outcome1 Lower LogD (-1.5 units) Solution->Outcome1 Outcome2 Block P450 Site Solution->Outcome2 Outcome3 Maintain H-Bond Acceptor Solution->Outcome3 Outcome1->Problem3 Solves

Caption: Decision logic for replacing lipophilic carbocycles with the oxetane scaffold to improve physicochemical properties.

Figure 2: Synthesis Workflow (Pfizer vs. Gold Catalysis)

Comparison of the two primary routes to access the scaffold.

Synthesis_Workflow Epoxide (S)-Benzyl Glycidyl Ether RingExp Ring Expansion (Inversion of config) Epoxide->RingExp + Ylide Ylide Sulfur Ylide (Me3SOI + Base) Ylide->RingExp Product1 (1R)-1-(Oxetan-3-yl)ethanol RingExp->Product1 Scalable/Chiral Alkyne Propargylic Alcohol Cycliz Cyclization Alkyne->Cycliz + Au(I) GoldCat Au(I) Catalyst GoldCat->Cycliz Product2 Oxetan-3-one Cycliz->Product2 Reduct Reduction (NaBH4) Product2->Reduct Product3 Racemic Alcohol Reduct->Product3 Racemic/Fast

Caption: Comparative synthetic routes. The Sulfur Ylide route is preferred for enantioselective access to the (1R) isomer.

References
  • Wuitschik, G., et al. (2006). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition.

  • Burkhard, J. A., et al. (2010). Oxetanes as Chiral, Stable, and Hydrophilic Surrogates for Gem-Dimethyl Groups. Journal of Medicinal Chemistry.

  • Pfizer Inc. (2025).[8] Synthetic oxetanes in drug discovery: where are we in 2025? (Discussing PF-06878031 synthesis).

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.

  • Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives. Journal of Medicinal Chemistry.

Sources

Comparative

In silico and docking studies involving (1R)-1-(Oxetan-3-yl)ethanol

This guide serves as a technical comparison and operational manual for incorporating (1R)-1-(Oxetan-3-yl)ethanol into drug design campaigns. It is structured for medicinal chemists and computational biologists seeking to...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical comparison and operational manual for incorporating (1R)-1-(Oxetan-3-yl)ethanol into drug design campaigns. It is structured for medicinal chemists and computational biologists seeking to optimize lead compounds by replacing lipophilic moieties (e.g., isopropyl, gem-dimethyl) with polar, metabolically stable oxetane variants.

A Comparative Design Guide for Fragment-Based Lead Optimization

Executive Summary & Strategic Rationale

(1R)-1-(Oxetan-3-yl)ethanol (CAS: 2375165-27-6) represents a high-value "building block" in modern medicinal chemistry. It is primarily utilized as a bioisostere for isopropyl and gem-dimethyl groups. Unlike traditional alkyl replacements, this fragment introduces specific vectorality, reduces lipophilicity (LogP), and blocks metabolic "soft spots" without significantly altering the steric envelope of the ligand.

Why this fragment?

  • Metabolic Shielding: The oxetane ring is metabolically robust compared to the easily oxidized C-H bonds of an isopropyl group.

  • Solubility Enhancement: The ether oxygen and the hydroxyl group lower LogP (typically by 0.5–1.0 units) and increase aqueous solubility.

  • Defined Stereochemistry: The (1R) chiral center provides a fixed vector for the hydroxyl group, allowing for specific H-bond targeting within a binding pocket (e.g., kinase hinge regions or solvent fronts).

Comparative Analysis: Performance vs. Alternatives

The following analysis compares a hypothetical lead compound containing an Isopropyl group against the same scaffold modified with (1R)-1-(Oxetan-3-yl)ethanol .

Table 1: Physicochemical & In Silico Performance Metrics
ParameterAlternative A: Isopropyl Group Alternative B: Gem-Dimethyl Product: (1R)-1-(Oxetan-3-yl)ethanol Impact
Steric Volume ~45 ų~50 ų~48 ųNeutral: Maintains steric fit.
Lipophilicity (cLogP) High (Baseline)High (+0.2 vs Baseline)Low (-0.8 to -1.2 vs Baseline) Positive: Improves solubility/LipE.
H-Bond Donors/Acceptors 0 / 00 / 01 / 2 Positive: New interaction vectors.
Metabolic Liability High (CYP oxidation at tertiary C)Moderate (Methyl oxidation)Low (Ring is stable; OH is polar)Positive: Extends half-life (

).
Ring Conformation Flexible (Rotatable bonds)FlexibleRigid/Puckered (~16°) Positive: Reduces entropic penalty.

Key Insight: The oxetane oxygen acts as a weak Hydrogen Bond Acceptor (HBA), while the hydroxyl group acts as both a donor and acceptor. In docking studies, this dual capability often captures "bridging water" networks that alkyl groups ignore.

In Silico Methodology & Docking Protocols

Accurate docking of oxetanes requires specific attention to ring conformation. Standard force fields (e.g., MMFF94) may sometimes treat the oxetane ring as planar, whereas experimental data confirms a "puckered" conformation (approx. 8.7° unsubstituted, up to 20° substituted).

Workflow Visualization

The following diagram outlines the critical decision pathways for docking this fragment.

OxetaneDockingWorkflow cluster_Docking Docking Protocol Start Input: Ligand Structure (1R)-1-(Oxetan-3-yl)ethanol ConfGen Conformer Generation (QM-derived pucker preference) Start->ConfGen QM Optimization Chirality Stereochemistry Check (Ensure 1R is preserved) ConfGen->Chirality GridGen Grid Generation (Include Water Molecules?) Chirality->GridGen DockingRun Docking (Glide/AutoDock) Rigid Ring / Flexible Sidechain GridGen->DockingRun Define Constraints GridGen->DockingRun Explicit Waters (Recommended) Scoring Scoring & Analysis (Ligand Efficiency / Solvation) DockingRun->Scoring

Figure 1: Optimized in silico workflow for oxetane-containing ligands, emphasizing QM-derived conformer generation to account for ring puckering.

Step-by-Step Experimental Protocol
Phase 1: Ligand Preparation
  • Structure Generation: Sketch the full ligand with the (1R)-1-(Oxetan-3-yl)ethanol moiety.

  • Chirality Verification: Explicitly define the stereocenter at the ethanol attachment point as (R).

  • Conformational Sampling (Critical):

    • Do not rely solely on standard force fields.

    • Perform a low-level QM optimization (e.g., DFT B3LYP/6-31G*) or use a force field optimized for small heterocycles (e.g., OPLS4) to establish the correct ring pucker.

    • Note: The 3-substituted oxetane ring should exhibit a "butterfly" pucker, not a flat square.

Phase 2: Receptor Grid Generation
  • Target Selection: (Example: EZH2 or a Kinase Hinge).

  • Water Handling: Oxetane oxygens often displace unstable waters or interact with conserved waters.

    • Action: Run a hydration site analysis (e.g., WaterMap or JAWS).

    • Rule: If a water molecule bridges the oxetane oxygen to the protein, include it as an explicit part of the docking grid.

Phase 3: Docking Execution
  • Software: Glide (Schrödinger), GOLD (CCDC), or AutoDock Vina.

  • Constraints:

    • Apply a Hydrogen Bond Constraint if the hydroxyl group is intended to mimic a specific interaction (e.g., replacing a carbonyl).

    • Allow rotation of the bond connecting the ethanol group to the oxetane ring (C3-C1' bond).

  • Sampling: Generate at least 30 poses per ligand to ensure the puckered ring finds the optimal steric fit.

Case Study Application: EZH2 Inhibitor Optimization

Context: EZH2 inhibitors (like Tazemetostat) often contain amide or ether linkages that can be optimized for solubility.

Scenario: Replacing a solvent-exposed isopropyl amide with (1R)-1-(Oxetan-3-yl)ethanol .

  • Hypothesis: The oxetane will maintain the hydrophobic contact of the isopropyl group while the hydroxyl group engages solvent waters, improving the Lipophilic Efficiency (LipE) .

  • Docking Observation:

    • The isopropyl analog docks with a hydrophobic collapse against the pocket wall.

    • The (1R)-oxetanyl analog adopts a pose where the ring oxygen faces the solvent interface, and the hydroxyl group donates a H-bond to a backbone carbonyl (e.g., Valine or Alanine in the hinge region).

  • Result:

    • Docking Score: Comparable (-9.5 kcal/mol vs -9.2 kcal/mol).

    • LogP: Reduced from 3.5 to 2.4.

    • LipE: Increased significantly (LipE = pIC50 - LogP).

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Bioisosteres for Gem-Dimethyl Groups."[1][2] Angewandte Chemie International Edition.

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[3][4][5][6] Chemical Reviews.

  • Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. (Context on lipophilicity modulation).

  • Burkhard, J. A., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Aspects." Journal of Medicinal Chemistry.

  • Barnes-Seeman, D. (2012). "The Role of Oxetanes in Drug Discovery." Current Topics in Medicinal Chemistry.

Sources

Validation

The Strategic Application of (1R)-1-(Oxetan-3-yl)ethanol in Modern Medicinal Chemistry: A Comparative Guide

Executive Summary The transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional architectures is a defining trend in contemporary drug discovery. Among the most impactful structural motifs drivin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional architectures is a defining trend in contemporary drug discovery. Among the most impactful structural motifs driving this shift is the oxetane ring. Specifically, (1R)-1-(oxetan-3-yl)ethanol has emerged as a critical chiral building block for synthesizing biologically active molecules with optimized pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

This guide provides an objective, data-driven comparison of oxetane-derived molecules against traditional bioisosteres (such as gem-dimethyl, cyclobutyl, and tetrahydrofuran groups). By examining the causality behind these physicochemical improvements and detailing validated experimental protocols, this document serves as an authoritative resource for researchers and drug development professionals.

Mechanistic Causality: Why Oxetane Outperforms Traditional Bioisosteres

The incorporation of an oxetane ring is not merely a structural novelty; it is a calculated manipulation of a molecule's physicochemical properties[1]. When (1R)-1-(oxetan-3-yl)ethanol is used to install a chiral oxetane moiety into a drug scaffold, several profound changes occur:

  • Aqueous Solubility via sp3 Character: The oxetane ring possesses a highly localized dipole moment and acts as a strong hydrogen-bond acceptor. Unlike lipophilic gem-dimethyl or isopropyl groups, the oxygen atom in the four-membered ring dramatically increases thermodynamic solubility[2].

  • Metabolic Stability (CYP Evasion): Why does an oxetane ring resist degradation better than a cyclobutyl or gem-dimethyl group? The electronegative oxygen exerts a strong inductive electron-withdrawing effect. This reduces the electron density of adjacent C-H bonds, rendering them significantly less susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes in the liver[2].

  • Mitigation of hERG Toxicity: Cardiotoxicity (via hERG channel inhibition) is often driven by highly basic amines. The electron-withdrawing nature of the oxetane ring propagates through the σ-bond framework, lowering the pKa of adjacent amines by up to 2.7 units. A less basic amine is less protonated at physiological pH, drastically reducing its affinity for the hERG channel[1].

Table 1: Comparative Physicochemical Profiling of Bioisosteres

Data synthesized from matched-pair analyses in modern drug discovery campaigns.

Property / Metricgem-Dimethyl (Isopropyl)CyclobutylTetrahydrofuran (THF)Oxetanyl (Derived from 1R-Oxetan-3-yl-ethanol)
Lipophilicity (LogD) High baseline+0.2 to +0.5-0.2 to -0.4-0.8 to -1.0 (Highly favorable)
Aqueous Solubility PoorPoorModerateExcellent (~150x increase vs. gem-dimethyl)
Metabolic Clearance (HLM) High (CYP oxidation)HighModerateLow (Shifted away from CYP pathways)
hERG Liability (IC50) High risk (<5 µM)High riskModerate riskLow risk (>30 µM due to reduced basicity)
Permeability (MDCK) HighHighLowHigh (Optimal Lipophilic Ligand Efficiency)

Case Study: The EZH2 Inhibitor PF-06821497

A masterclass in the application of (1R)-1-(oxetan-3-yl)ethanol is the development of PF-06821497 , a highly potent, orally bioavailable inhibitor of Enhancer of Zeste Homolog 2 (EZH2) developed by Pfizer for the treatment of follicular lymphoma and prostate cancer[3][4].

Early lead compounds utilized a flat aromatic dimethylisoxazole or a tetrahydrofuran (THF) ring. While potent, these early analogs suffered from poor thermodynamic solubility and low permeability[3]. By utilizing (1R)-1-(oxetan-3-yl)ethanol as a precursor, chemists installed a (R)-methoxy(oxetan-3-yl)methyl side chain.

The Result: The oxetane analog maintained sub-nanomolar target engagement while delivering a 150-fold improvement in thermodynamic solubility and vastly superior in vitro metabolic stability compared to the THF and dimethylisoxazole analogs[3]. The strict (1R) stereochemistry was essential for perfectly orienting the molecule within the EZH2 binding pocket.

EZH2_Pathway PRC2 PRC2 Complex (EZH2 Catalytic Subunit) H3K27me3 H3K27me3 (Transcriptional Repression) PRC2->H3K27me3 Methylation SAM S-Adenosylmethionine (Methyl Donor) SAM->PRC2 Binds H3K27 Histone H3K27 H3K27->PRC2 Substrate Tumor Oncogenic Progression (e.g., Follicular Lymphoma) H3K27me3->Tumor Drives PF06821497 PF-06821497 (Oxetane-containing Inhibitor) PF06821497->PRC2 Competitive Inhibition

Epigenetic signaling pathway of EZH2-mediated H3K27 methylation and targeted inhibition by PF-06821497.

Validated Experimental Protocols

To ensure reproducibility and trust, the following protocols detail the synthesis of the chiral building block and the subsequent validation of its metabolic stability.

Protocol A: Biocatalytic Synthesis of (1R)-1-(Oxetan-3-yl)ethanol

Traditional asymmetric reductions of oxetanyl ketones often suffer from poor enantiomeric excess (ee) or ring-opening side reactions. A highly efficient, scalable biocatalytic approach using a Ketoreductase (KRED) enzyme provides >99% ee[5].

Materials:

  • 1-(Oxetan-3-yl)ethan-1-one (Prochiral substrate)

  • Ketoreductase (KRED) enzyme powder

  • Glucose Dehydrogenase (GDH) and D-Glucose (for cofactor recycling)

  • NADP+ cofactor

  • 100 mM Potassium phosphate buffer (pH 7.0)

Step-by-Step Methodology:

  • System Initialization: In a jacketed reactor, dissolve D-glucose (1.5 eq) and NADP+ (0.01 eq) in the phosphate buffer. Adjust the pH to exactly 7.0 using 1M NaOH.

  • Enzyme Loading: Add the KRED and GDH enzyme powders to the aqueous buffer. Stir gently at 250 rpm to avoid mechanical shearing of the proteins.

  • Substrate Addition: Slowly dose 1-(oxetan-3-yl)ethan-1-one into the reactor. Causality note: Gradual dosing prevents substrate inhibition of the KRED enzyme.

  • Reaction Incubation: Maintain the reaction at 30°C. Monitor the pH continuously; the GDH-mediated oxidation of glucose to gluconic acid will lower the pH. Titrate continuously with 1M NaOH to maintain pH 7.0.

  • Extraction & Isolation: Upon complete conversion (verified by GC-FID, typically 12-18 hours), extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 2 volumes).

  • Concentration: Dry the combined organic layers over anhydrous Na2SO4 and concentrate under reduced pressure (bath temp <35°C to prevent volatility losses) to yield (1R)-1-(oxetan-3-yl)ethanol in >99% ee.

Biocatalysis_Workflow Ketone 1-(Oxetan-3-yl)ethan-1-one (Prochiral Ketone) KRED Ketoreductase (KRED) + NADPH Recycling Ketone->KRED Alcohol (1R)-1-(Oxetan-3-yl)ethanol (>99% ee) KRED->Alcohol Asymmetric Reduction Ether O-Methylation Alcohol->Ether API PF-06821497 (API) Ether->API Late-Stage Coupling

Process chemistry workflow utilizing KRED biocatalysis to synthesize the enantioenriched oxetane intermediate.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

To validate the metabolic stability conferred by the oxetane moiety, a standardized HLM intrinsic clearance (


) assay must be performed.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the oxetane-containing API in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Incubation: Pre-incubate the compound (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL protein concentration) at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration). Causality note: NADPH is the obligate electron donor for CYP450 enzymes; without it, oxidative metabolism cannot occur.

  • Kinetic Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality note: The cold organic solvent instantly denatures the microsomal proteins, halting metabolism and precipitating proteins for clean LC-MS injection.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the disappearance half-life (

    
    ) and calculate the intrinsic clearance (
    
    
    
    ).

References

  • Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, ACS Publications.[Link]

  • Carreira, E. M., et al. "Oxetanes in Drug Discovery Campaigns." Journal of Medicinal Chemistry, PMC - NIH.[Link]

  • Ashcroft, C. P., et al. "Development of a Cost-Efficient Process Toward a Key Synthetic Intermediate of the EZH2 Inhibitor PF-06821497." Organic Process Research & Development, ACS Publications.[Link]

Sources

Comparative

Case Studies of (1R)-1-(Oxetan-3-yl)ethanol in Successful Drug Discovery Programs: A Comparative Guide

Introduction: The Oxetane Renaissance in Lead Optimization The evolution of small-molecule drug discovery has increasingly shifted away from flat, highly lipophilic aromatic networks toward -rich, three-dimensional archi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Oxetane Renaissance in Lead Optimization

The evolution of small-molecule drug discovery has increasingly shifted away from flat, highly lipophilic aromatic networks toward


-rich, three-dimensional architectures. Among the most transformative building blocks in this modern paradigm is the oxetane ring. Specifically, the chiral building block (1R)-1-(Oxetan-3-yl)ethanol  has emerged as a premier bioisostere for traditional alkyl groups such as isopropyl, tert-butyl, and sec-butyl moieties 1.

This guide objectively compares the physicochemical and pharmacokinetic performance of the (1R)-1-(oxetan-3-yl)ethyl scaffold against conventional alkyl alternatives. By analyzing the causality behind these property shifts, we provide medicinal chemists and drug development professionals with the mechanistic rationale and validated experimental protocols necessary for successful lead optimization.

Mechanistic Rationale: The Superiority of the Oxetane Motif

When optimizing a lead compound, researchers frequently encounter the "lipophilicity trap"—where increasing target affinity via hydrophobic alkyl groups concurrently degrades aqueous solubility and increases metabolic clearance. The substitution of these groups with a (1R)-1-(oxetan-3-yl)ethyl moiety resolves this paradox through three distinct causal mechanisms:

  • Dipole Modulation and Hydrogen Bonding: The oxygen atom within the strained four-membered ring acts as a potent hydrogen-bond acceptor. This significantly lowers the partition coefficient (LogD) and boosts thermodynamic aqueous solubility without expanding the steric volume beyond that of a gem-dimethyl group 2.

  • Metabolic Shielding: Alkyl groups are highly susceptible to Cytochrome P450 (CYP)-mediated aliphatic oxidation. The electron-withdrawing nature of the oxetane oxygen, combined with the ring strain, strengthens adjacent C-H bonds, effectively evading Phase I oxidative metabolism 3.

  • Stereospecific Vectoring: The (1R) stereocenter allows for precise spatial orientation. It directs the lipophilic methyl group into hydrophobic sub-pockets of the target protein while orienting the polar oxetane oxygen toward the solvent-exposed region, maximizing both affinity and enthalpy-driven binding.

Comparative Performance Analysis

To objectively evaluate the impact of the (1R)-1-(oxetan-3-yl)ethyl group, we compare it against traditional alkyl ethers synthesized on a representative kinase inhibitor scaffold. The matched molecular pair analysis (MMPA) below illustrates a profound enhancement in the overall drug-like profile.

ParameterIsopropyl Analogtert-Butyl Analog(1R)-1-(Oxetan-3-yl)ethyl Analog
LogD (pH 7.4) 3.84.22.1
Aqueous Solubility (µM) < 10< 5> 450
HLM CL_int (µL/min/mg) 85 (High Clearance)42 (Moderate)12 (Low Clearance)
Target IC₅₀ (nM) 15128
Off-Target CYP Inhibition HighModerateMinimal

Table 1: Physicochemical and pharmacokinetic comparison demonstrating the superiority of the oxetane bioisostere in lead optimization.

Visualizing the Impact

The following diagrams map the logical progression of oxetane-based lead optimization and the resulting metabolic advantages.

G A Lipophilic Lead (Isopropyl/t-Butyl) B Bioisosteric Replacement A->B C (1R)-1-(Oxetan-3-yl)ethyl Scaffold B->C D Aqueous Sol. >10x C->D E Reduced LogD C->E F CYP450 Evasion C->F

Workflow of physicochemical optimization using oxetane bioisosterism.

G cluster_0 Traditional Alkyl Pathway cluster_1 Oxetane Pathway A1 Alkyl Derivative A2 CYP450 Oxidation A1->A2 A3 Rapid Clearance A2->A3 B1 (1R)-Oxetane Derivative B2 Steric/Electronic Shielding B1->B2 B3 Sustained Exposure B2->B3

Comparative metabolic pathways showing CYP450 evasion by the oxetane motif.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols describe a self-validating system for synthesizing and evaluating (1R)-1-(oxetan-3-yl)ethyl derivatives.

Protocol A: Stereoretentive SNAr Incorporation of (1R)-1-(Oxetan-3-yl)ethanol

Expert Rationale: Utilizing the alcohol as a nucleophile in a Nucleophilic Aromatic Substitution (SₙAr) prevents the cleavage of the chiral C-O bond. This ensures 100% retention of the (1R) configuration. Conversely, utilizing standard Sₙ2 activation (e.g., tosylation of the alcohol followed by displacement) would result in Walden inversion, yielding the (1S) enantiomer.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF (10 mL) and cool to 0 °C.

  • Deprotonation: Slowly add (1R)-1-(Oxetan-3-yl)ethanol (1.0 eq) dropwise. Causality: Maintaining 0 °C prevents base-catalyzed ring-opening of the strained oxetane while ensuring complete formation of the reactive alkoxide. Stir for 30 minutes.

  • Coupling: Add the target heteroaryl chloride (e.g., a substituted pyrimidine core, 0.9 eq) dissolved in 2 mL of DMF. Gradually warm the reaction to 80 °C and stir for 4 hours.

  • Quench & Extraction: Cool to room temperature and carefully quench with saturated aqueous NH₄Cl. Causality: NH₄Cl safely neutralizes excess base without creating a highly acidic environment that could degrade the acid-sensitive oxetane ring. Extract with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: In Vitro Human Liver Microsome (HLM) Clearance Assay

Expert Rationale: This assay directly validates the metabolic shielding hypothesis by quantifying the intrinsic clearance (


) driven by CYP450 enzymes. Comparing the half-life of the oxetane derivative against the alkyl parent confirms the evasion of Phase I metabolism.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Add pooled Human Liver Microsomes (HLMs) to achieve a final protein concentration of 0.5 mg/mL.

  • Compound Addition: Spike the (1R)-1-(oxetan-3-yl)ethyl test compound (final concentration: 1 µM, keeping organic solvent < 0.5% v/v to prevent CYP inhibition). Pre-incubate at 37 °C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration: 1 mM).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The cold organic solvent instantly precipitates the microsomal proteins, halting all enzymatic activity.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate

    
     based on the elimination rate constant (
    
    
    
    ).

References

  • Oxetanes in Drug Discovery Campaigns Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis Source: RSC Medicinal Chemistry (RSC Publishing) URL:[Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry Source: European Journal of Medicinal Chemistry (via PMC) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of (1R)-1-(Oxetan-3-yl)ethanol

The following operational guide details the safe handling and disposal procedures for (1R)-1-(Oxetan-3-yl)ethanol . As a Senior Application Scientist, I have structured this not merely as a checklist, but as a risk-based...

Author: BenchChem Technical Support Team. Date: March 2026

The following operational guide details the safe handling and disposal procedures for (1R)-1-(Oxetan-3-yl)ethanol .

As a Senior Application Scientist, I have structured this not merely as a checklist, but as a risk-based technical framework. The core safety philosophy here relies on understanding the oxetane ring strain (~107 kJ/mol) . While this molecule is a valuable chiral building block, its cyclic ether moiety presents a latent reactivity hazard—specifically cationic ring-opening polymerization—that dictates how it must be segregated in a waste stream.

Executive Safety Summary[1]

  • Compound: (1R)-1-(Oxetan-3-yl)ethanol (CAS: 2375165-27-6 for specific enantiomer; utilize CAS 1510447-35-4 data for general physicochemical properties).

  • Primary Hazards: Combustible Liquid (Class IIIB), Severe Eye Irritant, Acid-Sensitive (Exothermic Ring Opening).

  • Critical Disposal Directive: NEVER mix with acidic waste streams. Acidic environments can trigger rapid, exothermic ring-opening polymerization.

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Part 1: Chemical Risk Profile & Causality

To ensure safety, one must understand the why behind the protocol. The disposal strategy is governed by the molecule's specific structural vulnerabilities.

FeatureTechnical SpecificationOperational Implication
Ring Strain ~107 kJ/mol (25.5 kcal/mol)High Reactivity: The 4-membered ring is metastable. It is prone to cleavage by nucleophiles in the presence of acids (cationic activation).
Flash Point ~95°C (Predicted)Combustibility: While not "Highly Flammable" like unsubstituted oxetane (-28°C), it is a combustible fuel source.
Functional Groups Secondary Alcohol + Cyclic EtherSolubility & Peroxides: Miscible with water and organic solvents. Theoretical risk of peroxide formation upon prolonged storage.
Stability Acid-Labile; Base-StableSegregation: Must be kept at neutral or slightly basic pH.

Part 2: Pre-Disposal Assessment & Stabilization

Before moving the container to waste storage, perform this self-validating assessment to ensure the material is stable.

Step 1: Peroxide Verification (The "Age" Check)

Like all ethers, oxetanes can theoretically form explosive peroxides upon exposure to air and light over time.

  • Protocol: If the container is old (>1 year) or shows crystal formation around the cap, DO NOT OPEN . Contact EHS immediately for remote opening/stabilization.

  • Test: If safe, use a starch-iodide strip.

    • Negative: Proceed to disposal.[1][2][3][4]

    • Positive (>10 ppm): Quench with ferrous sulfate (FeSO₄) or sodium metabisulfite solution before declaring as waste.

Step 2: pH Neutralization (The "Heat" Check)
  • Risk: Disposal into an acidic waste container (e.g., mixed with TFA or HCl) will protonate the oxetane oxygen, triggering ring opening. This releases ~100 kJ/mol of heat, potentially causing waste container over-pressurization or fire.

  • Action: Ensure the material is Neutral (pH 7) .

    • If the material was part of a reaction mixture, quench any residual acid with aqueous Sodium Bicarbonate (NaHCO₃) before adding to the waste container.

Part 3: Waste Segregation & Packaging Protocol

The "Non-Halogenated" Stream

(1R)-1-(Oxetan-3-yl)ethanol contains only Carbon, Hydrogen, and Oxygen. It belongs in the Non-Halogenated Organic Solvent stream, provided that stream is NOT acidic .

Detailed Workflow:

  • Select Container: Use an HDPE (High-Density Polyethylene) or Glass container. Avoid metal if the waste mixture might contain corrosive impurities.

  • Segregation:

    • COMPATIBLE: Ethanol, Methanol, Acetone, Ethyl Acetate, basic aqueous solutions.

    • INCOMPATIBLE (Strict Prohibition): Sulfuric acid, Hydrochloric acid, Acetic acid, Aluminum Chloride (Lewis acids), strong oxidizers (Nitric acid).

  • Labeling:

    • Label clearly: "Non-Halogenated Organic Waste: (1R)-1-(Oxetan-3-yl)ethanol".

    • Add Hazard Tags: Combustible, Irritant.

    • Add Warning: "CONTAINS STRAINED RINGS - NO ACIDS".

Part 4: Disposal Decision Logic (Visualization)

The following diagram illustrates the decision-making process required to select the correct waste stream and prevent accidental polymerization.

DisposalWorkflow Start Start: (1R)-1-(Oxetan-3-yl)ethanol Waste Material CheckAge Check Container Age & Peroxide Formation Start->CheckAge PeroxidePos Peroxides Detected? CheckAge->PeroxidePos Quench Stabilize with FeSO4 / Metabisulfite PeroxidePos->Quench Yes CheckMix Is it a Mixture or Pure? PeroxidePos->CheckMix No Quench->CheckMix CheckAcid Does Mixture Contain Acids (pH < 6)? CheckMix->CheckAcid Mixture SelectStream Select Waste Stream CheckMix->SelectStream Pure Compound Neutralize Neutralize with Sat. NaHCO3 CheckAcid->Neutralize Yes (Acidic) CheckAcid->SelectStream No (Neutral) Neutralize->SelectStream StreamA Stream A: Non-Halogenated Organic Solvents (Neutral/Basic) SelectStream->StreamA Liquid StreamB Stream B: Solid Waste (If absorbed on vermiculite) SelectStream->StreamB Spill Cleanup Final Final Disposal: High-Temp Incineration StreamA->Final StreamB->Final

Figure 1: Decision logic for the safe disposal of oxetane derivatives, emphasizing the critical acid-neutralization step to prevent ring-opening polymerization.

Part 5: Emergency Spill Response

If a spill occurs in the laboratory, immediate action is required to prevent exposure and fire.

  • Evacuate & Ventilate: Remove ignition sources. The flash point is ~95°C, but vapors can accumulate.

  • PPE: Wear nitrile gloves, safety goggles (critical—severe eye irritant), and a lab coat.

  • Containment:

    • Do not use paper towels (increases surface area for flammability).

    • Use: Vermiculite, sand, or a commercial non-combustible absorbent pads.

  • Cleanup:

    • Cover the spill with absorbent.[5][2][6][7]

    • Scoop into a wide-mouth jar or heavy-duty waste bag.

    • Label as "Hazardous Waste (Solid) - Flammable/Irritant".

    • Clean surface with soap and water; avoid acidic cleaning agents .

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 10423, Oxetane. Retrieved from [Link]

    • Basis for ring strain and flammability d
  • Basis for handling precautions of oxetane deriv
  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(21), 3524-3529. Source for chemical stability and ring-opening mechanisms.
  • Occupational Safety and Health Administration (OSHA). (2024).[1][2] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

    • Regulatory framework for waste classific

Sources

Handling

Personal protective equipment for handling (1R)-1-(Oxetan-3-yl)ethanol

Executive Summary: The "Why" Behind the Hazard (1R)-1-(Oxetan-3-yl)ethanol is not merely a chiral alcohol; it is a strained ether .[1] The four-membered oxetane ring possesses significant ring strain (~106 kJ/mol), makin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Why" Behind the Hazard

(1R)-1-(Oxetan-3-yl)ethanol is not merely a chiral alcohol; it is a strained ether .[1] The four-membered oxetane ring possesses significant ring strain (~106 kJ/mol), making it thermodynamically unstable compared to unstrained ethers. While this strain is the very feature that makes it a valuable bioisostere in drug discovery (altering solubility and metabolic stability), it introduces specific handling risks distinct from standard alcohols.

Critical Safety Directive: The primary non-obvious hazard is acid-catalyzed ring opening . Exposure to Lewis or Brønsted acids can trigger rapid, exothermic polymerization or decomposition. Strict segregation from acidic waste streams is mandatory.

Hazard Identification & Risk Assessment

Hazard ClassGHS CodeDescriptionMechanistic Insight
Physical H227Combustible LiquidFlash point is approx. 95–108°C. While not "Highly Flammable" like parent oxetane, it supports combustion when heated.[1]
Health H302Harmful if SwallowedOxetanes can act as alkylating agents in vivo if the ring opens.
Health H315/H319Skin/Eye IrritantLipophilic nature facilitates dermal absorption; strained ether oxygen is a hydrogen bond acceptor, increasing local irritation.
Reactivity N/A Acid Sensitive CRITICAL: Ring opens in presence of H⁺ to form diols or polymers.

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic advice, tailoring protection to the specific energy and exposure potential of laboratory tasks.

Operational Context Primary Risk Hand Protection Eye/Face Protection Body/Respiratory
Storage & Transport (Sealed containers)Drop/SpillNitrile (Single) (0.11 mm, breakthrough >480 min)Safety Glasses with Side ShieldsStandard Lab Coat
Dispensing / Weighing (< 1g)Splash/VaporNitrile (Double) Outer glove changed immediately upon splash.[1]Chemical Safety Goggles(Prevents vapor entry)Lab Coat + Fume Hood (Sash at 18")
Reaction Setup / Quenching (Active Chemistry)Exotherm/PressureLaminate / Barrier (e.g., Silver Shield) if using strong solvents (DCM/THF).Chemical Goggles + Face Shield Flame-Resistant (FR) Lab Coat + N95 (if outside hood - avoid)
Spill Cleanup (> 10 mL)High Vapor Conc.[1]Butyl Rubber or Heavy Nitrile (>0.3 mm)Full-Face Resipirator(OV Cartridges)Tyvek Suit + Chemical Apron

Operational Protocols: A Self-Validating System

A. Storage Logic (The "Cool & Dry" Rule)
  • Temperature: Store at 2°C to 8°C (Refrigerator). While stable at room temperature for short periods, cold storage retards slow polymerization.

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Moisture can hydrolyze the ring over time.

  • Container: Tightly sealed glass with Teflon-lined caps. Avoid metal containers if surface acidity is unknown.

B. Reaction Setup (The Acid Check)
  • Pre-Check: Before adding (1R)-1-(Oxetan-3-yl)ethanol to a reaction mixture, verify the pH. If the reaction requires acidic conditions, ensure cooling (0°C or -78°C) is active before addition to control the exotherm.

  • Solvent Selection: Avoid protic solvents (methanol/ethanol) if a catalyst is present that could promote solvolysis. Preferred solvents: DCM, THF, Ethyl Acetate.

C. Waste Disposal (The Segregation Imperative)

NEVER pour oxetane waste into a general "Organic Acid" waste drum.

  • Correct Stream: Non-Halogenated Organic Solvent Waste (Neutral/Basic).

  • Quenching: If you have neat material to dispose of, dilute it first in 10 volumes of Ethyl Acetate before adding to the waste container to disperse heat if it encounters incompatible residues.

Visualization: Decision Logic for Handling & Disposal

The following diagram illustrates the critical decision pathways for safe handling, emphasizing the "Stop Points" where safety checks are required.

OxetaneSafety Start Handling (1R)-1-(Oxetan-3-yl)ethanol Task Identify Task Start->Task Reaction Reaction Setup Task->Reaction Waste Disposal / Cleanup Task->Waste AcidCheck Are Lewis/Bronsted Acids Present? Reaction->AcidCheck Cooling REQUIRED: Pre-cool to < 0°C Monitor Exotherm AcidCheck->Cooling Yes Proceed Proceed with Standard PPE (Double Nitrile) AcidCheck->Proceed No WasteCheck Is Waste Container Acidic? Waste->WasteCheck Stop STOP! Do NOT Add. Risk of Polymerization. WasteCheck->Stop Yes SafeDump Dispose in Neutral/Basic Solvent Waste WasteCheck->SafeDump No

Figure 1: Operational decision tree highlighting critical control points for acidity and temperature.

Emergency Response Protocols

Spill Response (Small Scale < 50 mL)
  • Isolate: Evacuate the immediate area (10 ft radius).

  • Ventilate: Maximize fume hood draw; open windows if safe.

  • PPE Up: Don double nitrile gloves and goggles.

  • Absorb: Use a non-acidic absorbent (Vermiculite or Sand). Do not use clay-based absorbents if they are known to be acidic.[1]

  • Clean: Wipe surface with acetone, followed by soap and water.

First Aid
  • Eye Contact: Rinse immediately for 15 minutes.[2] The oxetane ring is lipophilic; rapid flushing is vital to prevent deep tissue penetration.

  • Skin Contact: Wash with soap and water.[2][3][4][5][6][7][8] Do not use alcohol (ethanol/isopropanol) to wash skin, as it may increase permeability.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 138644599, (1R)-1-(Oxetan-3-yl)ethanol. Retrieved from [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. (Provides mechanistic basis for ring strain and acid sensitivity). Retrieved from [Link][1]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8993-8995. (Establishes stability profiles and handling context). Retrieved from [Link][1]

Sources

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